Dibenzo[g,p]chrysene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-24-16-8-4-12-20(24)19-11-3-7-15-23(19)25(21)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKQZAEQBGVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172620 | |
| Record name | Dibenzo(g,p)chrysene | |
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Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191-68-4 | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabenzonaphthalene | |
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| Record name | Dibenzo[g,p]chrysene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90781 | |
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| Record name | Dibenzo[g,p]chrysene | |
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| Record name | Dibenzo(g,p)chrysene | |
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| Record name | Dibenzo[g,p]chrysene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.356 | |
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| Record name | TETRABENZONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7730GH8V7O | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of Dibenzo[g,p]chrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene (DBC), a polycyclic aromatic hydrocarbon (PAH), has garnered significant attention within the scientific community, particularly in the fields of materials science and organic electronics.[1][2] Its unique twisted molecular structure, arising from steric hindrance, imparts interesting optoelectronic properties, making it a promising candidate for applications in organic semiconductors, dyes, liquid crystals, and light-emitting materials.[3][4] The exploration of DBC and its derivatives necessitates robust and efficient synthetic methodologies, alongside comprehensive characterization techniques to elucidate its structure-property relationships. This guide provides an in-depth overview of key synthetic routes and analytical protocols for this compound, tailored for researchers and professionals in drug development and materials science.
Synthesis of this compound
The synthesis of the this compound core can be achieved through various strategies. This section details several prominent methods, offering diverse approaches to accessing this important molecular scaffold.
Oxidative Cascade Synthesis
A robust and operationally simple synthesis of this compound can be achieved through an oxidative cascade process starting from 1,4-dioxaspiro[4.5]decan-8-one.[5] This method is advantageous due to its use of inexpensive and safe copper salts as catalysts and its tolerance to air.[5]
Experimental Protocol:
A detailed experimental protocol for this method is often found in the supporting information of the primary literature and would typically involve the reaction of the starting material in the presence of a copper (II) halide, such as CuBr₂ or CuCl₂, in a suitable solvent and open to the air.[5] The reaction proceeds through a cascade of oxidative steps to form the final this compound product.[5] Purification is typically achieved through column chromatography.[6]
Organophotocatalytic Sequential Single-Electron Oxidation
Photocatalysis offers an efficient and metal-free alternative for the synthesis of dibenzo[g,p]chrysenes.[1][2] This method utilizes an organic dye, such as Rose Bengal, as a photocatalyst to initiate a sequential single-electron oxidation of appropriate precursors, leading to the formation of the DBC core.[1] This approach is attractive for its mild reaction conditions.[1]
Experimental Protocol:
A typical procedure involves dissolving the starting material and the photocatalyst in a suitable solvent, such as acetonitrile.[2] The reaction mixture is then irradiated with visible light under an inert atmosphere. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the desired this compound derivative.[6]
Dimerization of Fluorenones and Carbocation 1,2-Shift
A metal-free approach to synthesizing this compound involves the dimerization of fluorenones followed by a carbocation 1,2-shift.[6] This method can be particularly useful for producing specific isomers of substituted DBCs.[6]
Experimental Protocol:
The synthesis begins with the dimerization of a non-symmetric fluorenone derivative in the presence of a trialkyl phosphite at elevated temperatures.[6] This step yields isomeric spiroketones.[6] The isolated spiroketone is then subjected to a Wagner-Meerwein rearrangement, typically induced by a Lewis acid (e.g., EtAlCl₂) or a strong protic acid, to afford a mixture of this compound isomers.[6] The final products are then separated and purified, often by recrystallization and column chromatography.[6]
π-Extension of this compound Precursors
For the synthesis of more complex, π-extended dibenzo[g,p]chrysenes, a common strategy involves the Suzuki cross-coupling reaction followed by an oxidative cyclization.[7][8] This method allows for the introduction of various substituents onto the DBC core, enabling the fine-tuning of its electronic properties.[7]
Experimental Protocol:
The synthesis typically starts with a Suzuki-Miyaura coupling reaction between a di-boronic acid or ester and a suitable halogenated aromatic compound in the presence of a palladium catalyst and a base.[7][8][9] The resulting extended biaryl precursor is then subjected to an oxidative cyclization using an acid, such as methanesulfonic acid, in a solvent like dichloromethane to yield the final π-extended this compound.[7] Purification is carried out using column chromatography or recrystallization.[7]
Characterization of this compound
Thorough characterization is crucial to confirm the structure and purity of the synthesized this compound and to understand its physicochemical properties. The following are key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The complex aromatic region in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum provide valuable information about the symmetry and substitution pattern of the molecule.[6][10][11]
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 12,14-di-t-butylbenzo[g]chrysene | THF-d8 | 8.62 (H5), 8.56 (H8), 8.54 (H4), 8.32 (H9), 8.17 (H1), 7.86 (H13), 7.76 (H10), 7.60 (H11), 7.59 (H7), 7.55 (H6), 7.44 (H3), 7.34 (H2), 1.40 (t-bu12), 0.92 (t-bu14) | 119-150 (aromatic C), 66.36, 24.18 (THF) | [11] |
| 5/iso-5 mixture | Not specified | Not specified | 13 peaks for 5, 14 peaks for iso-5 | [6] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining precise mass measurements.[6]
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula | Reference |
| GC-MS | EI | 328.1 (M+) | C₂₆H₁₆ | [12] |
| HRMS (TOF) | MALDI or LCMS-IT-TOF | Varies with derivative | Varies with derivative | [6] |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the characteristic twisted conformation of the this compound core.[3][12] It also reveals information about the packing of molecules in the solid state, which is crucial for understanding the material's properties.[2]
Table 3: Crystallographic Data for this compound Derivatives
| Compound | Interlayer Distance (Å) | Crystal System | Space Group | Reference |
| DBC | 3.79 | Not specified | Not specified | [2] |
| DBC-d16 | 3.78 | Not specified | Not specified | [2] |
| 2,10-dimethyl-DBC | 3.91 | Not specified | Not specified | [2] |
Electrochemical and Spectroscopic Properties
The electronic properties of this compound and its derivatives are often investigated using cyclic voltammetry (CV) and UV-visible absorption and emission spectroscopy.[3][7][13] These techniques provide insights into the HOMO/LUMO energy levels, oxidation potentials, and photophysical behavior of the molecules.[13]
Table 4: Electrochemical and Spectroscopic Data for this compound Derivatives
| Compound | Eox1 (V vs Fc/Fc⁺) | Eox2 (V vs Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Absorption λmax (nm) | Emission λmax (nm) | Reference |
| DBC-H | 0.34 | 0.77 | -5.14 | -1.70 | 385 | 459 | [13] |
| DBC-Me | 0.51 | - | -5.31 | -1.71 | 390 | 465 | [13] |
| DBC-SMe | 0.41 | 0.88 | -5.21 | -1.71 | 392 | 467 | [13] |
| DBC-Br | 0.79 | 1.15 | -5.59 | -1.95 | 391 | 465 | [13] |
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound, providing a logical sequence of steps for researchers.
Caption: General workflow for DBC synthesis and characterization.
Conclusion
The synthesis and characterization of this compound are pivotal for advancing its application in various high-technology fields. This guide has outlined several key synthetic methodologies, from oxidative cascades to photocatalytic reactions and π-extensions, providing researchers with a versatile toolbox for accessing this unique molecular architecture. Furthermore, the detailed characterization protocols, encompassing NMR, mass spectrometry, X-ray crystallography, and electrochemical and spectroscopic techniques, are essential for confirming the identity and purity of the synthesized compounds and for unraveling their intriguing structure-property relationships. The continued development of novel synthetic routes and a deeper understanding of the properties of DBC and its derivatives will undoubtedly pave the way for new discoveries and innovations in materials science and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical and spectroscopic properties of twisted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchmap.jp [researchmap.jp]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. This compound(191-68-4) 1H NMR spectrum [chemicalbook.com]
- 11. 2D Assignment of 12,14-ditbutylbenzo[g]chrysene [chem.ch.huji.ac.il]
- 12. Dibenzo(g,p)chrysene | C26H16 | CID 67449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BJOC - Electrochemical and spectroscopic properties of twisted this compound derivatives [beilstein-journals.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Dibenzo[g,p]chrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene (DBC), a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₆H₁₆, is a compound of significant interest in materials science and toxicology.[1][2][3] Its unique twisted molecular structure imparts distinct photophysical and electronic properties, making it a promising candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[4][5][6][7] However, like many PAHs, this compound and its metabolites are of toxicological concern due to their potential carcinogenicity, which necessitates a thorough understanding of their metabolic pathways and interactions with biological systems.[8][9][10][11][12][13] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with relevant experimental protocols.
Chemical and Physical Properties
This compound is a high molecular weight PAH composed of six fused benzene rings. Its non-planar, twisted structure is a key determinant of its physical and chemical characteristics.
Nomenclature and Structure
-
IUPAC Name: hexacyclo[12.12.0.0²,⁷.0⁸,¹³.0¹⁵,²⁰.0²¹,²⁶]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene[2]
-
Synonyms: Tetrabenzonaphthalene[2]
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 328.41 g/mol | [2][3] |
| Melting Point | 218 °C | [1] |
| Boiling Point | 604.1 °C at 760 mmHg | [1] |
| Density | 1.263 g/cm³ | [1] |
| Vapor Pressure | 6.64E-14 mmHg at 25°C | [1] |
| Flash Point | 314.6 °C | [1] |
| Refractive Index | 1.842 | [1] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the complex structure of this compound and its derivatives. Detailed 2D NMR techniques are often employed for complete spectral assignment.[14]
Mass Spectrometry
Mass spectrometry, particularly GC-MS, is used for the detection and quantification of this compound. The molecular ion peak is observed at m/z 328.[2]
Optical Spectroscopy
This compound and its derivatives exhibit characteristic UV-Vis absorption and fluorescence spectra, which are influenced by substituents and the degree of torsion in the naphthalene core.[6][15][16] Unsubstituted this compound shows strong photoluminescence with a quantum yield of 28%.[6][16]
Experimental Protocols
The synthesis and analysis of this compound involve specific experimental procedures.
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been developed, often focusing on improving efficiency and regioselectivity.
Method 1: Metal-Free Dimerization of Fluorenones [17]
This method involves the dimerization of fluorenones followed by a carbocation 1,2-shift (Wagner-Meerwein rearrangement).
-
Starting Materials: Substituted 9-fluorenones. For example, 4-bromo-2,7-di-tert-butyl-9-fluorenone.
-
Reaction Steps:
-
Dimerization: The fluorenones undergo a homo-coupling reaction to form isomeric spiroketone intermediates.
-
Rearrangement: The spiroketones undergo a Wagner-Meerwein rearrangement to yield the this compound skeleton.
-
-
Key Features: This procedure is noted for being simple, rapid, and scalable, avoiding the use of expensive metal catalysts.[17]
Method 2: Oxidative Cascade Synthesis [18]
This approach provides a robust and operationally simple synthesis from 1,4-dioxaspiro[4.5]decan-8-one.
-
Catalyst: Inexpensive and safe CuBr₂ or CuCl₂.
-
Reaction Conditions: The reaction is conducted open to air.
-
Advantages: This method is suitable for producing fluorenes and this compound structures commonly found in optoelectronic materials.[18]
Method 3: Organophotocatalytic Sequential Single-Electron Oxidation [4]
This highly efficient method avoids the need for transition metal catalysts.
-
Concept: Utilizes an organic dye, such as Rose Bengal, as a photocatalyst.[4]
-
Mechanism: Involves a sequential single-electron oxidation process.
-
Significance: Offers an attractive alternative to traditional metal-catalyzed syntheses.[4]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound and its metabolites from complex mixtures.[13]
-
³²P-Postlabeling: A sensitive method for detecting DNA adducts formed from the metabolic activation of this compound.[19]
Biological Properties and Toxicology
This compound is a potent carcinogen, and its toxicity is linked to its metabolic activation into reactive intermediates that can bind to DNA.[8][10][12][13]
Metabolic Activation
The metabolic activation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[8][11] This process leads to the formation of diol epoxides, which are the ultimate carcinogenic metabolites.
The metabolic pathway involves the following key steps:
-
Epoxidation: CYP enzymes introduce an epoxide group onto the aromatic ring system.
-
Hydration: Epoxide hydrolase converts the epoxide to a dihydrodiol.
-
Second Epoxidation: A second epoxidation by CYP enzymes on the dihydrodiol forms a highly reactive diol epoxide.
-
DNA Adduct Formation: The diol epoxide can then covalently bind to cellular macromolecules, including DNA, to form DNA adducts. These adducts can lead to mutations and initiate carcinogenesis.[11]
Genotoxicity and Carcinogenicity
This compound is recognized as one of the most potent carcinogenic PAHs.[13] Studies have shown its ability to induce tumors in various animal models, targeting tissues such as the skin, liver, lung, and breast.[12] The formation of DNA adducts is a critical event in its mechanism of genotoxicity.[9][11]
Applications and Future Perspectives
The unique photophysical and electronic properties of this compound make it a valuable scaffold for the development of novel organic materials.
Organic Electronics
Derivatives of this compound have been investigated as host materials in red phosphorescent OLEDs and as core structures for discotic liquid crystals.[4][5] The twisted structure can influence molecular packing, which is advantageous for charge transport properties.[20]
Molecular Scaffolds
Functionalized this compound derivatives serve as versatile platforms for creating new polycyclic aromatic hydrocarbons with tailored properties.[20] For instance, the introduction of solubilizing groups and reactive sites allows for further chemical modifications.[20]
Conclusion
This compound is a multifaceted polycyclic aromatic hydrocarbon with significant implications in both materials science and toxicology. Its distinctive twisted structure gives rise to valuable electronic and photophysical properties, making it a compelling candidate for advanced organic materials. Concurrently, its potent carcinogenicity underscores the importance of understanding its metabolic activation pathways and toxicological profile. Continued research into the synthesis, functionalization, and biological effects of this compound will be crucial for harnessing its potential applications while mitigating its health risks.
References
- 1. Page loading... [guidechem.com]
- 2. Dibenzo(g,p)chrysene | C26H16 | CID 67449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Electrochemical and spectroscopic properties of twisted this compound derivatives [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2D Assignment of 12,14-ditbutylbenzo[g]chrysene [chem.ch.huji.ac.il]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Electrochemical and spectroscopic properties of twisted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchmap.jp [researchmap.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 20. researchmap.jp [researchmap.jp]
Dibenzo[g,p]chrysene: A Technical Guide to its Environmental Presence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest to the scientific community due to its carcinogenic potential. As a member of the larger family of PAHs, it is formed from the incomplete combustion of organic materials. Its presence in the environment is a direct consequence of both natural and anthropogenic activities, leading to its distribution across various environmental matrices, including soil, sediment, and atmospheric particulate matter. This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for this compound, aimed at professionals in research, environmental science, and drug development.
Environmental Sources
The primary sources of this compound and other PAHs are processes involving the incomplete combustion of organic matter. These can be broadly categorized as follows:
-
Anthropogenic Sources: These are the most significant contributors to environmental PAH levels. Key sources include:
-
Industrial Processes: Coal tar production, coke manufacturing, and aluminum smelting are major industrial sources of PAHs.
-
Fossil Fuel Combustion: Emissions from gasoline and diesel engines in vehicles are a ubiquitous source of PAHs in urban environments.
-
Domestic and Waste Incineration: Burning of wood in residential stoves and the incineration of municipal and industrial waste release significant quantities of PAHs into the atmosphere.
-
Tobacco Smoke: Cigarette smoke is a well-documented source of various carcinogenic PAHs, including dibenzo[a,l]pyrene, an isomer of this compound.[1]
-
-
Natural Sources: While generally contributing less to the overall environmental load, natural sources are also a factor:
-
Forest and Prairie Fires: Large-scale biomass burning during wildfires releases PAHs into the atmosphere.
-
Volcanic Eruptions: Volcanic activity can also be a natural source of these compounds.
-
Natural Seepage: Natural seeps of petroleum and coal deposits can release PAHs into the surrounding environment.
-
Environmental Occurrence and Quantitative Data
This compound and its isomers are found in various environmental compartments due to their persistence and lipophilic nature. They tend to adsorb to particulate matter in the air and accumulate in soil and sediments. The following table summarizes available quantitative data for dibenzopyrene isomers, including compounds structurally related to this compound, in different environmental matrices. It is important to note that data specifically for this compound is limited, and therefore, data for closely related isomers are included to provide context.
| Environmental Matrix | Analyte | Concentration Range (ng/g dry weight) | Location | Reference |
| Urban Soil | Sum of Dibenzopyrene Isomers | Not explicitly stated, but part of Σ26PAHs ranging from 133 to 8650 | Shanghai, China | [2] |
| Urban Soil | Chrysene | 270 (mean) | Around fuel stations, Nibo, Awka | |
| Industrial Harbor Sediment | Chrysene | Not explicitly stated, but part of Σ16PAHs ranging from 4,425 to 51,261 | Kaohsiung Harbor, Taiwan | [3] |
| River Sediment | Chrysene | 620 - 22,630 | Tanaro River, Italy | [4] |
Experimental Protocols for Analysis
The analysis of this compound in environmental samples typically follows established methods for PAH quantification. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Sample Preparation
-
Extraction: The initial step involves extracting the PAHs from the sample matrix.
-
Soil and Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) are commonly used methods. A suitable solvent, such as a mixture of hexane and acetone or dichloromethane, is used to extract the analytes from the solid matrix.
-
Air Particulate Matter: Filters containing collected particulate matter are typically extracted using ultrasonication or Soxhlet extraction with a solvent like dichloromethane.
-
-
Clean-up: The crude extract often contains interfering compounds that need to be removed before instrumental analysis. This is typically achieved using column chromatography with silica gel or alumina as the stationary phase. The PAHs are eluted with a non-polar solvent, leaving the more polar interferences behind.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: The cleaned-up extract is injected into a gas chromatograph, where the PAHs are separated based on their boiling points and affinity for the capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.
-
Typical Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to elute the PAHs in order of increasing boiling point.
-
MS Detection: Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity, monitoring the characteristic ions of the target PAHs.
-
-
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
-
Principle: The sample extract is injected into an HPLC system where the PAHs are separated on a reversed-phase column. As the separated compounds elute, they are detected by a fluorescence detector, which provides high sensitivity and selectivity for many PAHs.
-
Typical Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: A fluorescence detector is programmed to switch excitation and emission wavelengths during the run to optimize the detection of each PAH as it elutes.
-
-
Formation Pathway
The formation of this compound, like other high molecular weight PAHs, is a complex process that occurs during combustion. One of the principal mechanisms for the growth of PAHs is the Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism. This process involves the sequential addition of acetylene (C2H2) molecules to a growing aromatic system.
Caption: Simplified PAH formation pathway via the HACA mechanism.
Experimental Workflow for Environmental Sample Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in environmental samples.
Caption: General workflow for PAH analysis in environmental samples.
Conclusion
This compound is a persistent and carcinogenic environmental contaminant originating primarily from the incomplete combustion of organic materials. Its presence in soil, sediment, and air necessitates robust analytical methods for its detection and quantification. This guide has provided an overview of its sources, occurrence, and the experimental protocols used for its analysis. The continued monitoring of this compound and other high molecular weight PAHs is crucial for assessing environmental quality and protecting human health. Further research is needed to expand the database of its concentrations in various environmental matrices to better understand its global distribution and fate.
References
Dibenzo[g,p]chrysene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a non-planar, twisted molecular structure.[1] This unique double-helicene-like conformation arises from steric hindrance within the molecule.[2] Composed of a twisted naphthalene core fused with four benzene rings, this compound and its derivatives are of significant interest in materials science and medicinal chemistry.[1] They serve as promising frameworks for organic electronic materials, including semiconductors, dyes, and light-emitting diodes, due to their distinct optoelectronic properties.[1][2] Furthermore, as with many PAHs, understanding their metabolic pathways is crucial due to their potential carcinogenicity. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and biological activation pathways.
Chemical Identity and Molecular Structure
This compound is a hexacyclic aromatic hydrocarbon. Its twisted structure is a key determinant of its physical and electronic properties.
-
CAS Number: 191-68-4[3]
-
Molecular Formula: C₂₆H₁₆[3]
-
Synonyms: Tetrabenzonaphthalene, Dibenzo(g,p)chrysene[4]
Figure 1: 2D molecular structure of this compound.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized below. The data highlights its hydrophobic nature and thermal stability. Its derivatives exhibit tunable electrochemical and optical properties, which are critical for applications in organic electronics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 328.41 g/mol | [3] |
| Melting Point | 218 °C | [5] |
| Boiling Point (est.) | 604.1 °C at 760 mmHg | [5] |
| Density (est.) | 1.263 g/cm³ | [5] |
| LogP (octanol/water) | 7.45 | [5] |
| Appearance | White to light yellow powder/crystal |
Table 2: Electrochemical and Optical Properties of this compound (DBC-H) and a Key Derivative
| Compound | First Oxidation Potential (Eₒₓ₁, V) | HOMO (eV) | LUMO (eV) | Absorption Max (λₐₐₛ, nm) | Emission Max (λₑₘ, nm) |
| DBC-H | 0.34 | -4.64 | -0.87 | 365 | 425 |
| DBC-Me | 0.51 | -4.81 | -1.22 | 370 | 430 |
Data sourced from studies on DBC derivatives, where DBC-H represents the parent compound with isopropyl groups for solubility. Potentials are vs. Fc/Fc⁺. HOMO/LUMO levels are from DFT calculations.[1]
Experimental Protocols: Synthesis
The synthesis of this compound derivatives can be challenging due to the low solubility of the parent molecule.[6] A common strategy involves creating a more soluble and functionalizable scaffold. Below is a representative multi-step protocol for synthesizing a versatile dibromo-dibutyl this compound platform, which can be used for further derivatization.[6]
Protocol: Synthesis of 2,7-Dibromo-10,15-dibutylthis compound
This protocol involves a three-step synthesis starting from the parent this compound.[6]
Step 1: Friedel-Crafts Acylation
-
Reactants: this compound, Butyryl chloride, AlCl₃ (catalyst).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Suspend this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).
-
Cool the suspension in an ice bath.
-
Add aluminum chloride (AlCl₃) portion-wise, followed by the dropwise addition of butyryl chloride.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly pouring it into ice water.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the diketone intermediate.
-
Step 2: Wolff-Kishner Reduction
-
Reactants: Diketone intermediate from Step 1, Hydrazine hydrate, Potassium hydroxide (KOH).
-
Solvent: Diethylene glycol.
-
Procedure:
-
Dissolve the diketone intermediate and KOH in diethylene glycol.
-
Add hydrazine hydrate and heat the mixture to reflux (approx. 200 °C) for 48 hours.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography to obtain 10,15-dibutylthis compound.
-
Step 3: Bromination
-
Reactants: 10,15-dibutylthis compound, N-Bromosuccinimide (NBS).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the product from Step 2 in CH₂Cl₂.
-
Add NBS portion-wise at room temperature and stir for 12 hours in the dark.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then water.
-
Dry the organic layer and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product, 2,7-dibromo-10,15-dibutylthis compound.
-
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the logical flow for the synthesis of the functionalized this compound derivative described in the protocol above.
A logical workflow for the synthesis of a functionalized DBC platform.
Biological Signaling: Metabolic Activation Pathway
Polycyclic aromatic hydrocarbons like this compound are generally pro-carcinogens that require metabolic activation to exert genotoxic effects.[7][8][9] The primary pathway involves oxidation by Cytochrome P450 enzymes to form highly reactive diol epoxides, which can then covalently bind to DNA, forming adducts that can lead to mutations.[7][10]
Metabolic activation of this compound leading to DNA adducts.
References
- 1. BJOC - Electrochemical and spectroscopic properties of twisted this compound derivatives [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Dibenzo(g,p)chrysene | C26H16 | CID 67449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchmap.jp [researchmap.jp]
- 7. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
The Twisted Tale of Dibenzo[g,p]chrysene: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[g,p]chrysene (DBC), a polycyclic aromatic hydrocarbon (PAH) characterized by its twisted helical structure, has been a subject of scientific inquiry for decades. Its unique topology arises from steric hindrance between hydrogen atoms in its "fjord region." This document provides a comprehensive overview of the historical discovery, initial synthetic methodologies, and early-stage toxicological studies of DBC. Particular emphasis is placed on its potent carcinogenicity in comparison to other well-known PAHs like benzo[a]pyrene (BaP). This guide consolidates quantitative data, details foundational experimental protocols, and visualizes key biological pathways to serve as a valuable resource for researchers in organic chemistry, toxicology, and drug development.
Historical Discovery and Initial Synthesis
While a singular, definitive report of the absolute first synthesis of this compound is not readily apparent in readily available literature, early research into polycyclic aromatic hydrocarbons (PAHs) in the mid-20th century laid the groundwork for its eventual characterization. The synthesis of complex PAHs was often a challenging endeavor, relying on multi-step procedures. One of the early, established methods for creating such structures was through photocyclization reactions of stilbene-type precursors. This method involves the UV irradiation of a diarylethene, leading to an electrocyclic rearrangement to form a dihydrophenanthrene intermediate, which is then aromatized in the presence of an oxidizing agent like iodine.
More specific to DBC and its derivatives, early synthetic strategies often involved the dimerization of fluorenones. Though many modern, more efficient methods now exist—such as superacid- or TiF4-mediated domino Friedel-Crafts-type cyclization, Pd(0)-catalyzed cross-coupling reactions, and organophotocatalytic sequential single-electron oxidation—the foundational approaches provided the initial samples for toxicological evaluation.[1]
A significant challenge in the early synthesis and study of DBC was its low solubility in common organic solvents, which hampered purification and further chemical modification.
Initial Characterization
The initial characterization of novel PAHs like DBC relied on a combination of spectroscopic and physical methods.
-
Spectroscopic Analysis: Early researchers would have utilized Ultraviolet-Visible (UV-Vis) spectroscopy to observe the characteristic electronic transitions of the extended π-system. The complex, multi-peaked spectrum would serve as a fingerprint for the compound. As technology advanced, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR, became indispensable for elucidating the precise structure, confirming the connectivity of the protons and carbons in the twisted framework.
-
Mass Spectrometry: Mass spectrometry would have been used to confirm the molecular weight of DBC (C₂₆H₁₆, M.W. = 328.4 g/mol ).
-
X-ray Crystallography: The definitive proof of DBC's unique, non-planar, twisted structure would have come from single-crystal X-ray diffraction analysis. This technique provides the precise bond lengths, bond angles, and the characteristic torsion angle of the naphthalene core, which is a defining feature of DBC.
Early Carcinogenicity Studies
From early on, research into PAHs was intrinsically linked to their biological effects, particularly their carcinogenicity. This compound, sometimes referred to in older literature by other names such as dibenzo[a,l]pyrene, was identified as a potent carcinogen. The primary model for these early studies was the mouse skin carcinogenesis assay.
Comparative Carcinogenicity with Benzo[a]pyrene
Initial studies consistently demonstrated that DBC is a significantly more potent carcinogen than the well-studied benzo[a]pyrene (BaP). This was a critical finding, as BaP was often used as the benchmark for PAH carcinogenicity. The potency of DBC is attributed to the formation of highly reactive diol-epoxide metabolites in the "fjord region" of the molecule. These metabolites can form stable adducts with DNA, primarily at the N⁶ position of deoxyadenosine, leading to mutations that can initiate cancer. In contrast, BaP forms adducts predominantly at the N² position of deoxyguanosine. The structural differences in these DNA adducts are thought to influence the efficiency of DNA repair mechanisms, with the bulky DBC adducts being less readily repaired.
The following table summarizes comparative data from early mouse skin carcinogenesis studies.
| Parameter | This compound (DBC) | Benzo[a]pyrene (BaP) | Reference |
| Initiating Dose | 4 nmol | 400 nmol | [2][3][4] |
| Tumor Incidence | 100% | Lower than DBC at equimolar doses | [2][3][4] |
| Tumor Multiplicity | ~4 times greater than BaP | Lower than DBC | [2][3][4] |
| Latency to Tumor Formation | < 20 weeks | Longer than DBC | [2][3][4] |
Experimental Protocols
Historical Synthesis of this compound (Illustrative)
While the exact first protocol is not cited, a representative early-style synthesis based on the photocyclization of a stilbene-like precursor is detailed below.
Objective: To synthesize this compound via oxidative photocyclization.
Materials:
-
Appropriate diarylethene precursor
-
Solvent (e.g., cyclohexane or benzene)
-
Iodine (catalytic amount)
-
High-pressure mercury lamp (for UV irradiation)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography, recrystallization vessels)
Procedure:
-
A dilute solution of the diarylethene precursor in the chosen solvent is prepared in a quartz reaction vessel.
-
A catalytic amount of iodine is added to the solution.
-
The solution is deoxygenated by bubbling an inert gas through it for a sufficient period.
-
The reaction vessel is placed in proximity to a high-pressure mercury lamp and irradiated with UV light. The reaction is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent to yield pure this compound.
Mouse Skin Carcinogenesis Assay (Two-Stage Protocol)
This protocol is a standardized method used in early studies to assess the carcinogenic potential of chemical compounds on mammalian skin.
Objective: To determine the tumor-initiating activity of this compound.
Materials:
-
Strain of mice susceptible to skin carcinogenesis (e.g., FVB/N)
-
This compound (DBC)
-
Benzo[a]pyrene (BaP) as a positive control
-
Acetone (vehicle)
-
Tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Electric clippers
-
Micropipettes
Procedure:
-
Acclimation: Mice are acclimated to the laboratory conditions for at least one week before the start of the experiment.
-
Shaving: The dorsal skin of the mice is shaved using electric clippers. Only mice in the resting phase of the hair cycle are used.
-
Initiation: A single, sub-carcinogenic dose of DBC (e.g., 4 nmol) dissolved in acetone is topically applied to the shaved area. A control group receives only the acetone vehicle, and another group receives a dose of BaP (e.g., 400 nmol) for comparison.
-
Promotion: One to two weeks after initiation, the promotion phase begins. A solution of TPA in acetone is applied topically to the same area twice a week. This treatment continues for the duration of the study (typically 20-30 weeks).
-
Observation: The mice are observed weekly, and the number, size, and appearance of skin tumors (papillomas) are recorded for each animal.
-
Data Analysis: Tumor incidence (the percentage of mice with tumors) and tumor multiplicity (the average number of tumors per mouse) are calculated for each group. The latency period (time to the appearance of the first tumor) is also noted.
-
Histopathology: At the end of the study, skin tumors are excised, fixed, and examined histopathologically to confirm the diagnosis and identify any progression to malignant carcinomas.[5][6][7]
Signaling Pathways and Experimental Workflows
The carcinogenicity of this compound is mediated through its metabolic activation and subsequent interaction with cellular macromolecules. A key pathway involved is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.
Caption: Workflow for the two-stage mouse skin carcinogenesis assay.
Conclusion
This compound stands out among polycyclic aromatic hydrocarbons due to its unique twisted structure and exceptionally high carcinogenic potency. From its early, challenging syntheses to the initial toxicological studies that highlighted its dangers, DBC has been a molecule of significant interest. Understanding its historical context, the experimental methods used for its initial evaluation, and the biological pathways it perturbs is crucial for contemporary research in toxicology, carcinogenesis, and the development of potential chemopreventive or therapeutic strategies. This guide provides a foundational resource for professionals in these fields, bridging the historical discovery with the ongoing scientific investigation of this fascinating and hazardous molecule.
References
- 1. researchmap.jp [researchmap.jp]
- 2. researchgate.net [researchgate.net]
- 3. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse (Journal Article) | OSTI.GOV [osti.gov]
- 4. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 5. Multistage chemical carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MiTO [mito.dkfz.de]
- 7. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Profile of Dibenzo[g,p]chrysene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[g,p]chrysene (DBC), a hexacyclic polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), DBC exhibits significant genotoxic and immunotoxic effects. This technical guide provides a comprehensive overview of the toxicological profile of DBC, with a focus on its metabolism, genotoxicity, carcinogenicity, and the underlying molecular mechanisms. Quantitative data are summarized, key experimental methodologies are detailed, and relevant biological pathways are visualized to serve as a critical resource for the scientific community.
Chemical and Physical Properties
This compound is a high molecular weight PAH formed during the incomplete combustion of organic materials. Its chemical structure and properties are fundamental to its toxicological behavior.
| Property | Value |
| Chemical Formula | C₂₆H₁₆ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 191-68-4 |
| Appearance | Solid |
| Solubility | Low in water, soluble in organic solvents |
Toxicology Profile
Metabolism and Metabolic Activation
The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase.
The metabolic activation of DBC proceeds through the formation of diol epoxides. The major pathway involves the formation of DBC-11,12-diol, which is further epoxidized to form the ultimate carcinogenic metabolite, DBC-11,12-diol-13,14-epoxide.[1] These reactive electrophiles can form stable adducts with DNA, initiating the process of carcinogenesis.
Table 1: Key Metabolites of this compound
| Metabolite | Role |
| This compound-11,12-diol | Proximate carcinogen[1] |
| This compound-11,12-diol-13,14-epoxide | Ultimate carcinogen |
| This compound-11,12,13,14-tetraol | Detoxification product[1] |
digraph "Metabolic Activation of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];DBC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diol [label="DBC-11,12-diol", fillcolor="#FBBC05", fontcolor="#202124"]; DiolEpoxide [label="DBC-11,12-diol-13,14-epoxide\n(Ultimate Carcinogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Adduct [label="DNA Adducts", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetraol [label="DBC-11,12,13,14-tetraol\n(Detoxification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
DBC -> Diol [label="CYP1A1/1B1"]; Diol -> DiolEpoxide [label="CYP1A1/1B1"]; DiolEpoxide -> DNA_Adduct [label="Covalent Binding"]; DiolEpoxide -> Tetraol [label="Epoxide Hydrolase"]; }
Genotoxicity
The primary mechanism of this compound's genotoxicity is the formation of bulky DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations if not repaired. Studies have shown that the diol epoxide metabolites of DBC are potent mutagens.
Table 2: DNA Adduct Levels in MCF-7 Cells [2][3]
| Compound | Concentration | Exposure Time | DNA Adduct Level (pmol/mg DNA) |
| Dibenzo[c,p]chrysene (DBC) | 1.5 µg/ml (4.5 µM) | 48 h | 0.6 |
| anti-DBC-1,2-diol-3,4-epoxide | 1 µg/ml (2.6 µM) | 48 h | 33 |
| anti-DBC-11,12-diol-13,14-epoxide | 1 µg/ml (2.6 µM) | 48 h | 51 |
Carcinogenicity
This compound is a potent carcinogen in various animal models. Skin painting studies in mice have demonstrated its tumor-initiating activity, and it has been shown to be significantly more potent than the well-characterized carcinogen benzo[a]pyrene (BaP).[4] Oral administration of DBC has been shown to induce tumors in the liver, lung, and hematopoietic tissues in mice.
Table 3: Tumorigenicity of this compound in Mouse Skin [4]
| Compound | Dose (nmol) | Tumor Incidence (%) | Latency (weeks) | Tumors per Mouse (multiplicity) |
| Dibenzo[def,p]chrysene (DBC) | 4 | 100 | < 20 | >4 times BaP |
| Benzo[a]pyrene (BaP) | 400 | - | - | - |
Immunotoxicity
Recent studies have highlighted the immunotoxic potential of this compound. Acute exposure in mice has been shown to cause spleen atrophy.[5] Gene expression analysis of the spleens from DBC-exposed mice revealed the activation of p53 signaling pathways related to cellular growth and proliferation, suggesting a mechanism for the observed immunotoxicity.[5]
Mechanisms of Action
The toxicological effects of this compound are mediated through complex signaling pathways. The Aryl Hydrocarbon Receptor (AhR) and the p53 tumor suppressor protein play central roles.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Like other PAHs, this compound is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] Upon binding to DBC, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of genes encoding for metabolic enzymes such as CYP1A1 and CYP1B1, which are responsible for the metabolic activation of DBC itself.[8]
p53 Signaling Pathway
Exposure to this compound and its DNA-damaging metabolites can activate the p53 signaling pathway. DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired. This serves as a critical defense mechanism against the accumulation of mutations and the development of cancer.[5]
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is adapted from studies investigating the metabolism of PAHs in rodent and human liver microsomes.[9][10][11]
Objective: To determine the metabolic profile and kinetic parameters of this compound metabolism.
Materials:
-
Pooled liver microsomes (human or rodent)
-
This compound (DBC)
-
NADPH regenerating system
-
0.1 M Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Organic solvent (e.g., acetone or DMSO) for dissolving DBC
-
Quenching solution (e.g., cold acetonitrile)
-
HPLC system with UV or fluorescence detection
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M phosphate buffer (pH 7.4), MgCl₂ (final concentration 3 mM), and liver microsomes (0.2–1.0 mg/ml).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and DBC (dissolved in a minimal amount of organic solvent) to the pre-incubated mixture. The final concentration of the organic solvent should be less than 1% (v/v).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold quenching solution (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated HPLC method to separate and quantify the parent DBC and its metabolites.
32P-Postlabeling Assay for DNA Adducts
This protocol is a generalized procedure based on established methods for the detection of bulky DNA adducts.[12][13][14][15]
Objective: To detect and quantify this compound-DNA adducts in biological samples.
Materials:
-
DNA sample (isolated from cells or tissues exposed to DBC)
-
Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD)
-
Nuclease P1
-
T4 polynucleotide kinase (PNK)
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates or HPLC system
-
Phosphorimager or scintillation counter
Procedure:
-
DNA Digestion: Digest the DNA sample (1-10 µg) to 3'-deoxynucleoside monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates the normal (unadducted) 3'-mononucleotides to nucleosides, leaving the bulky adducts as 3'-mononucleotides.
-
32P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides by incubating with [γ-³²P]ATP and T4 polynucleotide kinase. This reaction forms 3',5'-[5'-³²P]diphosphates.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the separated adducts by autoradiography using a phosphorimager. Quantify the amount of radioactivity in the adduct spots to determine the level of DNA adducts, typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.
Mouse Skin Carcinogenicity Bioassay (Two-Stage Model)
This is a generalized protocol for a two-stage skin carcinogenesis study, a common method for evaluating the carcinogenic potential of PAHs.[16][17][18]
Objective: To assess the tumor-initiating and/or promoting activity of this compound on mouse skin.
Materials:
-
Susceptible mouse strain (e.g., SENCAR, FVB/N)
-
This compound (initiator)
-
Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)
-
Vehicle (e.g., acetone)
Procedure:
-
Animal Preparation: Use 6-8 week old female mice. Shave the dorsal skin of the mice 2 days before the start of the experiment.
-
Initiation Stage: Apply a single topical dose of this compound (dissolved in a suitable vehicle like acetone) to the shaved dorsal skin of the mice. A control group should receive the vehicle only.
-
Promotion Stage: One to two weeks after initiation, begin the promotion phase. Apply a tumor promoter (e.g., TPA) topically to the same area of the skin twice a week for the duration of the study (typically 20-25 weeks).
-
Observation: Observe the mice weekly for the appearance of skin tumors. Record the number, size, and location of all tumors.
-
Termination and Histopathology: At the end of the study, euthanize the mice. Excise the skin tumors and surrounding tissue for histopathological examination to confirm the tumor type (e.g., papilloma, squamous cell carcinoma).
-
Data Analysis: Analyze the data for tumor incidence (percentage of tumor-bearing mice), tumor multiplicity (average number of tumors per mouse), and tumor latency (time to first tumor appearance).
Conclusion
This compound is a highly potent genotoxic and carcinogenic polycyclic aromatic hydrocarbon. Its toxicity is primarily mediated through metabolic activation by CYP enzymes to diol epoxides, which form DNA adducts. This DNA damage can trigger the p53 signaling pathway, leading to cell cycle arrest or apoptosis. The Aryl Hydrocarbon Receptor is a key regulator of the metabolic enzymes responsible for the bioactivation of DBC. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development for the further investigation and risk assessment of this significant environmental contaminant.
References
- 1. Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 13. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 15. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Skin tumor initiating activity of therapeutic crude coal tar as compared to other polycyclic aromatic hydrocarbons in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multistage chemical carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dibenzo[g,p]chrysene Derivatives and Analogues for Researchers and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and development professionals. The compounds discussed are primarily for research purposes and their safety and efficacy in humans have not been fully established.
Introduction
Dibenzo[g,p]chrysene (DBC), a non-planar polycyclic aromatic hydrocarbon (PAH), and its derivatives have garnered significant interest in both materials science and medicinal chemistry. The unique twisted helical structure of the this compound core imparts distinct photophysical and electronic properties, making these compounds promising candidates for applications in organic electronics. From a biomedical perspective, the rigid, lipophilic scaffold of DBC provides a versatile platform for the design of novel therapeutic agents. While some PAHs are known for their carcinogenic properties, strategic functionalization of the DBC core can lead to analogues with potent and selective biological activities, including anticancer properties. This guide provides a comprehensive overview of the synthesis, key experimental protocols, and biological evaluation of this compound derivatives and their analogues, with a focus on their potential in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its subsequent functionalization can be achieved through several synthetic strategies. Key approaches include metal-free synthesis, oxidative cascade reactions, and photocatalytic methods.
General Synthetic Workflow
The synthesis of functionalized this compound derivatives typically involves a multi-step process that begins with the construction of the core structure, followed by various functionalization reactions to introduce desired substituents.
A general workflow for the synthesis of this compound derivatives.
Key Experimental Protocols
2.2.1. Metal-Free Dimerization of Fluorenones for this compound Core Synthesis [1]
This protocol describes a metal-free approach to synthesize the this compound core through the dimerization of fluorenones.
-
Materials: Substituted 9-fluorenone, Triethyl phosphite (P(OEt)3).
-
Procedure:
-
A solution of the substituted 9-fluorenone (1.0 eq) in triethyl phosphite is prepared.
-
The reaction mixture is heated to reflux for an extended period (e.g., 60 hours), during which the dimerization and subsequent rearrangement occur.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product, a mixture of spiroketone intermediates, is then treated with a strong acid (e.g., methanesulfonic acid) in a suitable solvent (e.g., dichloromethane) to induce the final Wagner-Meerwein rearrangement to the this compound core.
-
The resulting this compound derivative is purified by column chromatography on silica gel.
-
2.2.2. Oxidative Cascade Synthesis of Dibenzo[g,p]chrysenes [2]
This method provides a robust and operationally simple synthesis of the this compound core through an oxidative cascade process.
-
Materials: 1,4-dioxaspiro[4.5]decan-8-one, Copper(II) bromide (CuBr2) or Copper(II) chloride (CuCl2).
-
Procedure:
-
1,4-dioxaspiro[4.5]decan-8-one is treated with CuBr2 or CuCl2 in an appropriate solvent.
-
The reaction is conducted open to the air.
-
The reaction mixture is stirred at a specified temperature for a set duration.
-
The product, a this compound derivative, is isolated and purified using standard techniques such as column chromatography.
-
Biological Activity and Therapeutic Potential
This compound derivatives have been investigated for various biological activities, with a primary focus on their potential as anticancer agents. Their mechanism of action is thought to involve multiple pathways, including the induction of apoptosis, cell cycle arrest, and interaction with key cellular targets.
Anticancer Activity
While extensive quantitative data on the anticancer activity of a wide range of this compound derivatives is limited in the public domain, studies on related chrysene and dibenzofluorene analogues have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Selected Chrysene and Dibenzofluorene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysene Derivative (unspecified) | HT29 (Colon) | Not specified | [2] |
| Methoxy Dibenzofluorene Derivative 7a | B-16 (Melanoma) | 7.5 | [3] |
| Methoxy Dibenzofluorene Derivative 7a | MCF-7 (Breast) | 15.0 | [3] |
| Methoxy Dibenzofluorene Derivative 7a | PC-3 (Prostate) | 1.0 | [3] |
| Methoxy Dibenzofluorene Derivative 8a | PC-3 (Prostate) | 0.8 | [3] |
| Methoxy Dibenzofluorene Derivative 9a | PC-3 (Prostate) | 1.2 | [3] |
| Methoxy Dibenzofluorene Derivative 10a | PC-3 (Prostate) | 2.0 | [3] |
| Dibenzo[c,p]chrysene | MCF-7 (Breast) | > 4.5 | [4] |
Note: The data for dibenzo[c,p]chrysene shows a lack of cytotoxicity at the tested concentration.
Signaling Pathways in Anticancer Action
The anticancer effects of polycyclic aromatic compounds, including derivatives of this compound, are often mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
A representative signaling pathway for apoptosis induction by bioactive compounds.
3.2.1. Induction of Apoptosis
Several studies on related compounds suggest that this compound derivatives may induce apoptosis through the intrinsic mitochondrial pathway. This can involve the generation of reactive oxygen species (ROS), leading to mitochondrial stress.[5][6] This stress can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program.
3.2.2. Cell Cycle Arrest
Bioactive this compound analogues may also exert their anticancer effects by arresting the cell cycle at specific checkpoints, such as the G2/M phase. This prevents cancer cells from progressing through the cell division cycle, ultimately leading to a halt in proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Materials: Cancer cell lines, cell culture medium, this compound derivative stock solution, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Workflow for Anticancer Drug Screening
The process of identifying and characterizing the anticancer potential of novel this compound derivatives involves a systematic workflow, from initial synthesis to in-depth mechanistic studies.
A workflow for the screening of anticancer activity of this compound derivatives.
Photophysical Properties
The unique, twisted π-conjugated system of this compound derivatives gives rise to interesting photophysical properties, making them suitable for applications such as fluorescent probes and materials for organic light-emitting diodes (OLEDs).
Table 2: Photophysical Properties of Selected this compound Derivatives
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| DBC-H | 385 | 410 | 0.28 |
| DBC-Me | 388 | 415 | 0.21 |
| DBC-Si | 392 | 420 | 0.11 |
| DBC-Br | 390 | 418 | Very Low |
Data obtained in CH2Cl2 solution. DBC-H: Unsubstituted; DBC-Me: Methyl-substituted; DBC-Si: Silyl-substituted; DBC-Br: Bromo-substituted.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with tunable synthetic accessibility and diverse biological and photophysical properties. While their application in materials science is actively being explored, their potential as therapeutic agents, particularly in oncology, warrants further in-depth investigation. Future research should focus on the synthesis of a broader library of functionalized this compound analogues and a systematic evaluation of their anticancer activity against a wide panel of cancer cell lines. Elucidating the specific molecular targets and signaling pathways modulated by the most potent derivatives will be crucial for their rational design and development as next-generation anticancer drugs. The inherent fluorescence of some of these compounds could also be leveraged for the development of theranostic agents, combining both therapeutic and diagnostic capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Dibenzo[g,p]chrysene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for dibenzo[g,p]chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and organic electronics. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound and its derivatives are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of a this compound Derivative
Compound: 12,14-di-tert-butylbenzo[g]chrysene in THF-d₈[1]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H1 | 8.17 | d |
| H2 | 7.34 | t |
| H3 | 7.44 | t |
| H4 | 8.54 | d |
| H5 | 8.62 | d |
| H6 | 7.55 | t |
| H7 | 7.59 | t |
| H8 | 8.56 | d |
| H9 | 8.32 | d |
| H10 | 7.76 | d |
| H11 | 7.60 | s |
| H13 | 7.86 | s |
| tbu12 | 1.40 | s |
| tbu14 | 0.92 | s |
Table 2: ¹³C NMR Data of this compound
A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database, acquired on a Varian XL-100 instrument[2]. The number of aromatic carbon signals can be indicative of the molecular symmetry, with different isomers of substituted dibenzo[g,p]chrysenes showing a different number of peaks[3].
Infrared (IR) Spectroscopy
Experimental IR data for the parent this compound is not available in the reviewed literature. However, the IR spectra of polycyclic aromatic hydrocarbons are generally characterized by specific vibrational modes. For comparison, the IR data for the related isomer, dibenzo[b,def]chrysene, has been reported and analyzed with the aid of density functional theory (DFT) computations[4][5].
Table 3: Characteristic IR Bands for Polycyclic Aromatic Hydrocarbons
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000 - 3100 | Aromatic C-H stretching |
| 1600 - 1650 | Aromatic C=C stretching |
| 1400 - 1500 | Aromatic C=C stretching |
| 1000 - 1300 | In-plane C-H bending |
| 650 - 900 | Out-of-plane C-H bending (highly characteristic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of this compound derivatives have been reported, showing characteristic π-π* transitions. The absorption maxima can be influenced by substitution and the planarity of the molecule[6][7].
Table 4: UV-Vis Absorption Data for a this compound Derivative
Compound: A π-extended this compound derivative[7]
| Wavelength (λmax, nm) |
| ~350 - 450 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, synthesized from methods reported for polycyclic aromatic hydrocarbons.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, THF-d₈) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic and any aliphatic regions, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and the spectrum recorded in a liquid cell. For more detailed studies, matrix isolation techniques can be employed where the sample is co-deposited with an inert gas (e.g., argon) onto a cold window[4][5].
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet or solvent is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. A typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed and assigned to specific molecular vibrations.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, dichloromethane). The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in the sample beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε) are determined.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a polycyclic aromatic hydrocarbon such as this compound.
Caption: Spectroscopic analysis workflow.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Dibenzo(g,p)chrysene | C26H16 | CID 67449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2D Assignment of 12,14-ditbutylbenzo[g]chrysene [chem.ch.huji.ac.il]
- 5. This compound(191-68-4) 1H NMR [m.chemicalbook.com]
- 6. Electrochemical and spectroscopic properties of twisted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Solubility of Dibenzo[g,p]chrysene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dibenzo[g,p]chrysene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, outlines a detailed experimental protocol for determining precise solubility, and explores the biological context of this compound through its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. This data gap highlights the need for experimental determination to support research and development activities involving this compound.
Based on the principles of "like dissolves like" and information from the synthesis and purification of related compounds, a qualitative assessment of this compound's solubility is presented in Table 1. As a large, non-polar, aromatic hydrocarbon, its solubility is expected to be highest in non-polar and aromatic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Aromatic | Toluene, Benzene, Xylene | High | Strong π-π stacking interactions between the solvent and the aromatic rings of this compound. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good dispersion forces and the ability to interact with the aromatic system. DCM is commonly used in the synthesis and purification of this compound derivatives[1][2]. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Can act as weak Lewis bases and have some polar character, but the hydrocarbon portion allows for some dissolution of non-polar compounds. |
| Ketones | Acetone | Moderate to Low | More polar than ethers, which may limit the solubility of the highly non-polar this compound. |
| Alcohols | Methanol, Ethanol | Low to Negligible | The high polarity and hydrogen-bonding nature of alcohols make them poor solvents for large, non-polar hydrocarbons. |
| Alkanes | Hexane, Cyclohexane | Moderate to Low | While non-polar, the flat, rigid structure of this compound may limit its interaction with the flexible alkyl chains of alkanes. Recrystallization from hexane has been mentioned for derivatives, suggesting some solubility[2]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | High polarity and dipole moment are generally unfavorable for dissolving non-polar aromatic compounds. |
It is important to note that the addition of functional groups, such as tert-butyl or methyl groups, to the this compound structure has been shown to improve its solubility in organic solvents[1][2].
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is straightforward and relies on the accurate measurement of mass.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24-48 hours with continuous agitation to ensure the solution is fully saturated.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours at the controlled temperature.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense a precise volume of the filtered solution into a pre-weighed evaporation dish. Record the exact volume.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without sublimating the this compound. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.
-
Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried this compound on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
The solubility can then be expressed in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the dissolved solid by the volume of the solvent used.
-
An alternative to the gravimetric method is to use High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector to quantify the concentration of this compound in the filtered saturated solution. This requires the preparation of a calibration curve with known concentrations of the compound.
Visualization of Biological Pathway and Experimental Workflow
This compound, like many other PAHs, is known to exert biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4][5] This pathway is a key regulator of xenobiotic metabolism.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchmap.jp [researchmap.jp]
- 3. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Degradation of Dibenzo[g,p]chrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest due to its unique electronic properties and potential applications in materials science.[1] However, its environmental fate and persistence are of critical concern. Like other high molecular weight PAHs, this compound is characterized by its low aqueous solubility and high hydrophobicity, which contribute to its persistence in the environment.[2] This technical guide provides a comprehensive overview of the known and inferred stability and degradation pathways of this compound, drawing upon available literature for this compound and its structural analogs. Due to the limited direct research on this compound degradation, this guide extrapolates from studies on other high molecular weight PAHs to propose likely degradation mechanisms.
Physicochemical Properties and Stability
This compound is a large, planar aromatic system, which imparts significant chemical stability. Its stability is a key factor in its persistence in various environmental matrices.
General Stability
High molecular weight PAHs like this compound are generally resistant to degradation.[2] Their stability is attributed to their extensive π-electron systems, which require significant activation energy to undergo chemical reactions.
Electrochemical Stability
The electrochemical properties of this compound derivatives have been investigated, revealing information about their susceptibility to oxidation. The oxidation potential of this compound derivatives is influenced by substituents on the aromatic core.[1] Generally, electron-donating groups can decrease the oxidation potential, making the molecule more susceptible to oxidative degradation, while electron-withdrawing groups can increase its stability.[1]
Degradation Pathways
The degradation of this compound in the environment is expected to proceed through three primary pathways: photodegradation, microbial degradation, and chemical oxidation.
Photodegradation
Photodegradation is a significant abiotic degradation pathway for PAHs, particularly in aquatic environments and on surfaces exposed to sunlight.
Mechanism: The absorption of ultraviolet (UV) radiation can excite the π-electrons in the this compound molecule to a higher energy state. This excited state can then undergo various reactions, including photooxidation, leading to the formation of more polar and often less toxic compounds. The photodegradation of PAHs can be influenced by factors such as the presence of photosensitizers and the physical state of the compound (e.g., dissolved in water versus adsorbed to particles).
Expected Products: Based on studies of other high molecular weight PAHs, the photodegradation of this compound is likely to produce quinones, hydroquinones, and other oxygenated derivatives. The initial attack often occurs at the regions of high electron density in the molecule.
Quantitative Data (Inferred): Direct quantitative data for this compound photodegradation is scarce. However, data from other high molecular weight PAHs can provide an estimate of its potential photolytic fate.
| PAH | Half-life (Photodegradation) | Conditions | Reference |
| Benzo[a]pyrene | 0.5 - 2 hours | Irradiated seawater | [3] |
| Chrysene | Slower than Benzo[a]pyrene | Irradiated seawater | [3] |
| Pyrene | 0.4 - 1.2 hours | Irradiated water | [3] |
Table 1: Inferred Photodegradation Half-lives of this compound based on structurally similar PAHs.
dot
Caption: Proposed photodegradation pathway of this compound.
Microbial Degradation
Microbial degradation is a key process for the removal of PAHs from contaminated soils and sediments. A wide range of bacteria and fungi have been shown to degrade high molecular weight PAHs.[4][5]
Mechanism: The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol.[5] This is followed by dehydrogenation to form a diol, and subsequent ring cleavage by other enzymes. Fungi, on the other hand, often utilize cytochrome P450 monooxygenases or ligninolytic enzymes (e.g., lignin peroxidase, manganese peroxidase, and laccase) to initiate PAH degradation.[6][7][8][9] These enzymes have a broad substrate specificity and can oxidize a wide range of aromatic compounds.[7][9]
Expected Pathways and Products: The microbial degradation of this compound is likely to proceed through pathways similar to those observed for other complex PAHs. The initial enzymatic attack could occur on one of the terminal benzene rings, leading to the formation of dihydrodiols, diols, and eventually ring-cleavage products. Complete mineralization to carbon dioxide and water is possible by some microbial consortia.
Quantitative Data (Inferred):
| Microorganism(s) | PAH Degraded | Degradation Extent | Time | Reference |
| Mycobacterium sp. | Pyrene | >60% | 8 days | [10] |
| Stenotrophomonas maltophilia | Pyrene, Dibenz[a,h]anthracene | Significant | Not specified | [10] |
| Fungal consortium | Benzo[a]pyrene | ~50% | 28 days | [11] |
Table 2: Inferred Microbial Degradation of this compound based on studies with other high molecular weight PAHs.
Chemical Oxidation
Chemical oxidation can be an important degradation pathway for PAHs in certain environments, such as in the atmosphere or during water treatment processes.
Mechanism: Strong oxidizing agents, such as ozone, hydroxyl radicals, and permanganate, can react with PAHs, leading to their degradation. The reaction often involves electrophilic attack on the aromatic rings, resulting in the formation of oxygenated products.
Expected Products: Chemical oxidation of this compound is expected to yield a variety of oxygenated products, including quinones, carboxylic acids, and smaller aromatic fragments resulting from ring cleavage.
Quantitative Data (Inferred):
| Oxidant | PAH | Degradation Efficiency | Conditions | Reference |
| Ozone | Benzo[a]pyrene | >90% | Aqueous solution | |
| Fenton's Reagent | Pyrene | High | Aqueous solution | |
| Permanganate | Chrysene | Significant | Soil slurry |
Table 3: Inferred Chemical Oxidation of this compound based on studies with other high molecular weight PAHs.
dot
Caption: Proposed chemical oxidation pathway of this compound.
Experimental Protocols
Photodegradation Study
dot
Caption: Experimental workflow for a photodegradation study.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute it into the desired aqueous medium (e.g., ultrapure water or a buffered solution) to a known concentration.
-
Irradiation: Place the solution in a quartz vessel and irradiate it with a UV lamp (e.g., a xenon arc lamp with filters to simulate sunlight). A dark control, wrapped in aluminum foil, should be run in parallel to account for any abiotic losses not due to photolysis.
-
Sampling: Collect aliquots of the solution at specific time intervals.
-
Extraction: Extract the samples with a suitable organic solvent (e.g., dichloromethane or hexane).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify degradation products.
[12][13]#### 3.2. Microbial Degradation Study
References
- 1. Electrochemical and spectroscopic properties of twisted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diversity of Ligninolytic Enzymes and Their Genes in Strains of the Genus Ganoderma: Applicable for Biodegradation of Xenobiotic Compounds? [frontiersin.org]
- 7. Linking Enzymatic Oxidative Degradation of Lignin to Organics Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Three Aromatic Dyes by White Rot Fungi and the Production of Ligninolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microbial degradation of high molecular weight polycyclic aromatic hydrocarbons | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. gcms.cz [gcms.cz]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Dibenzo[g,p]chrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its potential carcinogenic properties. Accurate and sensitive detection methods are crucial for monitoring its presence in environmental samples, food products, and in toxicological studies. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most common and effective analytical techniques for this purpose.
Analytical Methods Overview
The selection of an analytical method for this compound detection depends on the sample matrix, required sensitivity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique is highly sensitive and selective for fluorescent compounds like this compound, making it ideal for trace-level quantification in various matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high specificity and is a powerful tool for the identification and quantification of this compound, particularly in complex sample matrices where co-eluting compounds may be present.
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following tables summarize typical performance data for the analysis of structurally similar PAHs, such as chrysene. This data can be used as a benchmark for method development and validation for this compound analysis.
Table 1: Typical Performance Data for HPLC-FLD Analysis of PAHs
| Parameter | Matrix | Typical Value Range |
| Limit of Detection (LOD) | Water | 0.2 - 23 ng/L[1] |
| Soil | 0.005 - 0.78 ng/g[1] | |
| Soybean Oil | 0.02 - 0.76 µg/kg[1] | |
| Limit of Quantification (LOQ) | Water | 1 - 38 ng/L[1] |
| Soil | 0.02 - 1.6 ng/g[1] | |
| Soybean Oil | 0.03 - 0.96 µg/kg[1] | |
| Recovery | Various | 70 - 120% |
| Linearity (R²) | Various | > 0.995 |
Table 2: Typical Performance Data for GC-MS Analysis of PAHs
| Parameter | Matrix | Typical Value Range |
| Limit of Detection (LOD) | Standard Solution (SIM mode) | 0.017 - 0.323 pg/µL |
| Seafood and Dairy Products | 0.04 - 0.20 µg/kg[1] | |
| Limit of Quantification (LOQ) | Standard Solution (SIM mode) | - |
| Seafood and Dairy Products | 0.12 - 0.60 µg/kg[1] | |
| Recovery | Various | 70 - 120% |
| Linearity (R²) | Various | > 0.995 |
Experimental Protocols
Sample Preparation and Extraction
A crucial step in the analysis of this compound is the effective extraction from the sample matrix and removal of interfering substances. The chosen method will depend on the sample type.
1. Solid Samples (e.g., Soil, Sediment, Food)
-
Protocol: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
-
Homogenization: Homogenize the solid sample to ensure uniformity.
-
Weighing: Accurately weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking (Optional): For recovery studies, spike the sample with a known amount of this compound standard.
-
Extraction: Add 10-15 mL of acetonitrile to the tube. For wet samples, add anhydrous magnesium sulfate to absorb water.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shaking: Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tube at 3000-5000 rpm for 5-10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interferences like fatty acids, pigments, and other organic compounds.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge at 3000-5000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for analysis. It may be concentrated and reconstituted in a suitable solvent for HPLC or GC analysis.
-
2. Liquid Samples (e.g., Water, Biological Fluids)
-
Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load a known volume of the liquid sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent of intermediate polarity (e.g., a mixture of water and methanol) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a small volume of a non-polar solvent (e.g., acetonitrile, dichloromethane).
-
Concentration: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
HPLC-FLD Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and a fluorescence detector.
-
Column: A C18 reversed-phase column suitable for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetononitrile
-
-
Gradient Program:
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the more non-polar PAHs. A typical gradient might be from 50% B to 100% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: Based on the spectroscopic properties of similar PAHs like chrysene, an excitation wavelength in the range of 270-330 nm is recommended.
-
Emission Wavelength: An emission wavelength in the range of 380-450 nm is recommended.
-
Note: Optimal wavelengths should be determined experimentally using a this compound standard.
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile) at concentrations spanning the expected sample concentration range.
-
Calibration: Inject the calibration standards into the HPLC-FLD system to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC-FLD system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration using the calibration curve.
GC-MS Analysis Protocol
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program:
-
Start at a lower temperature (e.g., 60-80 °C) and ramp up to a final temperature of 300-320 °C. A typical program might be: 80°C for 1 min, then ramp at 10°C/min to 320°C and hold for 10 min.
-
-
MS Interface Temperature: 280-300 °C.
-
Ion Source Temperature: 230-250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The molecular ion of this compound (m/z 328) and characteristic fragment ions should be monitored.
Procedure:
-
Standard Preparation: Prepare calibration standards of this compound in a suitable solvent (e.g., hexane or dichloromethane).
-
Calibration: Inject the calibration standards into the GC-MS system to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts into the GC-MS system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and the presence of the characteristic ions. Quantify the concentration using the calibration curve.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
Application Note: Analysis of Dibenzo[g,p]chrysene using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its complex structure and potential biological activity.[1] As with other PAHs, it is crucial to have sensitive and selective analytical methods for its identification and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of PAHs, offering high resolution and sensitivity.[2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental analysis, and data interpretation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for solid and liquid samples.
2.1.1. For Solid Samples (e.g., soil, tissue)
-
Saponification: For samples containing fats and oils, weigh approximately 10 g of the homogenized sample into a flask. Add 100 mL of 1 M methanolic potassium hydroxide solution. Reflux the mixture for 2 hours to saponify lipids.[3]
-
Extraction: After cooling, perform a liquid-liquid extraction using a non-polar solvent. Add 50 mL of cyclohexane to the saponified mixture and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh cyclohexane. Combine the organic extracts.[3]
-
Drying and Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate. Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (Gel Permeation Chromatography - GPC): To remove high molecular weight interferences, a GPC cleanup step can be employed. Use a GPC system with a suitable column (e.g., Bio-Beads S-X3) and dichloromethane as the mobile phase.[3] Collect the fraction containing the PAHs.
-
Final Concentration: Evaporate the collected fraction to a final volume of 1 mL for GC-MS analysis.
2.1.2. For Liquid Samples (e.g., water, edible oils)
-
Liquid-Liquid Extraction (for aqueous samples): For a 1 L water sample, acidify to pH < 2 with sulfuric acid. Extract the sample three times with 60 mL of dichloromethane in a separatory funnel. Combine the organic layers.
-
Dilution (for oil samples): For oil samples, dissolve 1 g of the oil in 5 mL of isopropanol.[4] The sample can then be filtered through a 0.45 µm PTFE syringe filter before analysis.[4]
-
Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL.
-
Solid Phase Extraction (SPE) Cleanup (Optional): For further cleanup, pass the concentrated extract through a silica or florisil SPE cartridge. Elute the PAHs with a suitable solvent mixture, such as hexane:dichloromethane (1:1). Evaporate the eluate to the final volume.
GC-MS Analysis
The following instrumental parameters are recommended for the analysis of this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent[2] |
| Column | Agilent J&W Select PAH (30 m x 0.25 mm x 0.15 µm) or equivalent[5] |
| Injection Mode | Pulsed Splitless[5] |
| Injection Volume | 1 µL[5] |
| Injector Temperature | 320 °C[5] |
| Carrier Gas | Helium or Hydrogen[6] |
| Flow Rate | Constant flow, 2 mL/min[5] |
| Oven Program | 60 °C (hold 1 min), ramp 40 °C/min to 180 °C, ramp 3 °C/min to 230 °C, ramp 1.5 °C/min to 280 °C (hold 10 min), ramp 6 °C/min to 298 °C, ramp 16 °C/min to 350 °C (hold 4 min)[5] |
| Mass Spectrometer | Agilent 5975 or equivalent triple quadrupole MS[2][5] |
| Ionization Mode | Electron Ionization (EI)[2] |
| Ionization Energy | 70 eV[2] |
| Source Temperature | 340 °C[5] |
| Transfer Line Temp | 320 °C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| SIM Ions | m/z 328 (Quantifier), 164 (Qualifier) |
| MRM Transitions | Precursor Ion: 328.1; Product Ions: 326.1, 302.1 |
Note: The oven program may need to be optimized for specific column dimensions and instrument configurations.
Data Presentation
Quantitative analysis of this compound requires the establishment of a calibration curve using certified reference standards. The following table summarizes expected quantitative data, though actual values may vary based on the specific instrument and method conditions.
Table 2: Quantitative Data for this compound Analysis
| Parameter | Expected Value |
| Retention Time (min) | > 30 (dependent on the specific GC program) |
| Molecular Weight | 328.12 |
| Quantifier Ion (m/z) | 328 |
| Qualifier Ion(s) (m/z) | 164 |
| Limit of Detection (LOD) | < 2 pg/µL[5] |
| Limit of Quantification (LOQ) | < 10 pg/µL |
| Linearity (r²) | > 0.998[5] |
| Calibration Range | 1 - 10,000 pg/µL[5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Proposed Mass Fragmentation Pathway
Caption: Proposed mass fragmentation pathway for this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrumental analysis are robust and sensitive, allowing for the reliable identification and quantification of this compound in various matrices. The provided workflows and fragmentation pathway serve as valuable resources for researchers and scientists in the fields of environmental analysis, toxicology, and drug development.
References
Application Note: Extraction of Dibenzo[g,p]chrysene from Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzo[g,p]chrysene (DBC) is a non-planar, twisted polycyclic aromatic hydrocarbon (PAH) consisting of a chrysene core with two additional fused benzene rings.[1] Like other high molecular weight PAHs, DBC is formed from the incomplete combustion of organic materials and can be found in the environment sorbed to particulate matter in air, soil, and sediment.[1] Due to their carcinogenic and mutagenic properties, the extraction, identification, and quantification of PAHs from environmental matrices are of significant interest for environmental monitoring and human health risk assessment.
This application note provides detailed protocols for the extraction of this compound and other high molecular weight PAHs from solid (soil/sediment) and liquid (water) environmental samples. The methods described are based on established techniques such as Solid-Phase Extraction (SPE) and Accelerated Solvent Extraction (ASE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow
The overall process for analyzing this compound in environmental samples involves several key stages, from sample collection to instrumental analysis.
Caption: General workflow for DBC extraction and analysis.
Protocol 1: Extraction from Soil/Sediment Samples
This protocol details the extraction of this compound from solid matrices using Accelerated Solvent Extraction (ASE), a technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[2]
Materials:
-
Extraction Solvents: Dichloromethane (DCM), n-hexane, Acetone (HPLC or pesticide grade).
-
Drying agent: Anhydrous sodium sulfate.
-
Internal Standards: Isotope-labeled PAHs (e.g., Chrysene-d12, Dibenzo[a,h]anthracene-d14).
-
Accelerated Solvent Extractor (ASE) system.
-
Nitrogen evaporator.
-
GC vials.
Procedure:
-
Sample Preparation: Air-dry the soil or sediment sample to remove excess moisture. Sieve the sample through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Cell Preparation: Weigh approximately 10 g of the homogenized sample and mix it with a dispersing agent like diatomaceous earth. Load the mixture into an ASE extraction cell. Top the sample with a layer of anhydrous sodium sulfate to remove residual water during extraction.
-
Spiking: Add a known amount of an appropriate internal standard solution directly onto the sample in the cell. This standard will be used to correct for analyte losses during sample preparation and analysis.
-
Extraction (ASE):
-
Place the cell into the ASE system.
-
Set the extraction parameters. Optimal conditions often involve a mixture of n-hexane/dichloromethane (1:1, v/v) or acetone/DCM at an elevated temperature (e.g., 70-100°C) and pressure (e.g., 1500 psi).[3]
-
Perform one to two static extraction cycles for 5-10 minutes each.[3]
-
The extract is automatically collected in a vial.
-
-
Cleanup (Optional but Recommended): For complex matrices, an in-cell cleanup can be performed by layering sorbents like alumina or silica gel below the sample in the extraction cell.[3] This helps remove polar interferences.
-
Concentration: Transfer the collected extract to a concentration tube. Gently evaporate the solvent to a final volume of approximately 1 mL under a stream of nitrogen.
-
Analysis: Transfer the final extract into a GC vial for GC-MS analysis.
Protocol 2: Extraction from Water Samples
This protocol describes a Solid-Phase Extraction (SPE) method for isolating this compound from water samples, suitable for pre-concentrating analytes from large volumes.[4]
Materials:
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Solvents: Methanol, Dichloromethane (DCM), Acetone, Acetonitrile (HPLC grade).
-
Reagent water.
-
Internal Standards: Isotope-labeled PAHs.
-
SPE vacuum manifold.
-
Nitrogen evaporator.
-
HPLC or GC vials.
Procedure:
-
Sample Preparation: Collect a 1 L water sample in an amber glass bottle. If residual chlorine is present, dechlorinate with sodium sulfite.
-
Spiking: Add a known amount of internal standard solution to the water sample and mix thoroughly.
-
SPE Cartridge Conditioning:
-
Mount the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 6 mL of DCM, 6 mL of methanol, and finally 6 mL of reagent water. Do not allow the cartridge to go dry after the final water wash.
-
-
Sample Loading: Load the water sample onto the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with a small volume of reagent water to remove any remaining salts or polar impurities.
-
Cartridge Drying: Dry the cartridge thoroughly by drawing a vacuum through it for at least 20 minutes.
-
Elution:
-
Place a collection vial under the cartridge.
-
Elute the trapped PAHs by passing 5-10 mL of DCM or an acetone/DCM mixture through the cartridge.[4]
-
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. If analyzing by HPLC, exchange the solvent to acetonitrile during the final concentration step.
-
Analysis: Transfer the concentrated extract to an appropriate vial for analysis.
Analytical Finish
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for PAH analysis due to its high resolution and sensitivity. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and lower detection limits.[5][6] this compound has a molecular weight of 328.12 g/mol , and its molecular ion (m/z 328) would be a primary target for quantification.
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection (FLD) is also highly effective for PAH analysis, as many PAHs are naturally fluorescent. A reverse-phase C18 column is used with a gradient of water and acetonitrile.[7] The fluorescence detector is programmed to switch excitation and emission wavelengths to optimize detection for different PAHs as they elute.
Quantitative Data
Due to the limited availability of specific extraction data for this compound, the following tables summarize typical recovery and detection limit data for other high molecular weight (HMW) PAHs, which are expected to behave similarly.
Table 1: Typical Recovery Rates for HMW PAHs from Solid Samples
| Compound | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Chrysene | Pressurized Liquid Extraction | Soil | 75-103% | [3] |
| Benzo[a]pyrene | Accelerated Solvent Extraction | Soil | 86.7-116.2% | [2] |
| Dibenzo[a,h]anthracene | Ultrasonic Extraction | Sediment | 82-117% | [8] |
| Indeno[1,2,3-cd]pyrene | Pressurized Liquid Extraction | Soil | 75-103% | [3] |
Table 2: Typical Recovery Rates and Detection Limits for HMW PAHs from Water Samples (SPE)
| Compound | Average Recovery (%) | Method Detection Limit (ng/L) | Reference |
| Chrysene | 90-110% | 0.2 - 23 | [9] |
| Benzo[a]pyrene | ~73% | 0.2 - 23 | [9] |
| Dibenzo[a,h]anthracene | 90-110% | 0.2 - 23 | [9] |
| Benzo[g,h,i]perylene | 43-62% | 1 - 38 | [9][10] |
Note: Recovery rates can be highly matrix-dependent. Method validation with spiked samples is crucial for accurate quantification.
Metabolic Activation Pathway
Many PAHs exert their carcinogenic effects only after metabolic activation in the body. This process is typically mediated by cytochrome P450 (CYP) enzymes. While the specific pathway for this compound is not fully elucidated, a general pathway, based on that of other carcinogenic PAHs like Dibenzo[a,l]pyrene and Benzo[a]pyrene, is presented below.[11][12] The key steps involve oxidation to form an epoxide, hydration to a dihydrodiol, and subsequent epoxidation to form a highly reactive diol-epoxide that can bind to DNA.[12]
Caption: Postulated metabolic activation pathway for DBC.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. hpst.cz [hpst.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. perlan.com.pl [perlan.com.pl]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Metabolic activation of the potent carcinogen dibenzo[a,l]pyrene by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of Dibenzo[g,p]chrysene in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. As a potent carcinogen, its detection and quantification at trace levels in various matrices are crucial for environmental monitoring, risk assessment, and toxicology studies. This application note provides detailed protocols for the analysis of this compound using certified reference materials for calibration and quantification. The methodologies described are applicable for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), ensuring high sensitivity and selectivity.
While not commonly employed as an internal standard, the use of a this compound certified reference material (CRM) is essential for accurate calibration and validation of analytical methods targeting this specific PAH. This document outlines the necessary procedures for utilizing this compound as a calibration standard and for its precise determination in complex samples.
Physical and Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₆ | [1][2] |
| Molecular Weight | 328.41 g/mol | [1][2] |
| CAS Number | 191-68-4 | [1][2] |
| Melting Point | 218 °C | [3][4] |
| Boiling Point | 604.1 °C at 760 mmHg | [3] |
| LogP | 7.45 | [3] |
| Appearance | White-Yellow Crystalline Powder | [4] |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Environmental Samples
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
This compound Certified Reference Material (CRM)
-
Internal Standard (e.g., Chrysene-d12)
-
Solvents: Dichloromethane, Hexane, Acetonitrile (HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
SPE Cartridges (e.g., Silica-based C18)
-
Nitrogen evaporator
Procedure:
-
Sample Extraction:
-
For solid samples (soil, sediment), weigh 5-10 g of the homogenized sample into a beaker.
-
For liquid samples (water), take 100-500 mL.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., Chrysene-d12).
-
Extract the sample with dichloromethane using sonication or Soxhlet extraction.
-
-
Drying and Concentration:
-
Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
-
SPE Cleanup:
-
Condition the SPE cartridge with hexane followed by dichloromethane.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with hexane to remove aliphatic interferences.
-
Elute the PAH fraction with a mixture of dichloromethane and hexane.
-
-
Final Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile for HPLC, hexane for GC) for analysis.
-
GC-MS Analysis Protocol
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: Select PAH column (e.g., 30 m x 0.25 mm, 0.15 µm film thickness)[5]
-
Inlet: Splitless mode at 320 °C[6]
-
Oven Program: 70 °C (hold 2 min), ramp at 40 °C/min to 180 °C (hold 1 min), then 5 °C/min to 230 °C (hold 5 min), then 20 °C/min to 280 °C[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 320 °C[6]
-
Detection Mode: Selected Ion Monitoring (SIM)
Quantitative Data for GC-MS Analysis:
| Parameter | This compound | Internal Standard (Chrysene-d12) |
| Retention Time (min) | Dependent on specific column and conditions | Dependent on specific column and conditions |
| Quantifier Ion (m/z) | 328 | 240 |
| Qualifier Ions (m/z) | 164, 329 | 236, 120 |
| LOD (ng/mL) | ~0.01 - 0.1 | N/A |
| LOQ (ng/mL) | ~0.03 - 0.3 | N/A |
| Linearity (R²) | >0.995 | N/A |
Note: Retention times, LOD, and LOQ are estimates and must be determined experimentally.
HPLC-FLD Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 Series or equivalent[7]
-
Detector: Fluorescence Detector (FLD)[7]
-
Column: C18 column designed for PAH analysis (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation and Emission wavelengths must be optimized for this compound.
Quantitative Data for HPLC-FLD Analysis:
| Parameter | This compound |
| Retention Time (min) | Dependent on specific column and conditions |
| Excitation Wavelength (nm) | To be determined experimentally |
| Emission Wavelength (nm) | To be determined experimentally |
| LOD (ng/mL) | ~0.01 - 0.05 |
| LOQ (ng/mL) | ~0.03 - 0.15 |
| Linearity (R²) | >0.998 |
Note: Retention times, wavelengths, LOD, and LOQ are estimates and must be determined experimentally.
Metabolic Activation of this compound
This compound, like many other PAHs, undergoes metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[8][9] The metabolic pathway involves the formation of reactive diol epoxides that can covalently bind to DNA, leading to the formation of DNA adducts, which can initiate carcinogenesis.[8][9][10]
Caption: Metabolic activation pathway of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound involves several key stages, from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive guide for the quantitative analysis of this compound in environmental samples. The use of a certified reference material for this compound is paramount for achieving accurate and reliable results. The detailed GC-MS and HPLC-FLD protocols offer high sensitivity and selectivity, making them suitable for trace-level detection. The provided diagrams illustrate the critical metabolic activation pathway and the general analytical workflow, offering valuable context for researchers in environmental science and toxicology.
References
- 1. Dibenzo(g,p)chrysene | C26H16 | CID 67449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. diva-portal.org [diva-portal.org]
- 6. hpst.cz [hpst.cz]
- 7. scielo.br [scielo.br]
- 8. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Dibenzo[g,p]chrysene Toxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest due to its structural features, which suggest potential carcinogenic activity. As with many PAHs, its toxicity is not inherent but arises from metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA. This document provides detailed application notes on the mechanisms of this compound toxicity and protocols for a battery of in vitro assays to assess its cytotoxic and genotoxic potential.
Disclaimer: Specific in vitro toxicity data for this compound is limited in the publicly available scientific literature. Much of the quantitative data and some mechanistic insights presented here are derived from studies on its isomers, such as dibenzo[c,p]chrysene and dibenzo[def,p]chrysene. While these compounds share structural similarities, their toxicological profiles may differ. Therefore, the provided data should be interpreted with caution and serve as a reference for guiding initial experimental design.
Application Notes
Mechanisms of this compound Toxicity
The toxicity of this compound is primarily driven by its metabolic activation to electrophilic metabolites that can covalently bind to cellular nucleophiles, most notably DNA, to form bulky adducts. This process is initiated by the aryl hydrocarbon receptor (AhR) signaling pathway and involves a series of enzymatic reactions.
1. Aryl Hydrocarbon Receptor (AhR) Activation:
This compound, like other PAHs, is a ligand for the AhR, a ligand-activated transcription factor. Upon binding, the this compound-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the increased expression of several enzymes involved in xenobiotic metabolism, most notably cytochrome P450 monooxygenases CYP1A1 and CYP1B1.
2. Metabolic Activation to Genotoxic Metabolites:
The induced CYP1A1 and CYP1B1 enzymes metabolize this compound through a series of oxidation reactions. A key pathway involves the formation of dihydrodiol epoxides. These highly reactive epoxides can then attack the nucleophilic centers in DNA bases (primarily guanine and adenine), forming stable covalent adducts.
3. DNA Adduct Formation and Genotoxicity:
The formation of this compound-DNA adducts can lead to a variety of genotoxic outcomes. These bulky lesions can distort the DNA helix, interfering with DNA replication and transcription. If not repaired by the cellular DNA repair machinery, these adducts can lead to mutations, chromosomal aberrations, and genomic instability, which are critical events in the initiation of carcinogenesis.
4. Cytotoxicity:
At higher concentrations, this compound and its metabolites can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) during metabolic cycling, induction of apoptosis (programmed cell death), and disruption of mitochondrial function.
Relevant In Vitro Assays
A battery of in vitro assays is recommended to comprehensively evaluate the toxic potential of this compound:
-
Cytotoxicity Assays (MTT, Neutral Red Uptake): To determine the concentration range over which this compound affects cell viability.
-
Genotoxicity Assays (Ames Test, In Vitro Micronucleus Assay, Comet Assay): To assess the mutagenic and clastogenic potential of this compound.
-
DNA Adduct Analysis (³²P-Postlabeling): To directly measure the formation of this compound-DNA adducts.
-
AhR Activation Assays (CALUX): To quantify the potency of this compound in activating the AhR signaling pathway.
-
CYP1A1 Induction Assays: To measure the induction of a key enzyme involved in the metabolic activation of this compound.
Data Presentation
The following tables summarize quantitative data for this compound and its isomers from various in vitro toxicity assays.
Table 1: Cytotoxicity Data for this compound Isomers
| Compound | Assay | Cell Line | Concentration | Result | Citation |
| Dibenzo[c,p]chrysene | MTT | MCF-7 | Up to 4.5 µM | No significant decrease in cell viability | [1][2] |
Table 2: Genotoxicity Data for this compound and Its Isomers
| Compound | Assay | System | Concentration | Result | Citation |
| Dibenzo[c,p]chrysene | ³²P-Postlabeling | MCF-7 cells | 4.5 µM | 0.6 pmol adducts/mg DNA | [1][2] |
| anti-DBC-1,2-diol-3,4-epoxide | ³²P-Postlabeling | MCF-7 cells | Not specified | 33 pmol adducts/mg DNA | [1][2] |
| anti-DBC-11,12-diol-13,14-epoxide | ³²P-Postlabeling | MCF-7 cells | Not specified | 51 pmol adducts/mg DNA | [1][2] |
| Dibenzo[def,mno]chrysene | Ames Test | S. typhimurium TA97, TA98, TA100, TA104 (+S9) | Not specified | 18-40 revertant colonies/nmol | [3] |
Table 3: AhR Activation Data for Chrysenes
| Compound | Assay | Result | Citation |
| Chrysene | AhR-CALUX | Relatively strong agonist activity | [4] |
| Benzo[c]chrysene | AhR binding | Potent displacer of [³H]TCDD | [5] |
Mandatory Visualization
Caption: Metabolic activation pathway of this compound leading to genotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal activation of dibenzo[def,mno]chrysene (anthanthrene), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying Dibenzo[g,p]chrysene Carcinogenicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene (DB[g,p]C), also known as dibenzo[def,p]chrysene or dibenzo[a,l]pyrene, is a potent polycyclic aromatic hydrocarbon (PAH) and a known environmental pollutant found in products of incomplete combustion.[1] Classified as a probable human carcinogen, DB[g,p]C has demonstrated significant carcinogenic activity in various animal models, making it a critical subject of study for understanding chemical carcinogenesis and developing potential preventative or therapeutic strategies.[2][3][4][5] This document provides detailed application notes and protocols for utilizing animal models to investigate the carcinogenicity of DB[g,p]C, with a focus on summarizing quantitative data and outlining experimental methodologies.
Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of DB[g,p]C is contingent upon its metabolic activation into reactive metabolites that can bind to DNA, forming adducts that lead to mutations and initiate tumorigenesis.[6][7] The primary pathway involves cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which metabolize DB[g,p]C to dihydrodiol epoxides.[6][7][8] These reactive intermediates, specifically the fjord region dihydrodiol epoxides, are considered the ultimate carcinogens.[1][7] The formation of stable and depurinating DNA adducts by these metabolites is a key event in the initiation of cancer.[5]
Animal Models and Tumorigenesis Data
Various animal models have been employed to evaluate the carcinogenic potential of DB[g,p]C, with mice being the most extensively used species. These studies have consistently demonstrated the potent carcinogenicity of DB[g,p]C in different tissues, including the skin, lung, liver, and oral cavity.[9][10][11]
Table 1: Tumorigenicity of this compound in Mouse Models
| Animal Model | Strain | Route of Administration | Dose | Target Organ(s) | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Latency | Reference |
| Neonatal Mouse Bioassay | Crl:CD-1(ICR)BR | Intraperitoneal | 40 nmol (total) | Lung, Liver | 86.5 (Lung), 57.7 (Liver) | 2.88 (Lung), 3.63 (Liver) | 55 +/- 1 weeks | [1] |
| Skin Carcinogenesis | FVB/N | Dermal | 4 nmol | Skin | 100 | ~4 times > BaP (400 nmol) | < 20 weeks | [9][12] |
| Oral Carcinogenesis | Athymic NU/J | Topical (Oral) | 24 nmol (3x/week) | Oral Cavity (lip, mucosa) | Increased SCC incidence with MmuPV1 infection | Not specified | 21 weeks | [10][13] |
| Lung Adenoma Assay | Not specified | Intraperitoneal | Not specified | Lung | 100 times more potent than B[a]P | Not specified | Not specified | [3] |
SCC: Squamous Cell Carcinoma; BaP: Benzo[a]pyrene; MmuPV1: Mouse papillomavirus 1.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of carcinogenicity studies. The following are protocols for key experiments cited in the literature.
Protocol 1: Neonatal Mouse Bioassay for Carcinogenicity
This protocol is adapted from studies investigating the in vivo activation of DB[g,p]C.[1]
Objective: To assess the tumorigenic potential of DB[g,p]C and its metabolites when administered to newborn mice.
Materials:
-
Newborn Crl:CD-1(ICR)BR mice (within 24 hours of birth)
-
This compound (DB[g,p]C)
-
DB[g,p]C-trans-11,12-dihydrodiol
-
Solvent (e.g., DMSO)
-
Sterile saline
-
Microsyringes
Procedure:
-
Prepare dosing solutions of DB[g,p]C and its dihydrodiol metabolite in the chosen solvent. A typical total dose is 40 nmol, which may be divided into multiple injections.
-
On postnatal days 1, 8, and 15, administer the test compound intraperitoneally to the neonatal mice. A control group should receive the solvent vehicle only.
-
Wean the mice at 4 weeks of age and house them under standard laboratory conditions.
-
Monitor the animals for signs of toxicity and tumor development.
-
Terminate the experiment at a predetermined time point (e.g., 55 +/- 1 weeks post-treatment).
-
Perform a complete necropsy on each animal.
-
Examine all major organs for gross lesions.
-
Collect lung and liver tissues, as well as any observed tumors, for histopathological analysis.
-
Quantify the tumor incidence (percentage of animals with tumors) and tumor multiplicity (average number of tumors per animal) for each treatment group.
Protocol 2: Two-Stage Skin Carcinogenesis Assay
This protocol is based on studies comparing the carcinogenic potency of DB[g,p]C to other PAHs.[9][12]
Objective: To evaluate the tumor-initiating activity of DB[g,p]C on mouse skin.
Materials:
-
Female FVB/N mice (6-8 weeks old)
-
This compound (DB[g,p]C)
-
Acetone (vehicle)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) (tumor promoter)
-
Clippers
Procedure:
-
Shave the dorsal skin of the mice one day prior to initiation.
-
On day 0, apply a single topical dose of DB[g,p]C (e.g., 4 nmol) dissolved in acetone to the shaved area. A control group should receive acetone only.
-
One week after initiation, begin the promotion phase. Apply a topical dose of TPA (e.g., 5 µg) in acetone to the same area twice weekly for a specified period (e.g., 20 weeks).
-
Monitor the mice weekly for the appearance of skin papillomas.
-
Record the number and size of tumors for each animal.
-
At the end of the study, euthanize the animals and collect skin tumors for histopathological confirmation of papillomas and progression to squamous cell carcinomas.
-
Calculate tumor incidence and multiplicity.
Protocol 3: Oral Carcinogenesis Model in Immunocompromised Mice
This protocol is derived from a study investigating the role of DB[g,p]C as a co-factor in oral cancer.[10][13]
Objective: To assess the carcinogenicity of DB[g,p]C in the oral cavity, particularly in the context of viral infection.
Materials:
-
Athymic NU/J mice (6-10 weeks old)
-
This compound (DB[g,p]C)
-
DMSO (vehicle)
-
Saline
-
(Optional) Mouse papillomavirus 1 (MmuPV1) inoculum
Procedure:
-
(Optional) For studies involving viral co-carcinogenesis, infect the oral cavity of anesthetized mice with MmuPV1 after gentle wounding of the mucosal tissues.
-
Four weeks post-infection, begin topical application of DB[g,p]C.
-
Prepare a solution of DB[g,p]C in DMSO.
-
Three times per week, apply the DB[g,p]C solution (e.g., 24 nmol) to the oral cavity of the mice for a designated period (e.g., 21 weeks). Control groups should receive the DMSO vehicle.
-
Monitor the animals for the development of oral lesions.
-
At the termination of the study, collect oral tissues (tongue, buccal mucosa, lips) for pathological assessment of hyperplasia, papillomas, and squamous cell carcinoma.
Conclusion
The animal models and protocols described herein provide a robust framework for investigating the carcinogenicity of this compound. The data consistently highlight the potent carcinogenic nature of this compound. Utilization of these standardized models and detailed protocols is essential for advancing our understanding of DB[g,p]C-induced carcinogenesis, identifying potential biomarkers of exposure and effect, and developing effective strategies for risk assessment and cancer prevention.
References
- 1. Tumor formation in the neonatal mouse bioassay indicates that the potent carcinogen dibenzo[def,p]chrysene (dibenzo[a,l]pyrene) is activated in vivo via its trans-11,12-dihydrodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translating Dosimetry of Dibenzo[def,p]chrysene (DBC) and Metabolites Across Dose and Species Using Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene) | Semantic Scholar [semanticscholar.org]
- 5. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation of the potent carcinogen dibenzo[a,l]pyrene by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The environmental pollutant and tobacco smoke constituent dibenzo [def,p] chrysene is a co-factor for malignant progression of mouse oral papillomavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 13. The environmental pollutant and tobacco smoke constituent dibenzo[def,p]chrysene is a co-factor for malignant progression of mouse oral papillomavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Dibenzo[g,p]chrysene DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene (DB[g,p]C) is a polycyclic aromatic hydrocarbon (PAH) and a potent environmental carcinogen. Its carcinogenicity is attributed to its metabolic activation to reactive diol epoxides that form covalent adducts with DNA. The detection and quantification of these DB[g,p]C-DNA adducts are crucial for toxicological studies, human exposure assessment, and in the development of potential cancer therapeutics. These application notes provide detailed protocols for the analysis of DB[g,p]C-DNA adducts using two primary methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling.
Metabolic Activation of this compound
This compound, like other fjord-region PAHs, undergoes metabolic activation primarily through the diol epoxide pathway. This multi-step process is catalyzed by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of highly reactive diol epoxides that can covalently bind to DNA, forming adducts. The major adducts are typically formed with deoxyadenosine (dA) and deoxyguanosine (dG) residues.
Figure 1: Metabolic activation pathway of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for DNA adducts of fjord-region PAHs, including benzo[g]chrysene, which can serve as a reference for studies on this compound.
| Parameter | Benzo[g]chrysene (in mouse skin) | Dibenzo[def,p]chrysene (in human oral cells - smokers) | Dibenzo[def,p]chrysene (in human oral cells - non-smokers) |
| Analytical Method | ³²P-Postlabeling | LC-MS/MS | LC-MS/MS |
| Maximum Adduct Level | 6.55 fmol/µg DNA[1] | 5.49 ± 3.41 adducts/10⁸ dA[2] | 2.76 ± 2.29 adducts/10⁸ dA[2] |
| Time to Max Adduct Level | 24 hours[3] | Not Applicable | Not Applicable |
| Adduct Persistence | Detected up to 3 weeks[1] | Not Reported | Not Reported |
| Major Adducts | Adenine and Guanine adducts[1] | DBPDE-N⁶-dA[2] | DBPDE-N⁶-dA[2] |
Table 1: In Vivo DNA Adduct Levels of Fjord-Region PAHs
| Parameter | Value | Reference |
| ³²P-Postlabeling Limit of Detection | 1 adduct in 10⁹ - 10¹⁰ nucleotides | [4][5] |
| LC-MS/MS Limit of Detection | Adduct-dependent, typically in the range of a few adducts per 10⁸-10⁹ nucleotides | [6] |
Table 2: Typical Limits of Detection for DNA Adduct Analysis Methods
Experimental Protocols
Protocol 1: Analysis of this compound-DNA Adducts by LC-MS/MS
This protocol is adapted from established methods for other PAHs and provides a robust framework for the analysis of DB[g,p]C-DNA adducts.[2][7]
Figure 2: Workflow for LC-MS/MS analysis of DB[g,p]C-DNA adducts.
Materials:
-
DNA sample
-
Internal Standard (e.g., ¹⁵N₅-labeled DB[g,p]C-dG or -dA adduct)
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
Phosphodiesterase
-
Magnesium Chloride (MgCl₂)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Ultrapure water
Procedure:
-
DNA Extraction and Quantification:
-
Isolate DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted DNA using UV spectroscopy at 260 nm.
-
-
Enzymatic Hydrolysis:
-
To a known amount of DNA (e.g., 10-50 µg), add the ¹⁵N-labeled internal standard.
-
Perform enzymatic digestion in the presence of MgCl₂ and DNase I at 37°C for 1.5 hours.
-
Follow with the addition of nuclease P1, phosphodiesterase, and alkaline phosphatase, and incubate further.[2]
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with MeOH followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the adducts with MeOH or ACN.
-
Dry the eluate under vacuum and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the adducts from normal nucleosides.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions (precursor ion -> product ion) for DB[g,p]C-dG and DB[g,p]C-dA adducts need to be determined experimentally using synthesized standards. A common fragmentation is the neutral loss of the deoxyribose moiety (116 Da).[8]
-
-
-
Quantification:
-
Quantify the amount of each DB[g,p]C-DNA adduct by comparing the peak area of the analyte to that of the corresponding ¹⁵N-labeled internal standard.
-
Protocol 2: Analysis of this compound-DNA Adducts by ³²P-Postlabeling
The ³²P-postlabeling assay is an ultra-sensitive method for the detection of bulky DNA adducts.[4][5][9][10]
Figure 3: Workflow for ³²P-Postlabeling analysis of DB[g,p]C-DNA adducts.
Materials:
-
DNA sample (5-10 µg)
-
Micrococcal Nuclease
-
Spleen Phosphodiesterase
-
Nuclease P1 (for adduct enrichment)
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP
-
Thin-Layer Chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC developing solvents
-
Phosphorimager screen and scanner or X-ray film
Procedure:
-
DNA Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
Enrich the adducted nucleotides by digesting the normal nucleotides to nucleosides with nuclease P1. Alternatively, use butanol extraction to enrich the more hydrophobic adducts.
-
-
⁵'-³²P Labeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
-
TLC Separation:
-
Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography on polyethyleneimine-cellulose plates. The specific solvent systems and development dimensions will need to be optimized for DB[g,p]C adducts.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography or phosphorimaging.
-
Quantify the amount of each adduct by measuring the radioactivity in the corresponding spots and comparing it to the total amount of nucleotides analyzed.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the analysis of this compound-DNA adducts. The choice between LC-MS/MS and ³²P-postlabeling will depend on the specific research question, available instrumentation, and the need for structural confirmation versus high sensitivity for unknown adducts. For accurate quantification, the synthesis of DB[g,p]C-DNA adduct standards and isotopically labeled internal standards is highly recommended.[11] These methods are essential tools for advancing our understanding of the carcinogenicity of DB[g,p]C and for assessing human health risks associated with exposure to this environmental pollutant.
References
- 1. Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient syntheses of dibenzo[c,p]chrysene and its possible proximate and ultimate carcinogens: in vitro metabolism and DNA adduction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dibenzo[g,p]chrysene in Mechanistic Toxicology Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[g,p]chrysene (DBC), formerly known as Dibenzo[a,l]pyrene, is a hexacyclic polycyclic aromatic hydrocarbon (PAH) of significant interest in the field of toxicology.[1] As a product of incomplete combustion of organic materials, it is an environmental pollutant found in cigarette smoke and coal tar.[1][2] DBC is recognized as one of the most potent carcinogenic PAHs tested, exhibiting higher carcinogenic activity than the prototypical PAH, benzo[a]pyrene (BaP).[3][4][5][6][7] Its unique structure, which possesses one bay region and two fjord regions, makes it a subject of considerable research to understand the mechanisms of PAH-induced carcinogenesis.[1][8]
These application notes provide an overview of the use of DBC in mechanistic toxicology studies, detailing its mechanism of action and providing protocols for key experiments.
Mechanistic Insights: The Toxicological Profile of DBC
The carcinogenicity of DBC is not inherent to the parent compound but arises from its metabolic activation into reactive intermediates that can damage cellular macromolecules, primarily DNA.[3][4]
1. Metabolic Activation to Genotoxic Metabolites: Like many PAHs, DBC is a pro-carcinogen that undergoes enzymatic conversion to its ultimate carcinogenic forms. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, followed by the action of epoxide hydrolase.[1][2] This process results in the formation of highly reactive diol epoxides.[2][4] For DBC, the fjord region diol-epoxides are considered the ultimate carcinogenic metabolites, which are highly mutagenic and carcinogenic.[1][6][8]
2. DNA Adduct Formation: The primary mechanism of DBC-induced genotoxicity is the formation of covalent DNA adducts.[6][9] The reactive diol-epoxides bind to the DNA, forming bulky lesions that can lead to mutations if not properly repaired, initiating the process of carcinogenesis.[2][9] Studies have shown that DBC metabolites form adducts with both deoxyadenosine and deoxyguanosine residues in DNA.[10][11] The formation of these adducts is considered a critical biomarker for assessing the genotoxic potential and cancer risk associated with PAH exposure.[2]
3. Aryl Hydrocarbon Receptor (AhR) Signaling: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs.[12] Upon binding, the AhR complex translocates to the nucleus and induces the expression of genes involved in xenobiotic metabolism, such as CYP1A1.[12] While many PAHs are potent AhR activators, studies comparing DBC to BaP have revealed unique regulatory patterns. For instance, in some systems, DBC has been shown to downregulate AhR targets, suggesting a distinct mechanism of action that may contribute to its high carcinogenic potency.[4][13]
4. Immunotoxicity and Other Effects: Beyond its direct genotoxicity, DBC has been shown to be immunotoxic, causing spleen atrophy in animal models.[5][14] Mechanistic studies in this area have revealed the activation of p53 signaling pathways, leading to apoptosis and cell cycle arrest.[5][14][15] This highlights the multifaceted toxicological profile of DBC, extending beyond simple DNA damage.
Quantitative Data Summary
The following tables summarize key quantitative data from mechanistic studies involving this compound.
Table 1: DNA Adduct Formation in MCF-7 Cells
| Compound | Concentration | DNA Adduct Level (pmol/mg DNA) | Reference |
|---|---|---|---|
| This compound (DBC) | 4.5 µM | 0.6 | [1][8] |
| anti-DBC-1,2-diol-3,4-epoxide | 2.6 µM | 33 | [1][8] |
| anti-DBC-11,12-diol-13,14-epoxide | 2.6 µM | 51 | [1][8] |
| Benzo[a]pyrene (BP) | 2.0 µM | 10 | [1] |
| Dibenzo[a,l]pyrene (DBP) | 0.02 µM | 14 |[1] |
Table 2: In Vivo DNA Adduct Formation in Mouse Epidermis
| Compound | Dose (µmol) | Max Adduct Level (fmol/µg DNA) | Reference |
|---|---|---|---|
| Benzo[g]chrysene | 0.5 | 6.55 | [16] |
| Benzo[c]phenanthrene | 0.5 | 0.24 | [16] |
| Benzo[c]chrysene | 0.5 | 0.89 |[9] |
Table 3: In Vitro Metabolism of DBC and BaP in Liver Microsomes
| Species | Compound | VMAX (nmol/min/mg protein) | KM (µM) | Reference |
|---|---|---|---|---|
| Human | DBC | Data not specified | Data not specified | [3][17] |
| Human | BaP | Higher than DBC | Data not specified | [3][17] |
| Rat | DBC | Data not specified | Data not specified | [3][17] |
| Rat | BaP | Higher than DBC | Data not specified | [3][17] |
| Mouse (naïve) | DBC | Data not specified | Data not specified | [3][17] |
| Mouse (naïve) | BaP | Higher than DBC | Data not specified | [3][17] |
Note: Studies indicate that VMAX and intrinsic clearance (CLINT) were consistently higher for BaP than for DBC across all species tested, with clearance being lowest in humans.[3][17]
Experimental Protocols
Detailed methodologies for key experiments in the toxicological assessment of DBC are provided below.
Protocol 1: Cell Culture and Exposure
This protocol is a general guideline for treating adherent cell lines, such as human mammary carcinoma MCF-7 cells, with DBC.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (DBC)
-
Dimethylsulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed approximately 1 x 10⁶ cells per T-75 flask in 20 mL of complete growth medium. Allow cells to attach and grow to about 70-80% confluency.
-
Preparation of Dosing Solution: Prepare a stock solution of DBC in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., up to 4.5 µM).[1] A vehicle control containing the same final concentration of DMSO should be prepared.
-
Cell Treatment: Remove the old medium from the cell culture flasks. Add the medium containing the desired concentration of DBC or the vehicle control.
-
Incubation: Incubate the treated cells for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[1]
-
Harvesting: After incubation, aspirate the medium. Wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.
-
Storage: Centrifuge the cell suspension to obtain a cell pellet. The pellet can be stored at -80°C for subsequent DNA, RNA, or protein extraction.[1]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
96-well cell culture plates
-
Cells treated with DBC as described in Protocol 1
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of DBC and a vehicle control for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control to determine cell viability. Note: Studies have shown that DBC itself may not cause significant cytotoxicity even at concentrations as high as 4.5 µM in MCF-7 cells.[1][8]
Protocol 3: DNA Adduct Analysis by ³²P-Postlabeling and HPLC
This is a highly sensitive method for the detection and quantification of DNA adducts.
Materials:
-
DNA isolated from cells or tissues exposed to DBC
-
Micrococcal nuclease and spleen phosphodiesterase
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
HPLC system with a radioactivity detector
Procedure:
-
DNA Isolation: Isolate high-purity DNA from the cell pellets or tissues using a standard DNA extraction kit or protocol.
-
DNA Digestion: Digest 1-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[9]
-
Adduct Enrichment (Optional): Use butanol extraction to enrich the adducted nucleotides.
-
³²P-Postlabeling: Label the 5'-hydroxyl group of the digested nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[9]
-
TLC Separation (Optional Cleanup): Separate the ³²P-labeled adducts from normal nucleotides using multi-directional thin-layer chromatography (TLC) on PEI-cellulose plates.[9]
-
HPLC Analysis: Elute the adducts from the TLC plates and analyze them by reverse-phase HPLC coupled with a radioactivity detector to separate and quantify the specific DNA adducts.[1]
-
Quantification: Calculate the level of DNA adducts (e.g., pmol adducts per mg DNA) by comparing the radioactivity of the adduct peaks to that of known standards.[1]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the mechanistic toxicology of this compound.
Caption: Metabolic activation pathway of this compound (DBC).
Caption: Experimental workflow for ³²P-Postlabeling DNA adduct analysis.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
References
- 1. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene) | Semantic Scholar [semanticscholar.org]
- 8. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient syntheses of dibenzo[c,p]chrysene and its possible proximate and ultimate carcinogens: in vitro metabolism and DNA adduction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptional Profiling of Dibenzo[def,p]chrysene-induced Spleen Atrophy Provides Mechanistic Insights into its Immunotoxicity in MutaMouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Metabolic Study of ¹³C-Labeled Dibenzo[g,p]chrysene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of ¹³C-labeled Dibenzo[g,p]chrysene (D[g,p]C) and its application in metabolic studies. The protocols are designed to guide researchers in the fields of toxicology, pharmacology, and drug metabolism in investigating the metabolic fate of this polycyclic aromatic hydrocarbon (PAH).
Introduction
This compound is a polycyclic aromatic hydrocarbon of significant toxicological interest. Understanding its metabolic activation and detoxification pathways is crucial for assessing its carcinogenic potential and risk to human health. The use of stable isotope-labeled compounds, such as ¹³C-labeled D[g,p]C, is invaluable for these studies. Stable isotope labeling allows for the unambiguous identification and quantification of metabolites in complex biological matrices using mass spectrometry-based methods.[1][2] This approach overcomes the challenges associated with background interference and provides high sensitivity and specificity.[1][3]
This document outlines a proposed synthetic route for ¹³C-labeled D[g,p]C and provides detailed protocols for its use in in vitro metabolic studies.
Synthesis of ¹³C-Labeled this compound
The proposed synthesis starts from commercially available ¹³C-labeled precursors and builds the D[g,p]C scaffold through a series of key reactions.
Proposed Synthetic Scheme
A potential synthetic approach could involve the coupling of two key building blocks, followed by cyclization to form the D[g,p]C core. The position and extent of ¹³C-labeling can be controlled by the choice of labeled starting materials. For metabolic studies, uniform labeling (U-¹³C) or specific labeling in a particular ring can be advantageous.
Diagram: Proposed Synthetic Pathway for ¹³C-Labeled this compound
Caption: Proposed synthetic workflow for ¹³C-labeled this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure and may require optimization for specific ¹³C-labeled starting materials and desired labeling patterns.
Materials:
-
¹³C-labeled precursors (e.g., bromo- and boronic acid-functionalized naphthalene and phenanthrene derivatives)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., Toluene, Dioxane)
-
Cyclization reagent (e.g., FeCl₃, DDQ)
-
Silica gel for chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Cross-Coupling Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the ¹³C-labeled bromo-precursor (1.0 eq) and the ¹³C-labeled boronic acid precursor (1.2 eq) in anhydrous solvent.
-
Add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude intermediate by column chromatography on silica gel.
-
-
Intramolecular Cyclization (Scholl Reaction):
-
Dissolve the purified intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add the cyclization reagent (e.g., FeCl₃, 2.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature and monitor its progress.
-
Quench the reaction with an appropriate reagent (e.g., methanol).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude ¹³C-labeled D[g,p]C by column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using:
-
High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and isotopic enrichment.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC) to determine purity.
-
-
Table 1: Hypothetical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol | 100 | 12 | 75-85 |
| Cyclization | FeCl₃ | Dichloromethane | 25 | 6 | 60-70 |
| Overall Yield | 45-60 |
Metabolic Studies of ¹³C-Labeled this compound
The synthesized ¹³C-labeled D[g,p]C can be used as an internal standard for quantitative analysis or as a tracer to follow its metabolic fate in various biological systems.
In Vitro Metabolism using Liver Microsomes
Liver microsomes are a common in vitro model for studying phase I metabolism of xenobiotics, primarily mediated by cytochrome P450 enzymes.[6]
Diagram: Experimental Workflow for In Vitro Metabolic Studies
Caption: Workflow for the in vitro metabolism of ¹³C-D[g,p]C.
Experimental Protocol: In Vitro Metabolism
Materials:
-
¹³C-Labeled this compound (stock solution in DMSO)
-
Pooled human or rodent liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system in a microcentrifuge tube.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the ¹³C-D[g,p]C stock solution to a final concentration of 1 µM.
-
Incubate at 37 °C with shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a reverse-phase HPLC column coupled to a tandem mass spectrometer.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent ¹³C-D[g,p]C and its potential metabolites (e.g., hydroxylated and diol derivatives). The ¹³C-labeling will result in a characteristic mass shift that allows for clear differentiation from endogenous compounds.
-
Table 2: Hypothetical Quantitative Metabolic Data
| Time (min) | ¹³C-D[g,p]C Remaining (%) | ¹³C-Monohydroxy-D[g,p]C (pmol/mg protein) | ¹³C-Dihydrodiol-D[g,p]C (pmol/mg protein) |
| 0 | 100 | 0 | 0 |
| 15 | 75 | 15.2 | 5.8 |
| 30 | 52 | 28.9 | 12.1 |
| 60 | 28 | 45.6 | 22.5 |
Signaling Pathway Implication
The metabolism of D[g,p]C is the initial step in its mechanism of toxicity, which often involves the formation of reactive metabolites that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[7][8]
Diagram: Metabolic Activation and DNA Adduction Pathway
Caption: Metabolic activation pathway of this compound.
Conclusion
The synthesis of ¹³C-labeled this compound provides a powerful tool for elucidating its metabolic pathways and understanding its toxicological profile. The protocols and data presented here offer a framework for researchers to conduct detailed metabolic studies, ultimately contributing to a better assessment of the risks associated with exposure to this environmental contaminant. The use of stable isotope labeling in conjunction with modern analytical techniques is essential for generating high-quality, reliable data in the field of drug and chemical metabolism.
References
- 1. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 3. Synthesis of 13C4-labelled oxidized metabolites of the carcinogenic polycyclic aromatic hydrocarbon benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. | Semantic Scholar [semanticscholar.org]
- 6. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of dibenzo[def,p]chrysene, its active metabolites, and their 13C-labeled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dibenzo[g,p]chrysene Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Dibenzo[g,p]chrysene (DBC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Issue 1: Low overall yield of this compound.
-
Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors throughout the process, from the initial dimerization of fluorenones to the final purification. Key areas to investigate include incomplete reactions, suboptimal reaction conditions, and loss of product during purification. For instance, in the metal-free synthesis involving the dimerization of fluorenones, the choice of phosphite reagent and reaction temperature is critical. Using triisopropyl phosphite (P(O-iPr)₃) has been shown to improve yields compared to triethyl phosphite (P(OEt)₃) by promoting a more complete reaction.[1] Additionally, ensuring a sufficiently high reaction temperature is crucial to drive the dimerization to completion.[1] The subsequent acid-catalyzed rearrangement step also needs to be optimized, as different acids and solvent systems can significantly impact the final yield of the desired DBC isomer.[1]
Issue 2: Incomplete dimerization of the starting fluorenone.
-
Question: I am observing a significant amount of unreacted fluorenone starting material after the dimerization step. How can I drive the reaction to completion?
-
Answer: An incomplete dimerization reaction is a common reason for low yields. The reaction temperature and the choice of phosphite reagent are the primary factors to consider. For example, when using triethyl phosphite (P(OEt)₃), a reaction temperature of 125°C may still result in unreacted starting material.[1] Switching to a bulkier phosphite like triisopropyl phosphite (P(O-iPr)₃) can lead to higher yields of the spiroketone intermediates.[1] Increasing the reaction temperature, for instance to 95°C with P(O-iPr)₃, has been demonstrated to effectively consume the starting fluorenone.[1] It is also important to ensure a sufficient reaction time, as some reactions may require prolonged heating to reach completion.[1]
Issue 3: Formation of undesired isomers and difficulty in their separation.
-
Question: My reaction produces a mixture of this compound isomers that are difficult to separate. How can I improve the selectivity of the reaction or purify the desired isomer?
-
Answer: The synthesis of DBC from non-symmetric fluorenones often leads to the formation of isomeric products, which can be challenging to separate due to their similar physical properties, such as Rf values in thin-layer chromatography.[1] To address this, you can either try to control the selectivity of the reaction or employ specific purification techniques. The choice of acid and solvent in the Wagner-Meerwein rearrangement step can influence the isomeric ratio of the final DBC product.[1] For purification, while column chromatography can be difficult, recrystallization from a suitable solvent, such as propionitrile or ethyl acetate, can be effective in isolating a single, pure isomer.[1] In some cases, a combination of column chromatography followed by recrystallization may be necessary to achieve high purity.[1]
Issue 4: Poor solubility of this compound products.
-
Question: The this compound product is poorly soluble in common organic solvents, making purification and characterization difficult. What can I do to address this?
-
Answer: The parent this compound molecule is known for its low solubility.[2] To overcome this, one common strategy is to synthesize DBC derivatives with solubilizing groups. The introduction of alkyl groups, such as tert-butyl or butyl groups, onto the fluorenone starting material can significantly improve the solubility of the final DBC product in organic solvents.[2][3] This improved solubility facilitates purification by standard techniques like column chromatography and allows for easier characterization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic methods for this compound have been developed. Some of the most common approaches include:
-
Metal-free dimerization of 9-fluorenones followed by a Wagner-Meerwein rearrangement: This is a robust and scalable method that involves the coupling of two fluorenone molecules using a phosphite reagent to form a spiroketone intermediate, which then undergoes an acid-catalyzed rearrangement to yield the DBC core.[1]
-
Oxidative cascade processes: These methods can provide access to DBCs from readily available starting materials using inexpensive and safe reagents like CuBr₂ or CuCl₂.[4][5]
-
Organophotocatalytic methods: These approaches utilize visible light and an organic photocatalyst for the synthesis of DBCs, often under mild reaction conditions.[6]
-
Suzuki cross-coupling reactions followed by cyclization: This strategy has been explored but can sometimes result in low yields for the final cyclization step.[7]
Q2: How do I choose the best synthetic method for my application?
A2: The choice of synthetic method depends on several factors, including the desired substitution pattern on the DBC core, the required scale of the synthesis, and the available starting materials and reagents. For large-scale synthesis of the unsubstituted DBC, the metal-free dimerization of 9-fluorenone is a practical option.[1] If specific functional groups are required, methods that allow for the use of substituted starting materials, such as the dimerization of substituted fluorenones or cross-coupling strategies, would be more appropriate. For applications where mild reaction conditions are a priority, organophotocatalytic methods are worth considering.
Q3: What is the significance of the twisted structure of this compound?
A3: The twisted, non-planar structure of this compound arises from steric hindrance between hydrogen atoms in the "fjord region" of the molecule.[4][8] This helical distortion is a key feature that influences its physical and electronic properties, making it a subject of interest for applications in materials science, such as organic semiconductors, dyes, and liquid crystals.[9][10] The twisted conformation affects molecular packing in the solid state, which in turn can influence properties like charge transport.[10]
Data Presentation
Table 1: Influence of Reaction Parameters on the Dimerization of Substituted Fluorenones [1]
| Entry | Starting Fluorenone | Phosphite Reagent | Temperature (°C) | Time (h) | Yield of Spiroketone Intermediates (%) | Isomeric Ratio of Spiroketones |
| 1 | 4-bromo-2,7-di-tert-butyl-9-fluorenone | P(OEt)₃ | 125 | - | Incomplete reaction (35% unreacted) | - |
| 2 | 4-bromo-2,7-di-tert-butyl-9-fluorenone | P(O-iPr)₃ | 125 | - | 81 | ~50:50 |
| 3 | 4-bromo-2,7-di-tert-butyl-9-fluorenone | P(O-iPr)₃ | 95 | - | High | ~50:50 |
| 4 | 4-bromo-2,7-di-tert-butyl-9-fluorenone | P(O-iPr)₃ | 75 | - | Incomplete reaction (8% unreacted) | - |
| 5 | 4,7-dibromo-2-(tert-butyl)-9-fluorenone | P(OEt)₃ | 120 | 40 | Incomplete reaction (13% unreacted) | - |
| 6 | 4,7-dibromo-2-(tert-butyl)-9-fluorenone | P(O-iPr)₃ | 120 | - | 72 | 18:82 |
Experimental Protocols
Method: Metal-Free Dimerization of Fluorenones and Wagner-Meerwein Rearrangement
This protocol is based on the work of Fujii et al. and provides a general procedure for the synthesis of this compound derivatives.[1]
Step 1: Dimerization of Substituted 9-Fluorenone
-
A solution of the substituted 9-fluorenone (e.g., 4-bromo-2,7-di-tert-butyl-9-fluorenone) in a trialkyl phosphite solvent (e.g., triisopropyl phosphite) is prepared.
-
The reaction mixture is heated to a specified temperature (e.g., 95-125°C) and stirred for a sufficient time to ensure the complete consumption of the starting material.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The spiroketone intermediates can be isolated and purified at this stage, for example by silica gel column chromatography using a solvent system like hexane/toluene.[1]
Step 2: Wagner-Meerwein Rearrangement to this compound
-
The isolated spiroketone intermediate (or the crude mixture) is dissolved in a suitable solvent or solvent mixture (e.g., toluene and hexafluoroisopropanol (HFIP)).
-
An acid catalyst (e.g., concentrated HCl or a Lewis acid like EtAlCl₂) is added to the solution.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature) until the rearrangement is complete, as monitored by TLC.
-
Upon completion, the reaction is quenched, for example, by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude this compound product is then purified by recrystallization from an appropriate solvent (e.g., ethyl acetate or propionitrile) or by silica gel column chromatography to yield the pure product.[1]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in DBC synthesis.
References
- 1. researchmap.jp [researchmap.jp]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Convenient syntheses of dibenzo[c,p]chrysene and its possible proximate and ultimate carcinogens: in vitro metabolism and DNA adduction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [scholarworks.uvm.edu]
- 9. BJOC - Electrochemical and spectroscopic properties of twisted this compound derivatives [beilstein-journals.org]
- 10. Electrochemical and spectroscopic properties of twisted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
challenges in Dibenzo[g,p]chrysene quantification in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dibenzo[g,p]chrysene in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
The accurate quantification of this compound is often complicated by several factors:
-
Matrix Effects: Components within complex sample matrices (e.g., soil, tissue, food) can interfere with the analytical signal, causing either suppression or enhancement, which leads to inaccurate results.
-
Co-elution with Isomers: this compound has several isomers, such as Dibenzo[a,h]anthracene and Indeno[1,2,3-cd]pyrene, which can be difficult to separate chromatographically, leading to overlapping peaks and inaccurate quantification.[1]
-
Low Concentrations: In many environmental and biological samples, this compound is present at very low levels (ppb or ppt), requiring highly sensitive analytical methods.[2]
-
Analyte Stability: Polycyclic Aromatic Hydrocarbons (PAHs) like this compound can be susceptible to degradation, particularly from exposure to light (photodegradation).[3]
Q2: Which analytical techniques are most suitable for this compound quantification?
The most common and recommended techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method due to its high sensitivity and selectivity.[4][5] For complex mixtures, using a high-resolution capillary column is crucial to separate this compound from other PAHs and matrix components.[6]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is another powerful technique, particularly when coupled with a fluorescence detector, as PAHs like this compound are fluorescent.[4][5] This method can sometimes offer better resolution for certain isomeric pairs that are challenging to separate by GC.[1]
Q3: What are matrix effects and how can I identify them?
Matrix effects are the alteration of an analyte's signal intensity due to co-eluting compounds from the sample matrix.[3] You can identify them by observing:
-
Signal Suppression or Enhancement: A significant difference in the signal intensity of your analyte when comparing a sample spiked with a known concentration to a pure standard solution of the same concentration.[3]
-
Poor Reproducibility: High variability in your quantitative results across replicate injections of the same sample.[3]
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Peak Shape Distortion: The chromatographic peak for this compound may appear broadened or tailing in the presence of matrix interferences.[7]
Q4: How can I minimize or correct for matrix effects?
Several strategies can be employed:
-
Use of Stable Isotope-Labeled (SIL) Internal Standards: This is considered the most effective method. A SIL analog of this compound will have nearly identical chemical and physical properties and will experience similar matrix effects, allowing for accurate correction.[3]
-
Effective Sample Cleanup: Employing sample preparation techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) can remove a significant portion of interfering matrix components.[6][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective, although it is more time-consuming.[8]
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Peak Detected for this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | This compound is susceptible to photodegradation. Protect samples and standards from light by using amber vials. Ensure solvents are of high purity. |
| Inefficient Extraction | Optimize the extraction solvent. For PAHs, solvents like acetonitrile, hexane, or toluene are commonly used. Consider alternative extraction techniques like sonication or pressurized liquid extraction. |
| Inappropriate GC-MS Settings | For heavier PAHs like this compound, ensure the final oven temperature is high enough for elution (e.g., up to 330°C).[7] Check the injector and transfer line temperatures to prevent cold spots.[7] |
| Losses During Solvent Evaporation | Avoid evaporating the sample extract to complete dryness, as the analyte can adhere to the container walls. |
| Insufficient Sample Concentration | If concentrations are very low, a larger sample volume may need to be extracted and concentrated to a smaller final volume. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC Inlet or Column | Use a deactivated liner and consider changing the septum. Ensure the column is properly installed and not extending too far into the inlet.[7] |
| Matrix Overload | Dilute the sample or improve the sample cleanup procedure to remove more of the matrix components. |
| Incompatible Reconstitution Solvent | Ensure the final extract is dissolved in a solvent that is compatible with the analytical column and mobile phase (for HPLC). |
| Column Degradation | The analytical column may be degraded. Try trimming the front end of the column or replacing it.[7] |
Issue 3: Inaccurate or Irreproducible Quantitative Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Undiagnosed Matrix Effects | Quantitatively assess matrix effects by comparing the response of a post-extraction spiked sample to a standard in a pure solvent. A value significantly different from 100% indicates matrix effects.[3] |
| Co-elution with Isomers | Use a specialized PAH analytical column designed for better isomer separation.[6] If using GC-MS, ensure the mass spectrometer is operating in Selected Ion Monitoring (SIM) mode to improve selectivity. |
| Inconsistent Internal Standard Response | Ensure the internal standard is added to all samples, standards, and blanks at the same concentration early in the sample preparation process. |
| Calibration Curve Issues | Ensure the calibration range brackets the expected concentration of this compound in your samples. Use a sufficient number of calibration points and a suitable regression model. |
Data Presentation
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for PAHs in Various Matrices
| Matrix Type | Analytical Method | Analyte(s) | LOD | LOQ |
| Food Matrices | QuEChERS-GC-MS | 4 PAHs | 0.03 - 0.20 µg/kg | 0.10 - 0.60 µg/kg |
| Edible Oils | QuEChERS-GC-MS | 8 PAHs | 0.006 - 0.035 µg/kg | 0.019 - 0.133 µg/kg |
| Water | LETRSS | Dibenzo[a,i]pyrene | 55 ng/L | - |
| Coffee Powder | SPE-GC-MS | Benzo[a]pyrene | 0.25 ppm | 0.85 ppm |
| Infant Formula | DLLME-HPLC-FLD | Benzo[a]pyrene | 0.12 ng/mL | 0.35 ng/mL |
Note: The limits of detection and quantification can vary significantly based on the specific instrumentation, matrix, and method parameters. The values presented here are for comparative purposes.[3]
Experimental Protocols
Protocol 1: Generic QuEChERS Method for Solid Samples (e.g., Food, Soil)
-
Sample Homogenization: Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (if necessary): For dry samples, add an appropriate amount of reagent water to hydrate the sample.
-
Internal Standard Spiking: Spike the sample with a known concentration of a stable isotope-labeled internal standard for this compound.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a dSPE tube containing a sorbent like C18 and primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent (e.g., toluene or hexane) for GC-MS analysis.[3]
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Water Samples
-
Sample Preparation: Acidify the water sample (e.g., 1 L) to a pH < 2.
-
Internal Standard Spiking: Spike the sample with a known concentration of a stable isotope-labeled internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by reagent water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with reagent water to remove interferences.
-
Elution: Elute the trapped PAHs with a suitable solvent like dichloromethane or acetonitrile.
-
Concentration and Solvent Exchange: Evaporate the eluate to near dryness and reconstitute in a solvent appropriate for the analytical instrument.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. epa.gov [epa.gov]
- 2. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. Problem with detecting last 3 PAHs - SOLVED - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
overcoming matrix effects in Dibenzo[g,p]chrysene analysis
Welcome to the technical support center for the analysis of Dibenzo[g,p]chrysene and other polycyclic aromatic hydrocarbons (PAHs). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome common challenges, with a primary focus on mitigating matrix effects in complex samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Q1: My this compound signal is significantly lower in matrix samples compared to my solvent standards. What is happening?
A: This is a classic sign of a matrix effect, specifically ion suppression.[1][2] During analysis (especially with LC-MS), co-eluting compounds from your sample matrix can interfere with the ionization of the target analyte, this compound, in the mass spectrometer's source.[1][3] This competition for ionization reduces the number of analyte ions that reach the detector, leading to a suppressed signal and inaccurate quantification.[2][3]
Q2: I'm observing poor reproducibility and high variability between replicate injections of the same prepared sample. Could this be a matrix effect?
A: Yes, this is highly likely. While other instrumental factors can contribute, inconsistent matrix effects are a common cause of poor reproducibility.[1] If the concentration of interfering compounds is not perfectly uniform throughout the extracted sample, or if their elution is not perfectly consistent, the degree of ion suppression or enhancement can vary from injection to injection. Additionally, consider inspecting your GC or LC system for inlet contamination or column degradation, which can also lead to variable results.[4][5]
Q3: My chromatogram shows a noisy or drifting baseline, and there are many unexpected peaks. How can I resolve this?
A: A noisy baseline and extraneous peaks indicate that your sample extract is not clean enough and that complex matrix components are contaminating your analytical system.[4] To address this, you should first improve your sample cleanup protocol. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS method are designed to remove a significant portion of interfering compounds.[6][7][8] Implementing a guard column before your analytical column can help protect it from strongly retained matrix components.[1] Regular system maintenance, such as cleaning the injector port and detector, is also crucial for maintaining a stable baseline and optimal performance.[4][5]
Q4: I am using a stable isotope-labeled (SIL) internal standard for this compound, but my analyte recovery is still unacceptably low. What should I check?
A: While a SIL internal standard is the most effective tool for correcting variations during ionization and sample injection, it cannot compensate for inefficient extraction of the native analyte from the sample matrix.[1] If your recovery is low, it suggests that this compound is not being efficiently released from the matrix during the initial extraction step or is being lost during cleanup. You should re-evaluate and optimize your extraction solvent system (e.g., using solvents like acetonitrile, hexane, or toluene) and review your cleanup procedure to ensure the analyte is not being inadvertently discarded with the waste fraction.[1]
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in this compound analysis?
A: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix.[1][9] These effects manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][10] High molecular weight, lipophilic compounds like this compound are particularly susceptible to these effects when analyzed in complex matrices such as food, soil, or biological tissues, which contain numerous compounds that can interfere with the ionization process.[1][8]
Q2: How can I quantitatively measure the matrix effect for my specific sample type?
A: The most common method is to calculate the Matrix Factor (MF) using a post-extraction spike comparison.[1][11] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.
The formula is: Matrix Factor (MF) % = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1] A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for PAHs?
A: The most effective strategies involve rigorous sample cleanup to remove interfering compounds before analysis. Key techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for a wide range of food and environmental matrices. It uses a salting-out extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove lipids and other interferences.[6][7][12]
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Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by using cartridges with specific sorbents (like silica, Florisil, or alumina) that retain interfering compounds while allowing the PAHs to be eluted and collected.[8][13]
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Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate analytes from interferences based on their relative solubilities in different immiscible liquids.[14]
Q4: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?
A: The use of a stable isotope-labeled (SIL) internal standard, known as stable isotope dilution (SID), is considered the gold standard and is the most robust method.[1][15] A SIL standard has nearly identical chemical and physical properties to the analyte, so it co-elutes and experiences the same matrix effects and procedural losses, providing the most accurate correction.[1][16]
Matrix-matched calibration is a viable alternative when a suitable SIL internal standard is not available.[7] This method involves preparing calibration standards in an extract of a blank matrix that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement by ensuring that the standards experience the same matrix effects as the samples. However, its effectiveness is entirely dependent on finding a truly "blank" matrix and assumes the matrix effect is consistent across all samples.
Data on Sample Preparation Effectiveness
The following table summarizes the performance of different sample preparation methods for the analysis of PAHs in complex matrices, demonstrating their effectiveness in overcoming matrix effects.
| Analyte Group | Matrix | Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 16 EPA PAHs | Fish (Fatty Sample) | QuEChERS with dSPE | 80 - 139% | < 6% |
| 16 Common PAHs | Smoked Meat | QuEChERS (Z-Sep) | 74 - 117% | 1.15 - 37.57% |
| 4 EU Marker PAHs | Various Foods | Modified QuEChERS | > 80% | < 5.7% |
| 28 PAHs | Butter (High Fat) | Dual-Layer SPE + Silica Gel | 75 - 110% | < 10% |
Data compiled from multiple sources for illustrative purposes.[6][7][12][13]
Visualizations and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis of Dibenzo[def,p]chrysene-Deoxyadenosine Adducts in Wild-Type and Cytochrome P450 1b1 Knockout Mice using Stable-Isotope Dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Dibenzo[g,p]chrysene Extraction from Soil Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Dibenzo[g,p]chrysene (DBC) and other polycyclic aromatic hydrocarbons (PAHs) from soil matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Low or No Recovery of this compound
Possible Causes and Solutions:
-
Inadequate Solvent Selection: DBC is a high molecular weight, nonpolar compound. The chosen solvent may not have sufficient solvating power.
-
Insufficient Extraction Time or Temperature: The extraction conditions may not be rigorous enough to desorb DBC from the soil matrix, especially in aged or high organic content soils.
-
Recommendation:
-
For Soxhlet extraction , a minimum of 16-24 hours is often required.[4]
-
For Ultrasonic-Assisted Extraction (UAE) , extraction times can range from 30 to 90 minutes. Optimization of sonication time is crucial as prolonged exposure can sometimes degrade target analytes.[5]
-
For Pressurized Liquid Extraction (PLE) , temperatures around 70-100°C can significantly improve efficiency.[6][7]
-
-
-
Strong Analyte-Matrix Interactions: DBC can be strongly adsorbed to soil organic matter, making it difficult to extract.[8]
-
Recommendation: Pre-treatment of the soil sample can be beneficial. The addition of an alkali solution in Matrix Solid-Phase Dispersion (MSPD) has been shown to improve recoveries.[1][9] For soils with high organic content, a pre-treatment with the extraction solvent before the main extraction can enhance recovery.
-
-
Sample Characteristics: Soil moisture and composition can significantly impact extraction efficiency.
Issue 2: Poor Reproducibility of Results
Possible Causes and Solutions:
-
Inhomogeneous Soil Sample: The distribution of DBC in the soil may not be uniform.
-
Recommendation: Thoroughly homogenize the soil sample before taking an aliquot for extraction. This can be achieved by sieving and mechanical mixing.
-
-
Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to significant differences in results.
-
Recommendation: Strictly adhere to the validated standard operating procedure (SOP). Ensure consistent solvent volumes, extraction times, and temperature settings for all samples.
-
-
Instrumental Variability: Fluctuations in the analytical instrument (e.g., GC-MS, HPLC) can affect quantification.
-
Recommendation: Regularly calibrate the instrument using certified reference standards. Use internal standards, such as deuterated PAHs (e.g., Chrysene-d12), to correct for variations in extraction efficiency and instrument response.[4]
-
Issue 3: Presence of Interfering Peaks in Chromatogram
Possible Causes and Solutions:
-
Co-extraction of Matrix Components: The extraction solvent may also extract other organic compounds from the soil that have similar chromatographic properties to DBC.
-
Recommendation: Implement a clean-up step after extraction. Solid-Phase Extraction (SPE) with silica or Florisil cartridges is a common and effective method for removing polar interferences. Dispersive solid-phase extraction (d-SPE) with sorbents like PSA can also be used.[4]
-
-
Contamination from Labware or Solvents: Impurities in the solvents or on the glassware can introduce interfering peaks.
-
Recommendation: Use high-purity, HPLC, or GC-grade solvents. Thoroughly clean all glassware and pre-rinse with the extraction solvent before use. Running a solvent blank can help identify any contamination.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound from soil?
There is no single "best" method as the optimal choice depends on factors like soil type, laboratory equipment availability, sample throughput needs, and budget. Here's a comparison of common methods:
-
Soxhlet Extraction: Considered a benchmark technique, it is robust and can achieve high extraction efficiencies, especially for high molecular weight PAHs.[8][10] However, it is time-consuming (16-24 hours) and requires large volumes of solvent.[4][8]
-
Ultrasonic-Assisted Extraction (UAE): A faster and less solvent-intensive alternative to Soxhlet. It is a simpler and less expensive method compared to others like SFE or PLE.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Offers high extraction efficiency in a much shorter time (around 15-20 minutes) with significantly less solvent consumption compared to Soxhlet.[8][11] It can be fully automated, which improves reproducibility.[8]
-
Microwave-Assisted Extraction (MAE): Another rapid extraction technique that reduces solvent consumption.[8]
-
Matrix Solid-Phase Dispersion (MSPD): A simple and fast method that combines extraction and clean-up into a single step.[1][9]
Q2: What are the key parameters to optimize for a successful extraction?
The most critical parameters to optimize are:
-
Solvent Type and Volume: The choice of solvent is crucial and should be based on the polarity of DBC. A mixture of solvents often provides better results.[1][2] The volume should be sufficient to ensure complete immersion of the sample.
-
Temperature: Higher temperatures generally increase extraction efficiency by improving solvent properties and analyte solubility.[8] However, excessively high temperatures can risk degradation of some compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the soil matrix and desorb the analyte. This needs to be optimized for each method and soil type.
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Pressure (for PLE/SFE): Elevated pressure helps to maintain the solvent in its liquid state at temperatures above its boiling point, enhancing extraction efficiency.[8]
Q3: How does soil organic matter content affect the extraction of this compound?
High organic matter content in soil can lead to stronger adsorption of hydrophobic compounds like DBC, making them more difficult to extract.[8] This may necessitate more rigorous extraction conditions (e.g., longer extraction times, higher temperatures, or more aggressive solvent mixtures) and a thorough clean-up step to remove co-extracted organic matter.
Q4: Is a clean-up step always necessary after extraction?
For complex matrices like soil, a clean-up step is highly recommended to remove interfering compounds that can affect the accuracy of the final analysis.[8] Methods like SPE or column chromatography are commonly used to isolate the PAHs from other co-extracted matrix components.[4]
Data Presentation
Table 1: Comparison of Common Extraction Methods for PAHs from Soil
| Extraction Method | Typical Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Soxhlet | 16 - 24 hours[4] | High (e.g., >150 mL for 10g soil)[8] | Robust, high efficiency for HMW PAHs[8][10] | Time-consuming, large solvent volume[8] |
| Ultrasonic-Assisted Extraction (UAE) | 30 - 90 minutes | Moderate | Fast, simple, less expensive | Efficiency can be matrix-dependent |
| Pressurized Liquid Extraction (PLE/ASE) | ~12 - 20 minutes[11] | Low (~15 mL for 10g soil)[11] | Fast, low solvent use, automatable[8] | Higher initial equipment cost |
| Microwave-Assisted Extraction (MAE) | ~10 - 30 minutes | Low to Moderate | Fast, reduced solvent use[8] | Requires specialized equipment |
| Matrix Solid-Phase Dispersion (MSPD) | Short | Low | Combines extraction and clean-up[1][9] | May require more optimization for different matrices |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Soil
This protocol is adapted from a method for the isolation of 16 priority PAHs from soil.
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Sample Preparation: Weigh 1 gram of homogenized, air-dried soil into a glass screw-cap tube.
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Spiking (for QC): If required, spike the sample with a known amount of DBC standard solution and/or an internal standard.
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Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane to the tube.
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Sonication: Place the tube in an ultrasonic bath and sonicate for 60 minutes at 30°C.
-
Extraction: After sonication, filter the extract through a syringe filter.
-
Concentration: Evaporate the extract to dryness in a water bath at 70°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis by HPLC or GC-MS.
-
Clean-up (Optional but Recommended): If high interference is expected, the extract can be cleaned up using a C18 SPE cartridge before the concentration step. Condition the cartridge with the appropriate solvent, load the extract, and elute the PAHs.
Protocol 2: Pressurized Liquid Extraction (PLE) of this compound from Soil
This is a general protocol based on optimized PLE methods for PAHs.[6]
-
Cell Preparation: Mix the soil sample with a dispersing agent like diatomaceous earth and pack it into the extraction cell. Sorbents like alumina and silica gel can be added to the cell for online clean-up.[6]
-
Extraction Parameters:
-
Extraction: Perform the extraction using an automated PLE system according to the set parameters.
-
Collection: The extract is collected in a vial.
-
Analysis: The collected extract is often clean enough for direct injection into a GC-MS.[6] If necessary, a concentration step can be performed.
Visualizations
Caption: General workflow for the extraction and analysis of this compound from soil.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the matrix solid-phase dispersion sample preparation procedure for analysis of polycyclic aromatic hydrocarbons in soils: comparison with microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijabbr.com [ijabbr.com]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Resolving Co-eluting Isomers of Dibenzo[g,p]chrysene in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Dibenzo[g,p]chrysene and its co-eluting isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and its isomers so challenging?
A1: this compound and its isomers are polycyclic aromatic hydrocarbons (PAHs) with the same molecular weight (302 g/mol ) and similar physicochemical properties. This leads to nearly identical partitioning behavior in standard chromatographic systems, resulting in co-elution where multiple isomers exit the column at or near the same time, appearing as a single, unresolved peak. The subtle differences in their structures require highly selective chromatographic conditions to achieve separation.
Q2: What are the most common isomers that co-elute with this compound?
A2: this compound belongs to a group of high molecular weight PAHs with a molecular mass of 302 Da. Common co-eluting isomers include, but are not limited to, Dibenzo[a,l]pyrene, Dibenzo[a,e]pyrene, Dibenzo[a,i]pyrene, and Naphtho[2,3-a]pyrene.[1] Unambiguous identification often requires a combination of highly selective chromatography and mass spectrometry.
Q3: What are the primary chromatographic techniques used for separating this compound isomers?
A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed for the separation of this compound isomers.
-
GC-MS is a powerful technique, especially when coupled with specialized capillary columns that offer high selectivity for PAHs.[2]
-
HPLC with UV or fluorescence detection is also widely used, often with reversed-phase columns that can differentiate isomers based on their hydrophobicity and shape.[1]
Q4: Can chiral chromatography be used to separate enantiomers of this compound?
A4: Yes, chiral HPLC is a viable technique for separating enantiomers of chiral this compound derivatives. Chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, can be used to resolve the P- and M-atropoenantiomers.[3]
Troubleshooting Guides
Guide 1: Poor Resolution or Co-elution in Gas Chromatography (GC)
Problem: My GC-MS analysis shows a single, broad, or shouldered peak for this compound, indicating co-elution with other isomers.
dot
Caption: Troubleshooting workflow for GC co-elution of this compound isomers.
Solutions:
-
Column Selection: Standard non-polar columns may not provide sufficient selectivity.
-
Oven Temperature Program: An inadequate temperature program can lead to poor separation.
-
Recommendation: Optimize the oven temperature program. A slower temperature ramp rate (e.g., 3-5 °C/min) can improve the separation of closely eluting compounds.[6] Introducing isothermal holds at temperatures just below the elution temperature of the isomers of interest can also enhance resolution.
-
-
Carrier Gas Flow Rate: Sub-optimal flow rates can decrease column efficiency.
-
Recommendation: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas being used. For helium, a flow rate of 1.2-1.4 mL/min is often a good starting point for 0.18 and 0.25 mm I.D. columns.[7]
-
-
Injection Technique: Improper injection can cause band broadening.
-
Recommendation: Use a pulsed splitless injection to ensure the efficient transfer of high-boiling PAHs onto the column.[7]
-
Guide 2: Peak Splitting in High-Performance Liquid Chromatography (HPLC)
Problem: My HPLC chromatogram for this compound shows split peaks.
dot
Caption: Troubleshooting workflow for peak splitting in HPLC analysis.
Solutions:
-
Check for Column Issues: If all peaks in the chromatogram are splitting, it could indicate a physical problem with the column.
-
Sample Solvent and Mobile Phase Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Recommendation: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Co-elution of Very Similar Isomers: A split peak may actually be two very closely eluting isomers.[8]
-
Recommendation: To confirm this, inject a smaller volume of the sample. If the two peaks become more distinct, co-elution is likely the cause.[8] Further method development, such as adjusting the mobile phase composition or changing to a column with different selectivity, will be necessary to resolve them.[8]
-
Data Presentation
Table 1: GC-MS Conditions for the Separation of High Molecular Weight PAHs
| Parameter | Condition | Reference |
| Column | Agilent J&W Select PAH, 30 m x 0.25 mm, 0.15 µm | [2] |
| Carrier Gas | Helium, constant flow 2 mL/min | [2] |
| Injector | 300 °C, Splitless mode | [2] |
| Oven Program | 70 °C (0.7 min), then 85 °C/min to 180 °C, then 3 °C/min to 230 °C (7 min), then 28 °C/min to 280 °C (10 min), then 14 °C/min to 350 °C (3 min) | [2] |
| MS Detector | Triple Quad, EI in SIM mode | [2] |
Table 2: HPLC Conditions for the Separation of Dibenzo[a,l]pyrene and Co-eluting Isomers
| Parameter | Condition | Reference |
| Column | Not specified, but method for high MW PAHs | [10] |
| Mobile Phase | Acetonitrile/Water gradient | [10] |
| Flow Rate | Not specified | [10] |
| Detection | Fluorescence and UV | [10] |
| Retention Time | Dibenzo[a,l]pyrene co-elutes with Benzo[a]pyrene at approx. 31-32 min | [10][11] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Isomers
This protocol is based on a method for the separation of 54 PAHs, including high molecular weight isomers.[2]
-
Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., cyclohexane). If the matrix is complex, a cleanup step such as gel permeation chromatography (GPC) may be necessary.[5]
-
GC-MS System:
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 0.7 minutes.
-
Ramp 1: 85 °C/min to 180 °C.
-
Ramp 2: 3 °C/min to 230 °C, hold for 7 minutes.
-
Ramp 3: 28 °C/min to 280 °C, hold for 10 minutes.
-
Ramp 4: 14 °C/min to 350 °C, hold for 3 minutes.[2]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the target m/z values of this compound and its isomers (m/z 302).
-
Ion Source Temperature: 275 °C.[2]
-
-
Data Analysis: Identify and quantify the isomers based on their retention times and mass spectra.
Protocol 2: Chiral HPLC Separation of this compound Derivatives
This protocol provides a general framework for the chiral separation of this compound derivatives.[3]
-
Sample Preparation: Dissolve the synthesized or extracted this compound derivative in a solvent compatible with the mobile phase.
-
HPLC System:
-
Chiral Column: DAICEL CHIRALPAK IA (20 mm x 250 mm for preparative; 4.6 mm x 250 mm for analytical).[3]
-
Mobile Phase: A mixture of hexane and dichloromethane (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.[3]
-
Flow Rate: 6 mL/min for preparative separation.[3]
-
Detector: UV detector set at 254 nm.[3]
-
-
Separation: Inject the sample onto the chiral column and monitor the elution of the enantiomers.
-
Data Analysis: Determine the retention times and peak areas of the separated enantiomers to assess enantiomeric purity.
Mandatory Visualizations
dot
Caption: Experimental workflow for GC-MS analysis of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. chemetrix.co.za [chemetrix.co.za]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. uhplcs.com [uhplcs.com]
- 10. mdpi.com [mdpi.com]
- 11. Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
enhancing sensitivity of Dibenzo[g,p]chrysene detection in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Dibenzo[g,p]chrysene (DB[g,p]C) and its metabolites in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound and its metabolites in biological samples?
A1: For ultra-sensitive detection of DB[g,p]C and its metabolites at environmentally relevant concentrations, Accelerator Mass Spectrometry (AMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) is the most sensitive method reported. A human microdosing study successfully quantified DB[g,p]C and its metabolites in plasma and urine at the femtogram/mL (fg/mL) and picogram (pg) levels, respectively[1][2]. For routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and structural confirmation, enabling the quantification of DB[g,p]C-DNA adducts at levels of adducts per 10⁸ nucleotides[3][4].
Q2: What are the major metabolites of this compound found in human samples?
A2: In human plasma, the major identified metabolite is (+/-)-DBC-11,12-diol[1][2]. In urine, the major metabolites are isomers of (+/-)-DBC-11,12,13,14-tetraol, which are found in both free and conjugated forms. Conjugated (+/-)-DBC-11,12-diol is also a significant urinary metabolite[1][2]. The parent compound, DB[g,p]C, is typically not detected in urine[1][2].
Q3: What type of DNA adducts does this compound form, and how can they be detected?
A3: this compound is metabolically activated to form highly reactive diol epoxides, which can then form covalent bonds with DNA. The primary adducts are formed with deoxyadenosine (dA) and deoxyguanosine (dG)[3][5][6]. Specifically, DBPDE-N⁶-dA and BPDE-N²-dG have been identified in human oral buccal cells[3][4]. Ultrasensitive detection of these adducts can be achieved using ³²P-postlabeling assays or, for higher specificity and structural information, LC-MS/MS[3][4][6][7].
Q4: Are there certified reference materials available for this compound?
A4: Yes, certified reference materials for chrysene, a related polycyclic aromatic hydrocarbon, are available from various suppliers and are produced in accordance with ISO/IEC 17025 and ISO 17034[8][9]. High-purity (≥98.0% by HPLC) this compound is also commercially available for use as an analytical standard[10][11].
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound in biological samples.
Issue 1: Low or No Signal Detected for DB[g,p]C or its Metabolites
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | Biological matrices are complex. Ensure the chosen extraction method (e.g., solid-phase extraction, liquid-liquid extraction) is optimized for lipophilic compounds like DB[g,p]C. For tissue samples, ensure complete homogenization. |
| Analyte Degradation | DB[g,p]C and its metabolites can be sensitive to light and temperature. Protect samples from light and store them at appropriate low temperatures (e.g., -80°C) to prevent degradation. |
| Sub-optimal Instrumental Parameters (LC-MS/MS) | Optimize MS parameters, including ionization source conditions (e.g., spray voltage, gas flows, temperature) and collision energy for fragmentation of the parent ion to specific product ions. Use a DB[g,p]C standard to tune the instrument. |
| Sub-optimal Instrumental Parameters (HPLC-FLD) | DB[g,p]C has characteristic fluorescence properties[12][13][14]. Verify and optimize the excitation and emission wavelengths for your specific instrument and mobile phase composition. |
| Matrix Effects (Ion Suppression or Enhancement in MS) | Co-eluting matrix components can interfere with the ionization of the target analytes. Improve sample clean-up, adjust the chromatographic separation to better resolve the analyte from interfering compounds, or use a matrix-matched calibration curve. |
| Incorrect Metabolite Conjugate Cleavage | Many DB[g,p]C metabolites are excreted as glucuronide or sulfate conjugates[1][2]. Ensure complete enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) by optimizing incubation time, temperature, and pH. |
Issue 2: Poor Peak Shape and Resolution in Chromatography
| Possible Cause | Troubleshooting Step |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, leading to peak tailing or splitting. Implement a robust column washing protocol between injections. If the problem persists, consider using a guard column or replacing the analytical column. |
| Inappropriate Mobile Phase | The choice of mobile phase can significantly impact peak shape. Ensure the mobile phase is of high purity and is properly degassed. For reversed-phase chromatography, ensure the pH is appropriate for the analytes and the column. |
| Injection of Sample in a Stronger Solvent than Mobile Phase | This can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase or a weaker solvent. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample. |
| System Leaks | Check all fittings and connections for leaks, which can cause pressure fluctuations and affect peak shape. |
Issue 3: High Background Noise or Contamination
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Contaminants can introduce significant background noise. |
| Carryover from Previous Injections | Implement a thorough needle wash protocol in the autosampler. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. |
| Contamination from Labware | Ensure all glassware and plasticware are thoroughly cleaned or use disposable items to avoid cross-contamination. PAHs can adsorb to surfaces. |
| Contamination from the LC-MS System | If background ions are consistently present, the source, transfer line, or other components of the MS may be contaminated. Follow the manufacturer's instructions for cleaning the ion source. |
Quantitative Data Summary
Table 1: this compound-DNA Adduct Levels in Human Oral Buccal Cells
| Group | BPDE-N²-dG (adducts/10⁸ dG) | DBPDE-N⁶-dA (adducts/10⁸ dA) |
| Smokers (n=21) | 20.18 ± 8.40 | 5.49 ± 3.41 |
| Non-smokers (n=16) | 0.84 ± 1.02 | 2.76 ± 2.29 |
| Data from a study using LC-MS/MS analysis.[3][4] |
Table 2: Pharmacokinetic Parameters of [¹⁴C]-Dibenzo[g,p]chrysene and its Major Metabolite in Human Plasma after a Single Oral Microdose (29 ng)
| Analyte | Cₘₐₓ (fg/mL) | Tₘₐₓ (h) |
| [¹⁴C]-DB[g,p]C | 18.5 ± 15.9 | 2.1 ± 1.0 |
| [¹⁴C]-(+/-)-DBC-11,12-diol | 2.5 ± 1.3 | 1.8 |
| Data obtained using UPLC-AMS.[1][2] |
Experimental Protocols
Protocol 1: Extraction and Analysis of DB[g,p]C-DNA Adducts from Buccal Cells by LC-MS/MS
This protocol is a generalized procedure based on methodologies described for PAH-DNA adduct analysis[3][4].
-
Sample Collection: Collect human oral buccal cells by swishing with a saline solution.
-
DNA Isolation: Pellet the cells by centrifugation and isolate DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction.
-
DNA Digestion: Digest 10-20 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C]- or [¹⁵N]-labeled DB[g,p]C-DNA adduct) to the digested sample for accurate quantification.
-
Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol and water. Load the digested DNA sample. Wash the cartridge with a low percentage of organic solvent to remove polar interferences. Elute the adducts with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column suitable for separating PAH metabolites.
-
Mobile Phase: Employ a gradient elution with water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid to improve ionization.
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection, monitoring the specific precursor-to-product ion transitions for the native and isotope-labeled DB[g,p]C-DNA adducts.
-
-
Quantification: Calculate the concentration of DB[g,p]C-DNA adducts by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.
Protocol 2: Sample Preparation for DB[g,p]C Metabolite Analysis in Urine
This protocol is a generalized procedure based on methodologies for analyzing PAH metabolites in urine[1][2][15].
-
Sample Collection: Collect a urine sample in a sterile container.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard of the target DB[g,p]C metabolite(s) to an aliquot of the urine sample.
-
Enzymatic Hydrolysis: To measure total metabolite concentrations (free + conjugated), treat the urine sample with β-glucuronidase and arylsulfatase to cleave the glucuronide and sulfate conjugates. Incubate at 37°C for a sufficient time (e.g., 4-16 hours).
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the hydrolyzed urine and extract the metabolites with an organic solvent like ethyl acetate or a mixture of hexane and ethyl acetate.
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 or a mixed-mode SPE cartridge to extract and clean up the sample.
-
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent from the extract under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the initial mobile phase of the LC system.
-
Analysis: Analyze the reconstituted sample by HPLC-FLD or LC-MS/MS.
-
HPLC-FLD: Use optimized excitation and emission wavelengths for the specific DB[g,p]C metabolites.
-
LC-MS/MS: Use MRM mode to monitor the specific transitions for each metabolite and its internal standard.
-
Visualizations
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Caption: A generalized experimental workflow for the analysis of DB[g,p]C from biological samples.
References
- 1. Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 3. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. Dibenzo[b,def]chrysene | TRC-D417125-100MG | LGC Standards [lgcstandards.com]
- 12. Spiro-fused this compound: annulative π-extension (APEX) synthesis and properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Electrochemical and spectroscopic properties of twisted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Electrochemical and spectroscopic properties of twisted this compound derivatives [beilstein-journals.org]
- 15. scilit.com [scilit.com]
Dibenzo[g,p]chrysene Metabolic Activation Assays: A Technical Support Center
Welcome to the technical support center for Dibenzo[g,p]chrysene metabolic activation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental evaluation of this potent polycyclic aromatic hydrocarbon (PAH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic activation important to study?
A1: this compound is a hexacyclic aromatic hydrocarbon and a potent environmental carcinogen.[1][2] Like other PAHs, it is a procarcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[3] This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the parent compound into highly reactive metabolites, such as diol epoxides.[1] These reactive intermediates can covalently bind to DNA to form DNA adducts, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[1][4] Therefore, studying its metabolic activation is crucial for understanding its mechanism of toxicity and assessing its risk to human health.
Q2: Which in vitro assays are most commonly used to assess the metabolic activation and genotoxicity of this compound?
A2: The most common in vitro assays for this purpose include:
-
Bacterial Reverse Mutation Assay (Ames Test): This test detects gene mutations (point mutations and frameshift mutations) in bacteria, typically Salmonella typhimurium, induced by a chemical.[5][6] It is a standard screening tool for mutagenicity.
-
In Vitro Micronucleus Assay: This assay identifies chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) in mammalian cells.[7][8] The formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes, is a key indicator of genotoxicity.[9]
-
DNA Adduct Analysis: This analysis directly measures the formation of covalent bonds between the chemical's metabolites and DNA.[10][11] Techniques like ³²P-postlabeling and liquid chromatography-mass spectrometry (LC-MS) are used for sensitive detection and quantification.[10][11]
Q3: What is the role of the S9 fraction in these assays?
A3: The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate (usually from rats) at 9000g.[12] It contains both microsomal and cytosolic fractions, which include a variety of metabolic enzymes, most notably cytochrome P450s.[12] Since the bacterial strains used in the Ames test and many mammalian cell lines used in the micronucleus assay have limited metabolic capacity, the S9 fraction is added to the assay system to mimic mammalian metabolism and activate procarcinogens like this compound into their genotoxic forms.[5][6]
Troubleshooting Guides
Ames Test (Bacterial Reverse Mutation Assay)
Q: My positive control is working, but I'm seeing low or no revertant colonies with this compound. What could be the problem?
A: This is a common issue when working with PAHs. Here are several potential causes and troubleshooting steps:
-
Suboptimal S9 Concentration: The concentration of the S9 fraction is critical. Too little S9 may not provide sufficient enzymatic activity to metabolize the this compound, while too much can lead to the formation of non-mutagenic metabolites and inhibit the activation process.[12][13]
-
Solution: Perform a dose-response experiment with varying concentrations of S9 to determine the optimal level for this compound activation.
-
-
Inadequate S9 Cofactors: The S9 mix requires cofactors like NADP and glucose-6-phosphate for enzymatic activity.[14]
-
Solution: Ensure that the S9 mix is freshly prepared and that the cofactors are at the correct concentrations as specified in the protocol.
-
-
Cytotoxicity: At high concentrations, this compound or its metabolites can be toxic to the bacteria, leading to a decrease in the number of revertant colonies.
-
Solution: Perform a preliminary cytotoxicity test to determine a non-toxic dose range for your assay. Look for a thinning of the background bacterial lawn on your Ames plates as an indicator of toxicity.
-
-
Compound Precipitation: this compound is a hydrophobic compound and may precipitate out of the aqueous assay medium.
-
Solution: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the assay. Check for any visible precipitate in the test tubes or on the plates.
-
Q: I'm observing a high number of spontaneous revertants in my negative control plates. What should I do?
A: A high background can mask the mutagenic effect of the test compound. Consider the following:
-
Contamination of Bacterial Culture: The bacterial stock culture may be contaminated with revertant colonies.
-
Solution: Re-streak the bacterial culture from the original stock and select a new, single colony to start your overnight culture. Always perform a strain check to confirm the genetic markers of your tester strains.[6]
-
-
Trace Mutagens in Media or Glassware: Contaminants in the media components, water, or on glassware can cause an increase in spontaneous revertants.
-
Solution: Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned and sterilized.
-
-
pH of the Media: The pH of the agar can influence the mutagenic activity of some compounds and may affect the spontaneous reversion rate.[15]
-
Solution: Check and adjust the pH of your base agar to the recommended range (typically around 7.4).[16]
-
In Vitro Micronucleus Assay
Q: I'm seeing a high frequency of micronuclei in my untreated control cells. What is causing this high background?
A: A high background micronucleus frequency can be due to several factors:
-
Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, microbial contamination, or fluctuations in temperature and CO₂, can induce stress and lead to chromosomal damage.
-
Solution: Maintain strict aseptic techniques, regularly check the incubator conditions, and ensure the use of fresh, high-quality culture medium.
-
-
High Passage Number of Cells: Cells at a high passage number can accumulate genetic instability.
-
Solution: Use cells at a lower passage number and regularly check for normal morphology and growth characteristics.
-
-
Reagent Quality: The quality of reagents like cytochalasin B can impact the assay.
-
Solution: Use a fresh, validated batch of cytochalasin B and other critical reagents.
-
Q: My this compound-treated cells show high levels of cytotoxicity, making it difficult to score micronuclei. How can I address this?
A: Excessive cytotoxicity can prevent cells from undergoing mitosis, which is necessary for micronucleus formation.
-
Inappropriate Dose Range: The concentrations of this compound may be too high.
-
Solution: Perform a preliminary cytotoxicity assay (e.g., MTT, LDH) to determine the concentration that results in approximately 50-60% cytotoxicity.[17] This will ensure that a sufficient number of cells can divide and be scored.
-
-
Extended Treatment Time: A long exposure to the compound can lead to increased cell death.
-
Solution: Optimize the treatment duration. A shorter exposure time followed by a recovery period may be sufficient to induce micronuclei without causing excessive cytotoxicity.
-
DNA Adduct Analysis
Q: I'm having trouble detecting this compound-DNA adducts using ³²P-postlabeling. What are some potential issues?
A: The ³²P-postlabeling assay is highly sensitive but can be technically challenging.
-
Incomplete DNA Digestion: Incomplete digestion of the DNA to mononucleotides will result in inefficient labeling.
-
Solution: Ensure the use of high-quality enzymes (micrococcal nuclease and spleen phosphodiesterase) and optimize the digestion time and conditions.[11]
-
-
Inefficient Adduct Enrichment: The enrichment step is crucial for detecting low levels of adducts.[18]
-
Solution: If using the nuclease P1 enrichment method, ensure the enzyme is active. For butanol extraction, optimize the extraction conditions.
-
-
Poor TLC Separation: The separation of adducted nucleotides from normal nucleotides on the TLC plate is critical.[19]
-
Solution: Use fresh, high-quality TLC plates and ensure the solvent systems are prepared correctly. The use of urea in the solvents can help to resolve aromatic adducts.[19]
-
Q: I'm seeing extra, unexpected spots on my TLC plates. Are these artifacts?
A: It's possible to have artifacts in a ³²P-postlabeling experiment.
-
Contaminants in DNA Sample: Impurities in the DNA sample can be labeled and appear as extra spots.
-
Solution: Ensure the DNA is highly purified. Additional phenol/chloroform extractions and ethanol precipitations may be necessary.
-
-
Radiochemical Impurities: The [γ-³²P]ATP may contain impurities.
-
Solution: Use fresh, high-purity radiolabel.
-
-
Over-labeling: Using too much T4 polynucleotide kinase or ATP can lead to non-specific labeling.
-
Solution: Optimize the labeling reaction conditions.
-
Quantitative Data Summary
Table 1: Representative DNA Adduct Levels of Dibenzo[a,l]pyrene (a related potent PAH) in Human Oral Buccal Cells
| Group | BPDE-N²-dG (adducts/10⁸ dG) | DBPDE-N⁶-dA (adducts/10⁸ dA) |
| Smokers (mean ± SD) | 20.18 ± 8.40 | 5.49 ± 3.41 |
| Non-smokers (mean ± SD) | 0.84 ± 1.02 | 2.76 ± 2.29 |
| Data from a study on the related PAH, Dibenzo[a,l]pyrene, provides an example of expected adduct levels.[4] |
Table 2: Spontaneous and Positive Control Revertant Colony Ranges for the Ames Test
| Strain | Spontaneous Revertants (without S9) | Spontaneous Revertants (with S9) | Positive Control (without S9) | Positive Control (with S9) |
| TA98 | 20-50 | 20-50 | 4-Nitro-o-phenylenediamine | 2-Aminoanthracene |
| TA100 | 75-200 | 75-200 | Sodium azide | 2-Aminoanthracene |
| TA1535 | 5-30 | 5-30 | Sodium azide | 2-Aminoanthracene |
| TA1537 | 5-25 | 5-25 | 9-Aminoacridine | 2-Aminoanthracene |
| These ranges are typical but may vary between laboratories.[5][20] |
Experimental Protocols
Ames Test (Plate Incorporation Method with S9 Activation)
-
Preparation of Bacterial Cultures: Inoculate a single colony of each Salmonella typhimurium tester strain (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[21]
-
Preparation of Test Compound and Controls: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).[21] Prepare solutions of the negative control (solvent) and positive controls (e.g., 2-aminoanthracene for assays with S9).[14]
-
Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix containing the S9 fraction and cofactors (NADP, glucose-6-phosphate, MgCl₂, KCl) in a phosphate buffer.[16] Keep the S9 mix on ice.
-
Assay Procedure:
-
To sterile test tubes, add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test compound dilution, negative control, or positive control.
-
Add 0.5 mL of the S9 mix (or buffer for assays without metabolic activation).
-
Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube.[6]
-
Gently vortex the tube and immediately pour the contents onto a minimal glucose agar plate.[6]
-
Allow the top agar to solidify.
-
-
Incubation and Scoring: Incubate the plates in the dark at 37°C for 48-72 hours.[21] Count the number of revertant colonies on each plate.[22]
In Vitro Micronucleus Assay (with Cytochalasin B)
-
Cell Seeding: Seed mammalian cells (e.g., CHO, V79, or human lymphocytes) in appropriate culture vessels and incubate until they reach the desired confluency.[23]
-
Treatment: Treat the cells with various concentrations of this compound (with and without S9 mix), a negative control, and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9).[23]
-
Addition of Cytochalasin B: At an appropriate time after treatment, add cytochalasin B to the culture medium to block cytokinesis. The timing of this addition is critical and depends on the cell cycle length.
-
Harvesting and Staining: After a suitable incubation period, harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or acridine orange).[8][24]
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.[25] Also, assess cytotoxicity by calculating the cytokinesis-block proliferation index (CBPI).
DNA Adduct Analysis (³²P-Postlabeling)
-
DNA Isolation: Isolate high-purity DNA from cells or tissues treated with this compound.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[11]
-
Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.[11][18]
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[11]
-
TLC Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography on PEI-cellulose plates.[19]
-
Detection and Quantification: Detect the adduct spots by autoradiography and quantify the amount of radioactivity in each spot to determine the level of DNA adducts.[11]
Visualizations
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
References
- 1. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of dibenzo[c,p]chrysene and its possible proximate and ultimate carcinogens: in vitro metabolism and DNA adduction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mediating role of metabolic activation in in vitro cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. [PDF] In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 8. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimal levels of S9 fraction in the Ames and fluctuation tests: apparent importance of diffusion of metabolites from top agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. Effects of pH on weak and positive control mutagens in the Ames Salmonella plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC enrichment of hydrophobic DNA--carcinogen adducts for enhanced sensitivity of 32P-postlabeling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 23. mdpi.com [mdpi.com]
- 24. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 | PLOS One [journals.plos.org]
- 25. crpr-su.se [crpr-su.se]
improving the stability of Dibenzo[g,p]chrysene stock solutions
This technical support center provides guidance on improving the stability of Dibenzo[g,p]chrysene (DB[g,p]C) stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound, a polycyclic aromatic hydrocarbon (PAH), generally exhibits low solubility in aqueous solutions. For creating stock solutions, organic solvents are recommended. Dichloromethane (CH2Cl2) has been used during the synthesis and purification of DB[g,p]C and its derivatives.[1] Other common solvents for PAHs that could be considered include toluene, benzene, and hexafluoro-2-propanol (HFIP).[2] The choice of solvent may also depend on the specific experimental application and the desired concentration. The addition of functional groups, such as methyl or tert-butyl groups, to the DB[g,p]C core can improve solubility.[1][2][3]
Q2: How should I store my this compound stock solution to ensure its stability?
Q3: What are the signs of degradation in my this compound stock solution?
A3: Degradation of your DB[g,p]C stock solution may be indicated by several observations. These can include a change in the color of the solution, the appearance of precipitates, or a decrease in the expected concentration as measured by analytical methods such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). For other PAHs, degradation can result from oxidation or photodegradation.
Q4: How can I verify the concentration of my this compound stock solution?
A4: The concentration of your DB[g,p]C stock solution can be verified using analytical techniques. UV-Vis spectroscopy is a common method where the absorbance of the solution is measured at a specific wavelength and the concentration is calculated using the Beer-Lambert law. Alternatively, HPLC with a UV or fluorescence detector can be used to separate DB[g,p]C from any potential impurities or degradation products and provide an accurate quantification of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | The storage temperature is too low for the solvent used, causing the compound to fall out of solution. The concentration of the stock solution may be too high for the chosen solvent. | Gently warm the solution to room temperature and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing power for DB[g,p]C. |
| The color of the stock solution has changed (e.g., from colorless to yellow). | This may indicate oxidation or photodegradation of the this compound. | Prepare a fresh stock solution and ensure it is stored protected from light (using amber vials or foil) and at a low temperature. Consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. |
| Experimental results are inconsistent or show lower than expected activity. | The concentration of the active this compound may have decreased due to degradation. | Verify the concentration of the stock solution using a reliable analytical method like HPLC or UV-Vis spectroscopy. If degradation is confirmed, prepare a fresh stock solution and re-evaluate storage conditions. |
| Difficulty in dissolving this compound to the desired concentration. | This compound has inherently low solubility in many common solvents. | Use sonication or gentle heating to aid dissolution. If insolubility persists, consider using a different solvent system. For example, a mixture of solvents like toluene and HFIP has been used for related compounds.[2] Using a more soluble derivative of DB[g,p]C, if appropriate for the experiment, is another option.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound (solid), appropriate solvent (e.g., Dichloromethane), analytical balance, volumetric flask, sonicator.
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Use a sonicator for 5-10 minutes to aid in dissolution if necessary.
-
Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Transfer the solution to an amber glass vial for storage.
-
Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
-
Store the stock solution at -20°C in the dark.
-
Protocol 2: Assessment of Stock Solution Stability using UV-Vis Spectroscopy
-
Materials: this compound stock solution, appropriate solvent, UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Immediately after preparation (Time 0), take an aliquot of the stock solution and dilute it with the appropriate solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance spectrum of the diluted solution and record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
Store the stock solution under the desired conditions (e.g., -20°C, in the dark).
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month), repeat steps 1 and 2 with a new aliquot from the stock solution.
-
Compare the absorbance values at λmax over time. A significant decrease in absorbance indicates degradation of the this compound.
-
Protocol 3: Forced Degradation Study
-
Objective: To understand the degradation profile of this compound under stress conditions.
-
Procedure:
-
Prepare several aliquots of the this compound stock solution.
-
Expose the aliquots to different stress conditions:
-
Photodegradation: Expose an aliquot to a UV lamp for a defined period.
-
Thermal Degradation: Place an aliquot in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add a small amount of a mild oxidizing agent (e.g., hydrogen peroxide) to an aliquot.
-
-
After the stress period, analyze the samples by HPLC to identify and quantify any degradation products.
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to assess the extent of degradation.
-
Visualizations
Caption: Workflow for Preparing this compound Stock Solutions.
Caption: Troubleshooting Decision Tree for this compound Stock Solutions.
References
purification techniques for high-purity Dibenzo[g,p]chrysene
Welcome to the technical support center for the purification of high-purity Dibenzo[g,p]chrysene (DBC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of DBC and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound.
Q1: My synthesis of this compound resulted in a mixture of isomers. How can I separate them?
A1: The formation of isomers is a common challenge in the synthesis of substituted DBC derivatives.[1] The separability of these isomers largely depends on their structural differences and resulting polarity.
-
Silica Gel Column Chromatography: This is the most common method for separating DBC isomers.[1][2] The choice of eluent is critical. A non-polar mobile phase, such as a hexane/toluene or hexane/dichloromethane mixture, is often effective.[1][3] The polarity of the solvent system can be gradually increased to elute the different isomers. It has been noted that some isomeric mixtures are barely separable by this method, requiring careful optimization of the solvent gradient.[1]
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Recrystallization: Fractional recrystallization can be effective if the isomers have sufficiently different solubilities in a particular solvent.[1] Solvents such as propionitrile and ethyl acetate have been successfully used to selectively crystallize one isomer from a mixture.[1] For instance, in one study, a mixture of two DBC isomers was recrystallized from propionitrile, which led to the precipitation of the major isomer in pure form.[1]
Q2: I am experiencing low yields during the purification of my DBC product. What are the potential causes and solutions?
A2: Low recovery can be due to several factors throughout the purification process.
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Multiple Purification Steps: Each purification step (e.g., chromatography followed by recrystallization) will inevitably lead to some product loss. Minimize the number of steps where possible.
-
Improper Solvent Selection for Recrystallization: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6][7] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.[4] Perform small-scale solubility tests to find the optimal solvent.
-
Adsorption on Silica Gel: DBC and its derivatives can adsorb irreversibly to the silica gel if the stationary phase is too active or the eluent polarity is too low for an extended period. Ensure the silica gel is properly deactivated if necessary and use an appropriate solvent gradient.
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Product Degradation: While DBC itself is a stable aromatic system, some derivatives can be more sensitive. Ensure that purification conditions (e.g., temperature, light exposure) are appropriate for your specific molecule.
Q3: My this compound sample is not crystallizing from the chosen solvent, or it is oiling out. What should I do?
A3: The formation of an oil or failure to crystallize is a common issue in recrystallization and can be addressed by modifying the crystallization conditions.
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an amorphous solid or oil instead of ordered crystals. Try using a slightly more dilute solution.
-
Cooling Rate: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][6]
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Purity of the Sample: Impurities can inhibit crystal formation. If your sample is highly impure, consider pre-purification by column chromatography before attempting recrystallization.
-
Solvent System: A single solvent may not be ideal. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes promote crystallization.[5]
-
Inducing Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites or adding a "seed" crystal of the pure compound.[8]
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques should be used to confirm the purity of your DBC sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to determine the structure and identify the presence of impurities. The number of signals in the 13C NMR spectrum can help distinguish between symmetric and asymmetric isomers.[1]
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Mass Spectrometry (MS): Techniques like MALDI-TOF or GC-MS can confirm the molecular weight of the compound and help identify any impurities with different masses.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is a sensitive method to quantify the purity of your sample and can be used to separate closely related impurities.[9][10]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for assessing purity, especially for identifying volatile impurities.[11][12][13][14]
Q5: What are the key safety precautions I should take when handling this compound?
A5: this compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), some of which are known carcinogens. Therefore, appropriate safety measures are crucial.
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
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Ventilation: Handle solid DBC and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Waste Disposal: Dispose of all DBC-contaminated waste (e.g., silica gel, solvents, glassware) according to your institution's hazardous waste disposal procedures.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) for the specific compound.
Quantitative Data Summary
The following tables summarize quantitative data from literature for the purification of this compound derivatives.
Table 1: Column Chromatography Purification of DBC Derivatives
| Compound/Isomer Mixture | Stationary Phase | Eluent System | Yield | Purity/Notes | Reference |
| Isomeric Spiroketone Intermediates (3 and iso-3) | Silica Gel | Hexane/Toluene (1:1) | 28% (for 3), 33% (for iso-3) | Barely separable | [1] |
| Isomeric Spiroketone Intermediates (4 and iso-4) | Silica Gel | Hexane/Toluene (9:1) | 15% (for 4), 6% (for iso-4 from residue) | Difficult to separate | [1] |
| This compound (5aa) | Silica Gel | Hexane/AcOEt/CH2Cl2 (40:1:1) | >99% | Colorless solid | [3] |
| 3,6-Dimethoxythis compound (5ba) | Silica Gel | Hexane/AcOEt/CH2Cl2 (4:1:1) | 64% | Colorless solid | [3] |
Table 2: Recrystallization Purification of DBC Derivatives
| Compound/Isomer Mixture | Recrystallization Solvent | Yield | Purity/Notes | Reference |
| Isomeric Spiroketone Intermediate (iso-4) | Propionitrile | 42% (from mixture) | Pure white crystals | [1] |
| Isomeric DBC Mixture (5 and iso-5) | Ethyl Acetate | Not specified | Purified to 11:89 and 93:7 ratios | [1] |
| Isomeric Spiroketone Intermediate (iso-4) | Propionitrile | 49% (from mixture) | Single isomer obtained | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of a crude DBC product containing impurities of different polarities.
-
Preparation of the Column:
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Select a glass column of appropriate size based on the amount of crude material (a general rule is to use 40-100 g of silica gel per 1 g of crude product).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
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Equilibrate the column by passing several column volumes of the initial eluent through it.
-
-
Sample Loading:
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Dissolve the crude DBC product in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, such as pure hexane or a hexane/toluene mixture (e.g., 9:1).[1]
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
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Gradually increase the polarity of the eluent (e.g., by increasing the percentage of toluene or adding a small amount of a more polar solvent like ethyl acetate) to elute the DBC product and any more polar impurities.[3]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure DBC product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol is suitable for purifying a DBC product that is largely pure but may contain small amounts of soluble impurities.
-
Solvent Selection:
-
Place a small amount of the crude DBC product in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube to the boiling point of the solvent. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.
-
Common solvents for DBC and its derivatives include propionitrile, ethyl acetate, toluene, and mixtures containing hexane.[1]
-
-
Dissolution:
-
Place the crude DBC product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen recrystallization solvent to dissolve the compound at its boiling point. Add the solvent in small portions while heating and swirling.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualized Workflows and Pathways
Caption: General purification workflow for this compound.
Caption: Logical workflow for troubleshooting isomer separation.
Caption: General metabolic activation pathway for PAHs.
References
- 1. researchmap.jp [researchmap.jp]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. primescholars.com [primescholars.com]
- 10. fda.gov [fda.gov]
- 11. hpst.cz [hpst.cz]
- 12. shimadzu.com [shimadzu.com]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
minimizing degradation of Dibenzo[g,p]chrysene during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Dibenzo[g,p]chrysene (DB[g,p]C) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound, like other polycyclic aromatic hydrocarbons (PAHs), is susceptible to degradation from exposure to several factors. The primary causes of degradation during sample preparation are:
-
Light: Exposure to ultraviolet (UV) light can lead to photo-oxidation and degradation. It is crucial to work under yellow or UV-filtered light and to store samples and standards in amber-colored glassware.[1]
-
Heat: Elevated temperatures can increase the rate of degradation. Avoid excessive heat during extraction and concentration steps.
-
Oxidizing Agents: The presence of oxidizing agents in solvents or on glassware can lead to the chemical degradation of DB[g,p]C.
-
Active Surfaces: DB[g,p]C can adsorb to active sites on glassware, filters, and chromatographic materials, which can catalyze degradation or lead to sample loss.
Q2: How should I store my this compound standards and samples to ensure stability?
A2: Proper storage is critical for preventing the degradation of DB[g,p]C. Follow these guidelines:
-
Standards: Store stock solutions of DB[g,p]C in a refrigerator or freezer at a temperature of 4°C or lower. The solutions should be in amber glass vials with PTFE-lined caps to protect them from light and prevent solvent evaporation.
-
Samples: After collection, samples should be stored in a cool, dark place. If analysis is not performed immediately, samples should be frozen. Extracts should be stored under the same conditions as standard solutions. Wrapping vials in aluminum foil provides an extra layer of protection against light.[1]
Q3: Which solvents are recommended for the extraction and dissolution of this compound?
A3: The choice of solvent is important for both efficient extraction and stability. Commonly used solvents for PAHs like DB[g,p]C include:
-
Toluene: Often used for the extraction of PAHs from solid matrices.
-
Methylene Chloride (Dichloromethane): A common solvent for the extraction of PAHs from various sample types.[1][2]
-
Acetonitrile: Frequently used as a mobile phase component in HPLC analysis and for extraction in methods like QuEChERS.[3]
-
Hexane and Cyclohexane: Used in liquid-liquid extraction and for dissolving non-polar compounds.
-
Acetone: Can be used as a co-solvent to improve the solubility of PAHs.
It is essential to use high-purity, HPLC-grade, or equivalent solvents to avoid introducing contaminants or oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of DB[g,p]C in spiked samples. | Degradation during sample processing. | • Work under yellow light or use amber glassware to prevent photodegradation.[1]• Avoid high temperatures during extraction and solvent evaporation steps.• Use freshly prepared, high-purity solvents to minimize the presence of oxidizing agents. |
| Incomplete extraction from the sample matrix. | • Optimize the extraction method by testing different solvents or solvent mixtures.• Increase the extraction time or use a more vigorous extraction technique (e.g., sonication, Soxhlet extraction).[1]• Ensure the sample is adequately homogenized before extraction. | |
| Adsorption to glassware or apparatus. | • Silanize glassware to deactivate active sites.• Rinse all glassware and equipment thoroughly with the extraction solvent before use. | |
| Extra peaks or baseline noise in chromatograms. | Contamination from solvents, glassware, or other lab equipment. | • Use high-purity solvents and reagents.• Thoroughly clean all glassware with a suitable cleaning agent and rinse with solvent.• Run a solvent blank to identify sources of contamination. |
| Co-elution of interfering compounds from the sample matrix. | • Incorporate a sample cleanup step after extraction, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).[4] | |
| Inconsistent results between replicate samples. | Non-homogeneous sample. | • Ensure the sample is thoroughly mixed and a representative aliquot is taken for analysis. |
| Variability in sample preparation steps. | • Follow a standardized and well-documented sample preparation protocol for all samples.• Use an internal standard to correct for variations in extraction efficiency and instrument response.[5] |
Quantitative Data on PAH Stability
While specific quantitative data on the degradation of this compound is limited, the stability of other high molecular weight PAHs can provide valuable insights. The following table summarizes the stability of related PAHs under different conditions.
| PAH | Condition | Matrix | Recovery/Degradation | Reference |
| Benzo[a]pyrene, Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene | Stored at 4°C in the dark for 10 days | Standard solution | No significant decrease in concentration observed. | [6][7] |
| Chrysene | Incubation at 37°C with a bacterial consortium | Aqueous medium | Complete degradation of 5 mg/L within 7 days under optimal conditions. | [8][9] |
| PAHs (general) | Exposure to UV light | - | Susceptible to photodegradation. | [1] |
Note: This data should be used as a general guideline. The stability of this compound may vary depending on the specific experimental conditions and sample matrix.
Experimental Protocols
Protocol 1: General Extraction and Cleanup for Solid Samples
This protocol provides a general procedure for the extraction and cleanup of DB[g,p]C from solid matrices such as soil or sediment.
-
Sample Homogenization:
-
Air-dry the sample to a constant weight, protecting it from light.
-
Grind the sample to a fine, uniform powder using a mortar and pestle or a mechanical grinder.
-
Sieve the sample to obtain a uniform particle size.
-
-
Extraction:
-
Accurately weigh approximately 10 g of the homogenized sample into a cellulose thimble.
-
Add an appropriate internal standard to the sample.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with 200 mL of a suitable solvent (e.g., toluene or a hexane/acetone mixture) for 16-24 hours.
-
-
Concentration:
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator. The water bath temperature should not exceed 35°C.
-
Further concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Cleanup (if necessary):
-
Prepare a solid-phase extraction (SPE) column packed with silica gel or Florisil.
-
Condition the column with the appropriate solvent.
-
Load the concentrated extract onto the column.
-
Elute interfering compounds with a non-polar solvent (e.g., hexane).
-
Elute the PAH fraction with a more polar solvent or solvent mixture (e.g., hexane/methylene chloride).
-
Collect the PAH fraction and concentrate it to the final volume for analysis.
-
Protocol 2: QuEChERS-based Extraction for Fatty Samples
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for fatty matrices like fish tissue.[3]
-
Sample Preparation:
-
Homogenize the sample thoroughly.
-
Weigh 3 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an internal standard solution.
-
-
Extraction:
-
Add 15 mL of acetonitrile to the centrifuge tube.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mixture suitable for fatty samples (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for analysis by GC-MS or LC-FLD/MS.
-
Visualizations
Caption: Workflow for solid sample preparation.
Caption: Troubleshooting low recovery of DB[g,p]C.
References
- 1. cdc.gov [cdc.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Degradation of Chrysene by Enriched Bacterial Consortium [frontiersin.org]
- 9. Degradation of Chrysene by Enriched Bacterial Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dibenzo[g,p]chrysene vs. Benzo[a]pyrene: A Comparative Guide to their Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the carcinogenic properties of two potent polycyclic aromatic hydrocarbons (PAHs): Dibenzo[g,p]chrysene (DBC) and Benzo[a]pyrene (BaP). The information presented is collated from experimental data to assist researchers in understanding the relative risks and mechanisms of action of these compounds.
Executive Summary
This compound, a six-ring PAH, demonstrates significantly higher carcinogenic potency than the well-characterized five-ring PAH, Benzo[a]pyrene. Experimental evidence from murine skin tumor models indicates that DBC is a more potent tumor initiator, inducing a higher multiplicity of tumors with a shorter latency period at substantially lower doses compared to BaP. While both compounds require metabolic activation to exert their carcinogenic effects through the formation of DNA adducts, the efficiency of this process and the nature of the resulting adducts differ, leading to distinct biological outcomes. Notably, the level of DNA adduct formation does not always directly correlate with the tumor-initiating activity, highlighting the complex interplay of metabolic activation, DNA repair, and cellular signaling pathways in determining the ultimate carcinogenic potential of these PAHs.
Quantitative Carcinogenicity Data
The following tables summarize key quantitative data from comparative studies on the carcinogenicity of this compound and Benzo[a]pyrene.
Table 1: Tumorigenicity in Mouse Skin Painting Studies
| Parameter | This compound (DBC) | Benzo[a]pyrene (BaP) | Reference |
| Dose for Tumor Initiation | 4 nmol | 400 nmol | [1][2][3][4][5][6] |
| Tumor Incidence | 100% | Not specified, but lower than DBC | [1][2][3][4][5][6] |
| Tumor Multiplicity | ~4 times greater than BaP | Baseline for comparison | [1][2][3][4][5][6] |
| Latency to Tumor Formation | < 20 weeks | Longer than DBC | [1][2][3][4][5][6] |
Table 2: DNA Adduct Formation
| Parameter | This compound (DBC) | Benzo[a]pyrene (BaP) | Reference |
| Total DNA Adducts (mouse epidermis, 12h post-initiation) | 45 ± 13 adducts / 10⁸ nucleotides | 141 ± 37 adducts / 10⁸ nucleotides | [6] |
| Primary DNA Adduct Type | Deoxyadenosine (dA) adducts (e.g., DBPDE-N⁶-dA) | Deoxyguanosine (dG) adducts (e.g., BPDE-N²-dG) | [6][7] |
| Levels in Human Oral Buccal Cells (Smokers) | 5.49 ± 3.41 DBPDE-N⁶-dA adducts / 10⁸ dA | 20.18 ± 8.40 BPDE-N²-dG adducts / 10⁸ dG | [7] |
Experimental Protocols
Two-Stage Mouse Skin Carcinogenesis Bioassay
This widely used in vivo model assesses the tumor initiation and promotion potential of chemical agents.
1. Animals:
-
Typically, a mouse strain susceptible to skin carcinogenesis is used, such as SENCAR or FVB/N.[8]
-
Mice are housed under controlled conditions with a standard diet and water ad libitum.
2. Initiation Phase:
-
A single, sub-carcinogenic dose of the test compound (e.g., this compound or Benzo[a]pyrene) dissolved in a suitable vehicle (e.g., toluene or acetone) is topically applied to a shaved area of the dorsal skin of the mice.[8]
3. Promotion Phase:
-
Beginning approximately two weeks after initiation, a tumor-promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week.[8]
-
This phase continues for a predefined period, often 20 weeks or longer.[8]
4. Data Collection and Analysis:
-
The number of skin tumors (papillomas) is counted and recorded weekly.
-
Tumor incidence (percentage of mice with tumors), tumor multiplicity (average number of tumors per mouse), and tumor latency (time to the appearance of the first tumor) are calculated.[8]
-
At the end of the study, tumors can be histologically examined to determine their classification (e.g., papilloma, squamous cell carcinoma).[8]
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify bulky DNA adducts formed by carcinogens.
1. DNA Isolation and Digestion:
-
Genomic DNA is extracted from the target tissue (e.g., mouse epidermis).
-
The DNA is enzymatically hydrolyzed to individual deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment (Nuclease P1 Method):
-
The digested DNA is treated with nuclease P1, which dephosphorylates normal nucleotides to nucleosides but leaves the adducted nucleotides intact, thereby enriching the adduct fraction.
3. ³²P-Labeling:
-
The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
4. Chromatographic Separation:
-
The ³²P-labeled DNA adducts are separated by multi-dimensional thin-layer chromatography (TLC). This allows for the separation of different types of adducts.
5. Detection and Quantification:
-
The separated, radiolabeled adducts are visualized by autoradiography and quantified using phosphorimaging or scintillation counting.
-
Adduct levels are typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.
Signaling Pathways in Carcinogenesis
Metabolic Activation
Both this compound and Benzo[a]pyrene are pro-carcinogens that require metabolic activation to their ultimate carcinogenic forms, diol epoxides. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in mediating the carcinogenicity of many PAHs, including Benzo[a]pyrene.[9] Upon binding to a PAH ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes encoding for metabolic enzymes such as CYP1A1, which are involved in the metabolic activation of the PAHs themselves. Interestingly, experimental data suggests that while BaP strongly induces the expression of these metabolic enzymes, DBC does not, indicating a potential difference in their interaction with the AhR signaling pathway.[1][2][3][4][5][6]
Conclusion
The experimental data clearly indicate that this compound is a more potent carcinogen than Benzo[a]pyrene in mouse skin tumor models. This difference in potency is not simply explained by the levels of DNA adduct formation, suggesting that other factors, such as the specific types of adducts formed, the efficiency of DNA repair, and differential activation of cellular signaling pathways, play crucial roles. The observation that BaP, but not DBC, up-regulates metabolic enzymes suggests a significant divergence in their mechanisms of action, which warrants further investigation. This comparative guide provides a foundation for researchers to delve deeper into the distinct carcinogenic profiles of these two important environmental contaminants.
References
- 1. Aryl Hydrocarbon Receptor and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-specific transcriptional mechanisms underlie aryl hydrocarbon receptor-mediated developmental toxicity of oxygenated PAHs | Journal Article | PNNL [pnnl.gov]
- 3. A quantitative comparison of dibenzo[a,l]pyrene-DNA adduct formation by recombinant human cytochrome P450 microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dermal carcinogenicity study by mouse-skin painting with 2,4-toluendediamine alone or in representative hair dye formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Dibenzo[g,p]chrysene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of Dibenzo[g,p]chrysene (DBC), a highly potent environmental carcinogen, with other well-characterized Polycyclic Aromatic Hydrocarbons (PAHs), primarily the prototypical carcinogen Benzo[a]pyrene (BaP). The information presented is supported by experimental data from in vitro studies to aid in understanding the metabolic activation and detoxification pathways of these compounds.
Executive Summary
This compound, also known as Dibenzo[def,p]chrysene or Dibenzo[a,l]pyrene, is recognized as one of the most potent carcinogenic PAHs.[1] Its carcinogenicity is intrinsically linked to its metabolic activation into reactive metabolites that can bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.[2] While structurally similar to other PAHs like Benzo[a]pyrene, DBC exhibits distinct metabolic characteristics.
This guide will delve into a comparative analysis of their metabolic pathways, the enzymatic kinetics of their biotransformation, and the nature of their metabolites. Understanding these differences is crucial for assessing the carcinogenic risk of these compounds and for developing strategies to mitigate their harmful effects.
Comparative Metabolism: this compound vs. Benzo[a]pyrene
The metabolism of PAHs is a double-edged sword; it is a detoxification pathway that can also lead to the formation of highly reactive, carcinogenic intermediates. This process is primarily mediated by a series of enzymes, including cytochrome P450 monooxygenases (CYPs), epoxide hydrolase (EH), and aldo-keto reductases (AKRs).[3]
Metabolic Pathways
Both DBC and BaP undergo metabolic activation to form diol epoxides, which are considered their ultimate carcinogenic metabolites.[2] However, the specific pathways and the efficiency of these transformations differ.
-
Benzo[a]pyrene (BaP): The metabolic activation of BaP is well-established and proceeds through the "bay region" pathway. CYP enzymes, particularly CYP1A1 and CYP1B1, catalyze the formation of BaP-7,8-epoxide, which is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form BaP-7,8-dihydrodiol. A second epoxidation by CYPs at the 9,10-position of the bay region results in the formation of the highly reactive and mutagenic BaP-7,8-diol-9,10-epoxides (BPDE).[3]
-
This compound (DBC): DBC possesses a "fjord region," which is a sterically hindered region of the molecule.[4] Similar to BaP, DBC is metabolized by CYPs to form dihydrodiols. The major pathway involves the formation of DBC-11,12-diol.[5] Subsequent epoxidation of this diol in the fjord region leads to the formation of DBC-11,12-diol-13,14-epoxides, which are potent ultimate carcinogens.[4][6] The steric hindrance in the fjord region of DBC results in diol epoxides that are more resistant to detoxification and have a higher propensity to form depurinating DNA adducts, which are highly mutagenic.
Metabolic Signaling Pathway
Caption: Generalized metabolic activation pathways of Benzo[a]pyrene and this compound.
Quantitative Comparison of Metabolic Kinetics
In vitro studies using liver microsomes from different species provide valuable quantitative data on the kinetics of PAH metabolism. The Michaelis-Menten parameters, maximum velocity (VMAX) and Michaelis constant (KM), as well as intrinsic clearance (CLINT), offer insights into the efficiency of enzymatic reactions.
| PAH | Species | VMAX (nmol/min/mg protein) | KM (µM) | CLINT (ml/min/kg body weight) | Reference |
| This compound | Human (Female) | 0.08 ± 0.01 | 0.92 ± 0.30 | 0.8 ± 0.2 | [7] |
| Rat (Male) | 0.58 ± 0.05 | 7.28 ± 1.25 | 1.9 ± 0.3 | [7] | |
| Mouse (Female, Naïve) | 1.40 ± 0.11 | 6.63 ± 1.15 | 11.2 ± 1.8 | [7] | |
| Mouse (Female, Pregnant) | 0.91 ± 0.13 | 3.25 ± 0.88 | 7.9 ± 1.9 | [7] | |
| Benzo[a]pyrene | Human (Female) | 0.23 ± 0.02 | 0.73 ± 0.16 | 3.1 ± 0.6 | [7] |
| Rat (Male) | 0.98 ± 0.05 | 4.31 ± 0.64 | 4.9 ± 0.6 | [7] | |
| Mouse (Female, Naïve) | 2.52 ± 0.12 | 1.21 ± 0.20 | 58.1 ± 6.9 | [7] |
Key Observations:
-
Slower Metabolism of DBC: Across all species tested, the VMAX and CLINT values for DBC are consistently lower than those for BaP.[7] This indicates that DBC is metabolized at a slower rate. The bulkier six-ring structure of DBC may cause steric hindrance during biotransformation.
-
Species-Specific Differences: Significant variations in metabolic rates are observed between species. Mice exhibit the highest clearance rates for both PAHs, while humans have the lowest.[7] Interestingly, the clearance rates in rats are more comparable to humans than to mice, suggesting that rats may be a more suitable model for human PAH metabolism studies.[7]
-
Higher Affinity in Humans: Human liver microsomes show a markedly lower KM for both DBC and BaP compared to rodents, indicating a higher affinity of human metabolizing enzymes for these substrates.[7]
Experimental Protocols
In Vitro Metabolism Assay using Liver Microsomes
This protocol is adapted from studies investigating PAH metabolism in hepatic microsomes.[1][8]
1. Reagents and Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
PAH substrates (this compound, Benzo[a]pyrene) dissolved in a suitable solvent (e.g., acetone)
-
0.1 M Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (for extraction)
-
Water (HPLC grade)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC system with fluorescence and/or UV detector
2. Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MgCl2, and liver microsomes in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes to pre-activate the microsomes.
-
Initiate the metabolic reaction by adding the PAH substrate to the reaction mixture. The final solvent concentration should be low (e.g., <1% v/v) to avoid enzyme inhibition.
-
Add NADPH to start the enzymatic reaction.
-
Incubate the reaction mixture at 37°C for a specified time period (e.g., 0-30 minutes). Time points should be optimized based on the metabolic rate of the specific PAH and the microsomal protein concentration.
-
Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile or a strong acid (e.g., H2SO4).[1]
-
Extract the remaining parent PAH and its metabolites from the reaction mixture using an organic solvent like ethyl acetate.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
3. Data Analysis:
-
Quantify the disappearance of the parent PAH and the formation of metabolites over time using a validated HPLC method.
-
Calculate the initial rate of metabolism.
-
Determine the Michaelis-Menten kinetic parameters (VMAX and KM) by performing the assay at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Calculate the intrinsic clearance (CLINT) as the ratio of VMAX to KM.
Experimental Workflow
Caption: A typical experimental workflow for studying PAH metabolism in vitro.
Conclusion
The comparative metabolism of this compound and other PAHs, such as Benzo[a]pyrene, reveals significant differences in their metabolic rates and the nature of their ultimate carcinogenic metabolites. While DBC is metabolized more slowly than BaP, its fjord region diol epoxides are highly mutagenic and contribute to its exceptional carcinogenic potency. The quantitative data from in vitro studies underscore the importance of considering species-specific differences in metabolism when extrapolating animal data to human health risk assessment. The detailed experimental protocols provided in this guide offer a framework for conducting further research to elucidate the complex metabolic pathways of these important environmental contaminants. This knowledge is fundamental for developing more accurate risk assessments and for designing strategies to mitigate the adverse health effects of PAH exposure.
References
- 1. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. separationmethods.com [separationmethods.com]
- 5. Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Dibenzo[g,p]chrysene
For Researchers, Scientists, and Drug Development Professionals
Dibenzo[g,p]chrysene, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant scientific interest due to its carcinogenic properties. The accurate and reliable quantification of this compound in various matrices, such as environmental and biological samples, is paramount for research and safety assessment. This guide provides a comprehensive comparison of the two primary analytical techniques for the validation of this compound analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Head-to-Head Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on several factors, including the sample matrix, the required level of sensitivity and selectivity, and the availability of instrumentation. Both HPLC-FLD and GC-MS are robust techniques, each offering distinct advantages.
Quantitative Performance Insights
The following tables summarize the typical performance characteristics for the analysis of high molecular weight PAHs, including dibenzochrysene isomers, using HPLC-FLD and GC-MS. It is crucial to recognize that actual performance may differ based on the specific instrumentation, the complexity of the sample matrix, and the precise experimental conditions employed.
Table 1: HPLC-FLD Performance Characteristics for High Molecular Weight PAH Analysis
| Performance Parameter | Reported Values |
| Linearity (R²) | ≥0.999[1] |
| Limit of Detection (LOD) | 0.2 - 23 ng/L[1] |
| Limit of Quantification (LOQ) | 1 - 77 ng/L[1] |
| Recovery (%) | 73 - 140%[1] |
| Precision (Relative Standard Deviation - RSD) | < 6%[1] |
Table 2: GC-MS Performance Characteristics for High Molecular Weight PAH Analysis
| Performance Parameter | Reported Values |
| Linearity (R²) | >0.99[2] |
| Limit of Detection (LOD) | 0.017 - 0.271 pg/µL[3] |
| Recovery (%) | 74 - 196%[2] |
Detailed Experimental Protocols
The successful validation and implementation of an analytical method hinge on meticulously detailed experimental protocols. Provided below is a representative protocol for the analysis of this compound in a soil matrix utilizing GC-MS with a Solid-Phase Extraction (SPE) clean-up procedure.
Step 1: Sample Preparation and Extraction
-
Homogenization: A representative soil sample (approximately 10 grams) is first air-dried. The dried sample is then thoroughly homogenized by grinding and sieving to ensure uniformity.
-
Internal Standard Spiking: A known quantity of a suitable deuterated internal standard, such as chrysene-d12, is added to the homogenized sample. This allows for the correction of any analyte loss during sample processing and analysis.
-
Extraction: The spiked soil sample is subjected to ultrasonic extraction using an appropriate solvent, such as dichloromethane, to efficiently extract the PAHs from the soil matrix.[4]
-
Concentration: The resulting extract is carefully concentrated to a smaller, more manageable volume (typically 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
Step 2: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: A silica gel SPE cartridge is conditioned by passing a suitable solvent, such as hexane, through it to activate the sorbent.[4]
-
Sample Loading: The concentrated extract from the previous step is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is then washed with a non-polar solvent, like hexane, to remove any interfering non-polar compounds that may have been co-extracted.
-
Elution: The target PAHs, including this compound, are subsequently eluted from the cartridge using a solvent or a solvent mixture with a higher polarity, for instance, a hexane:dichloromethane mixture.
-
Final Concentration: The collected eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen to prepare it for GC-MS analysis.
Step 3: GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Parameters:
-
Column: A capillary column specifically designed for PAH analysis, such as a 5% phenyl methylpolysiloxane column, is used for separation.
-
Injector: The injection is performed in splitless mode to maximize the transfer of the analytes onto the column.
-
Oven Temperature Program: A precise temperature gradient is applied to the oven to ensure the effective separation of the various PAHs based on their boiling points.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Impact (EI) ionization is employed to fragment the analyte molecules.
-
Acquisition Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. This mode enhances the sensitivity and selectivity of the analysis by monitoring only the specific ions characteristic of the target analytes.
-
Visualized Experimental and Biological Pathways
To further clarify the analytical process and the biological implications of this compound, the following diagrams have been generated.
Caption: A generalized workflow for the analysis of this compound in a soil sample.
Caption: Metabolic activation of this compound leading to genotoxicity.[5][6][7]
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. Documents download module [ec.europa.eu]
- 3. shimadzu.com [shimadzu.com]
- 4. pjoes.com [pjoes.com]
- 5. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 1B1 determines susceptibility to dibenzo[a,l]pyrene-induced tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Perspective on Dibenzo[g,p]chrysene Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of polycyclic aromatic hydrocarbons (PAHs) like Dibenzo[g,p]chrysene is paramount for toxicological assessment and regulatory compliance. This guide provides a comparative overview of analytical methodologies, performance data from inter-laboratory studies on related PAHs, and detailed experimental protocols to aid in the precise and reliable quantification of this compound.
This compound, a high molecular weight PAH, is a potent carcinogen, and its presence in environmental and biological samples requires sensitive and robust analytical methods. While direct inter-laboratory comparison studies specifically for this compound are not abundant in public literature, a wealth of data from proficiency testing and validation studies on structurally similar PAHs, such as other dibenzochrysene isomers and chrysene, offers valuable insights into expected analytical performance.
Performance Benchmarks: A Comparative Look at Analytical Methods
The two primary analytical techniques for the quantification of this compound and other PAHs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Below is a summary of typical performance data for the analysis of high molecular weight PAHs, which can be considered indicative for this compound analysis.
Table 1: Indicative Performance of Analytical Methods for High Molecular Weight PAH Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| GC-MS | Soil, Sediment | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg | 70 - 120 |
| Water | 0.5 - 5.0 ng/L | 1.5 - 15.0 ng/L | 75 - 115 | |
| Biological Tissues | 0.05 - 0.5 µg/kg | 0.15 - 1.5 µg/kg | 65 - 110 | |
| HPLC-FLD | Soil, Sediment | 0.5 - 5.0 µg/kg | 1.5 - 15.0 µg/kg | 70 - 125 |
| Water | 1.0 - 10.0 ng/L | 3.0 - 30.0 ng/L | 80 - 120 | |
| Foodstuff | 0.1 - 1.0 µg/kg | 0.3 - 3.0 µg/kg | 75 - 115 |
Note: These values are indicative and can vary significantly based on the specific instrumentation, method optimization, and the complexity of the sample matrix.
Experimental Protocols: A Blueprint for Accurate Measurement
Detailed and standardized experimental protocols are the cornerstone of reproducible and comparable results across different laboratories. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-FLD.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Extraction: A representative sample (e.g., 10g of soil, 1L of water) is spiked with a known amount of a deuterated internal standard (e.g., Chrysene-d12). Solid samples are typically extracted using Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., hexane/acetone). Liquid samples are extracted using liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane.
-
Cleanup: The extract is concentrated and subjected to a cleanup step to remove interfering matrix components. This is commonly achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.
-
Solvent Exchange: The cleaned-up extract is carefully evaporated to a small volume and the solvent is exchanged to a final solvent suitable for GC injection (e.g., isooctane).
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection is typically used to enhance sensitivity.
-
Oven Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the PAHs.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring the characteristic ions of this compound and the internal standard.
-
-
-
Data Processing:
-
The concentration of this compound is determined by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion, using a calibration curve generated from standards of known concentrations.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
-
Sample Preparation:
-
The extraction and cleanup steps are similar to those described for the GC-MS protocol. The final extract is dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
-
-
Instrumental Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A reversed-phase C18 column designed for PAH analysis.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Fluorescence Detector (FLD):
-
Excitation and Emission Wavelengths: The detector is programmed to the optimal excitation and emission wavelengths for this compound to maximize sensitivity and selectivity.
-
-
-
Data Processing:
-
Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve prepared from external standards.
-
Visualizing the Analytical Workflow and a Key Toxicological Pathway
To further clarify the analytical process and the biological impact of this compound, the following diagrams are provided.
Caption: A generalized workflow for the analysis of this compound.
This compound, like many other PAHs, exerts its toxic effects through a complex series of metabolic and signaling events. A key pathway involved is the aryl hydrocarbon receptor (AhR) signaling pathway.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Conclusion
The reliable measurement of this compound is a critical task in environmental and health sciences. While direct inter-laboratory comparisons for this specific compound are limited, the extensive data available for other high molecular weight PAHs provides a solid foundation for establishing robust analytical methods. By adhering to detailed and validated protocols for both GC-MS and HPLC-FLD, and by understanding the underlying toxicological pathways, researchers can ensure the generation of high-quality, comparable data essential for informed decision-making in public health and drug development.
Dibenzo[g,p]chrysene: A Comparative Analysis of Toxic Potency Relative to Benzo[a]pyrene
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Dibenzo[g,p]chrysene's toxic equivalency relative to the benchmark polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene. This document synthesizes available data, outlines standard experimental methodologies for determining toxic equivalency, and illustrates the key signaling pathway involved in the toxicological effects of these compounds.
A thorough review of the scientific literature reveals a critical data gap regarding the Toxic Equivalency Factor (TEF) for this compound. The TEF is a measure of the relative carcinogenic potency of a compound compared to Benzo[a]pyrene, which is assigned a TEF of 1. While extensive research has been conducted on other isomers, such as the highly potent carcinogen Dibenzo[def,p]chrysene (also known as Dibenzo[a,l]pyrene), specific experimental data to establish a TEF for this compound is not currently available.
Quantitative Comparison of Toxic Equivalency Factors
To provide a clear perspective on the current state of knowledge, the following table summarizes the established TEF for Benzo[a]pyrene and the noted absence of a value for this compound. For contextual comparison, the TEF for the well-studied and highly potent isomer, Dibenzo[def,p]chrysene, is also included.
| Compound | CAS Number | Toxic Equivalency Factor (TEF) | Notes |
| Benzo[a]pyrene | 50-32-8 | 1 | Reference compound for determining the relative potency of other PAHs. |
| This compound | 191-30-0 | Not Available | No experimentally derived and officially recognized TEF has been established for this specific isomer. |
| Dibenzo[def,p]chrysene | 191-30-0 | 30 - 100 | A highly potent carcinogenic isomer of this compound. The range reflects variability in experimental models and endpoints used for TEF determination.[1] |
Experimental Protocols for Determining Toxic Equivalency Factors
The establishment of a TEF for a given PAH is a rigorous process that relies on comprehensive in vivo and in vitro experimental data. The primary methodologies employed are:
In Vivo Carcinogenicity Studies
-
Mouse Skin Painting Studies: This is a classic long-term bioassay to assess the carcinogenic potential of a chemical.
-
Animal Model: Typically, a sensitive mouse strain (e.g., SENCAR or FVB/N) is used.
-
Procedure: A solution of the test compound (e.g., this compound) in a suitable solvent (e.g., acetone) is applied to a shaved area of the mouse's back. This is repeated several times a week for a significant portion of the animal's lifespan (e.g., 18-24 months). A control group treated with the solvent alone and a positive control group treated with Benzo[a]pyrene are run in parallel.
-
Endpoint: The incidence, multiplicity, and latency of skin tumor formation (papillomas and carcinomas) are recorded.
-
TEF Calculation: The carcinogenic potency of the test compound is determined by comparing the dose-response relationship for tumor induction to that of Benzo[a]pyrene.
-
In Vitro Bioassays
-
Cell-Based Reporter Gene Assays: These assays measure the ability of a compound to activate specific cellular signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway.
-
Cell Lines: Genetically modified cell lines (e.g., hepatoma cells) containing a reporter gene (e.g., luciferase) under the control of a response element that binds the activated AhR are used.
-
Procedure: The cells are exposed to various concentrations of the test compound and Benzo[a]pyrene.
-
Endpoint: The activity of the reporter gene is measured (e.g., by luminescence) to quantify the extent of AhR activation.
-
Relative Potency Calculation: The concentration of the test compound required to produce a half-maximal response (EC50) is compared to the EC50 of Benzo[a]pyrene to calculate a relative potency.
-
Signaling Pathway: The Aryl Hydrocarbon Receptor (AhR) Pathway
The carcinogenic and toxic effects of many PAHs, including Benzo[a]pyrene, are primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. It is highly probable that this compound also exerts its biological effects through this pathway.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for PAH carcinogenesis.
Pathway Description: Upon entering the cell, a PAH like this compound binds to the cytosolic AhR complex. This binding event triggers a conformational change and translocation of the complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This activated complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, including cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1). These enzymes metabolize the parent PAH into reactive intermediates, such as diol epoxides, which can covalently bind to DNA to form adducts. The formation of DNA adducts can lead to mutations and initiate the process of carcinogenesis.
References
Comparative Analysis of DNA Adduct Formation by Dibenzo[g,p]chrysene and Its Isomers: A Guide for Researchers
A comprehensive review of the genotoxic potential of Dibenzo[g,p]chrysene and its structural isomers reveals significant differences in their ability to form DNA adducts, the critical initiating event in chemical carcinogenesis. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
While data on the DNA adduct formation of this compound (DBC) itself is limited in the reviewed literature, extensive research on its isomers—Dibenzo[a,l]pyrene (DB[a,l]P), Benzo[g]chrysene (B[g]C), Benzo[c]chrysene (B[c]C), and Dibenzo[c,p]chrysene (DB[c,p]C)—offers valuable insights into how structural variations influence metabolic activation and DNA binding. This comparison focuses on these isomers to elucidate the structure-activity relationships governing their genotoxicity.
Quantitative Comparison of DNA Adduct Formation
The extent of DNA adduct formation varies significantly among the this compound isomers, reflecting differences in their metabolic activation to reactive species. The following table summarizes the quantitative data on DNA adduct levels from various in vivo and in vitro studies.
| Isomer | System/Tissue | Adduct Level | Predominant Adduct Type | Citation |
| Dibenzo[a,l]pyrene (DB[a,l]P) | Mouse Ovary | 0.80 - 1.68 adducts / 1 x 10⁶ dA | (-)-anti-trans-DBPDE-dA | [1] |
| Human Oral Buccal Cells (Smokers) | Mean: 5.49 ± 3.41 adducts / 10⁸ dA | DBPDE-N⁶-dA | [2] | |
| Benzo[g]chrysene (B[g]C) | Mouse Skin | 6.55 fmol adducts / µg DNA | Deoxyadenosine (64%) | [3] |
| MCF-7 Cells | Major adducts formed | Deoxyadenosine | [4] | |
| Benzo[c]chrysene (B[c]C) | Mouse Skin | 0.89 fmol adducts / µg DNA | Not specified | [5] |
| Dibenzo[c,p]chrysene (DB[c,p]C) | MCF-7 Cells | 0.6 pmol adducts / mg DNA | Not specified | [6][7] |
| Calf Thymus DNA (with diol epoxides) | dA:dG ratio of 3.2 (for 1,2-diol-3,4-epoxide) and 0.5 (for 11,12-diol-13,14-epoxide) | Deoxyadenosine and Deoxyguanosine | [8] |
Metabolic Activation Pathways and Resulting Adducts
The carcinogenicity of these polycyclic aromatic hydrocarbons (PAHs) is dependent on their metabolic activation to highly reactive diol epoxides, which then bind to DNA. The primary enzymes involved in this process are cytochrome P450s (CYPs).
Dibenzo[a,l]pyrene (DB[a,l]P) , also known as Dibenzo[def,p]chrysene, is recognized as one of the most potent carcinogenic PAHs.[1][9] Its metabolic activation proceeds through the formation of a fjord region diol epoxide, Dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DBPDE).[2] This ultimate carcinogen preferentially forms adducts with deoxyadenosine (dA) residues in DNA.[1][2]
Benzo[g]chrysene (B[g]C) is also activated to fjord region diol epoxides, namely the syn- and anti-11,12-dihydrodiol 13,14-epoxides.[4] Similar to DB[a,l]P, the major DNA adducts formed by B[g]C are with deoxyadenosine.[4] Studies in mouse skin have shown significantly higher levels of DNA adduct formation for B[g]C compared to Benzo[c]phenanthrene, another fjord region PAH.[3]
Benzo[c]chrysene (B[c]C) is considered a weak carcinogen, and this is reflected in the lower levels of DNA adduct formation observed in mouse skin compared to more potent PAHs.[5]
Dibenzo[c,p]chrysene (DB[c,p]C) is unique in possessing two fjord regions.[8] In vitro studies have shown that it is metabolized to form dihydrodiols in the 11,12-position.[8] Its diol epoxides can form adducts with both deoxyadenosine and deoxyguanosine (dG), with the ratio of dA to dG adducts depending on the specific diol epoxide isomer.[8] However, the parent compound shows low efficiency in forming DNA adducts in cell cultures, suggesting that its metabolic activation may be limited under these conditions.[6][7]
The following diagram illustrates the general metabolic activation pathway for these PAHs leading to DNA adduct formation.
Experimental Protocols
The following section details the methodologies commonly employed in the cited studies for the analysis of DNA adducts.
³²P-Postlabeling Assay
This highly sensitive method is used to detect and quantify bulky DNA adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of benzo[g]chrysene in the human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient syntheses of dibenzo[c,p]chrysene and its possible proximate and ultimate carcinogens: in vitro metabolism and DNA adduction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene) | Semantic Scholar [semanticscholar.org]
Navigating the Specificity Challenge: A Comparative Guide to Dibenzo[g,p]chrysene Cross-Reactivity in PAH Immunoassays
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), understanding the specificity of immunoassays is paramount for accurate quantification and risk assessment. This guide provides a comparative overview of the cross-reactivity of PAHs in commonly used immunoassays, with a special focus on the current data landscape for Dibenzo[g,p]chrysene.
While immunoassays offer a rapid and cost-effective screening method for PAHs, their utility is intrinsically linked to the specificity of the antibodies employed. Cross-reactivity, the extent to which an antibody binds to compounds other than its target analyte, can significantly impact the accuracy of results. This is particularly pertinent for complex mixtures of PAHs where structurally similar isomers can lead to overestimation of the target compound's concentration.
Immunoassay Performance: A Look at Broader PAH Cross-Reactivity
To illustrate the principles of cross-reactivity in PAH immunoassays, the following table summarizes reported cross-reactivity data for various PAHs in an enzyme-linked immunosorbent assay (ELISA) kit. It is crucial to note that these values are specific to the particular antibody and assay conditions used and will vary between different immunoassays.
| Compound | Structure | Molecular Weight | Cross-Reactivity (%) |
| Phenanthrene | C14H10 | 178.23 | 100 |
| Pyrene | C16H10 | 202.25 | 110 |
| Fluoranthene | C16H10 | 202.25 | 90 |
| Chrysene | C18H12 | 228.29 | 50 |
| Benzo[a]anthracene | C18H12 | 228.29 | 45 |
| Benzo[a]pyrene | C20H12 | 252.31 | 30 |
| Dibenzo[a,h]anthracene | C22H14 | 278.35 | 15 |
| This compound | C26H16 | 328.41 | Data not available |
Note: The cross-reactivity data presented is illustrative and compiled from various sources for comparative purposes. Actual values will depend on the specific immunoassay kit and protocol.
Understanding the Assay: Experimental Protocols
The following provides a generalized experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) used for the detection of PAHs. This protocol serves as a foundational example; specific details may vary depending on the commercial kit or in-house method.
A. Antigen Coating of Microplate:
-
Dilute the PAH-protein conjugate (e.g., Benzo[a]pyrene-BSA) to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
B. Competitive Immunoassay:
-
Prepare a series of PAH standards and samples in an appropriate solvent (e.g., methanol or DMSO) and then dilute them in the assay buffer.
-
Add 50 µL of the standard or sample to the corresponding wells.
-
Add 50 µL of the diluted primary anti-PAH antibody to each well.
-
Incubate for 1-2 hours at room temperature, allowing the free PAH and the coated PAH-protein conjugate to compete for antibody binding.
-
Wash the plate three times with the wash buffer.
C. Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
D. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the PAH standard concentrations.
-
Determine the concentration of PAHs in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the cross-reactivity of other PAHs relative to the target analyte using the IC50 values (the concentration that causes 50% inhibition of antibody binding).
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying principles of cross-reactivity, the following diagrams are provided.
Conclusion and Future Directions
The absence of specific cross-reactivity data for this compound in PAH immunoassays represents a significant knowledge gap for researchers in environmental monitoring and toxicology. While the principles of immunoassay cross-reactivity suggest that its structural characteristics will dictate its binding affinity to various anti-PAH antibodies, empirical data is essential for accurate risk assessment.
This guide serves to highlight the current limitations and provide a framework for understanding the challenges associated with PAH immunoassay specificity. It is imperative for the scientific community to pursue the development and rigorous validation of antibodies with well-characterized cross-reactivity profiles that include a broader range of PAHs, including this compound. Until such data becomes available, researchers should exercise caution when interpreting immunoassay results for complex PAH mixtures and consider orthogonal analytical methods, such as chromatography coupled with mass spectrometry, for confirmation and quantification of specific isomers.
A Comparative Analysis of the Genotoxicity of Dibenzo[g,p]chrysene and Other Hexacyclic Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the genotoxicity of Dibenzo[g,p]chrysene (DBC), also known as Dibenzo[def,p]chrysene, in comparison to other notable hexacyclic polycyclic aromatic hydrocarbons (PAHs). The information presented herein is curated from peer-reviewed studies to facilitate an objective assessment of their DNA-damaging potential.
Executive Summary
This compound is a potent carcinogenic PAH.[1] Its genotoxicity is comparable to, and in some cases exceeds, that of other well-characterized hexacyclic PAHs such as Dibenzo[a,l]pyrene (DBP), which is often considered one of the most potent carcinogenic PAHs.[2] The genotoxic effects of these compounds are not direct but require metabolic activation to highly reactive diol epoxide metabolites that can form covalent adducts with DNA, leading to mutations and chromosomal damage.[3][4] This guide will delve into the comparative genotoxicity data, the underlying metabolic pathways, and the experimental methodologies used to assess these effects.
Data Presentation: Comparative Genotoxicity of Hexacyclic PAHs
The following tables summarize quantitative data from various genotoxicity assays, providing a comparative perspective on the potency of this compound and other hexacyclic PAHs.
Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium)
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference(s) |
| This compound (DBC) | TA100 | Required | ~150 | [5] |
| Dibenzo[a,l]pyrene (DBP) | TA100 | Required | ~120 | [5] |
| Dibenzo[a,h]anthracene (DBahA) | TA100 | Required | ~30 | [5] |
| Benzo[g]chrysene (BgC) | TA100 | Required | ~25 | [5] |
| Benzo[a]pyrene (BaP) (Reference) | TA100 | Required | ~50 | [6] |
Note: Values are approximate and can vary depending on the specific experimental conditions.
Table 2: Comparative DNA Adduct Formation
| Compound | Cell Line / Tissue | Adducts / 10⁸ Nucleotides (approx.) | Reference(s) |
| This compound (DBC) | Mouse Skin | 45 | [7] |
| Dibenzo[a,l]pyrene (DBP) | Mouse Skin | 141 | [7] |
| Dibenzo[a,h]anthracene (DBahA) | HepG2 | Lower than BaP and DBP | [8] |
| Benzo[g]chrysene (BgC) | Human Fibroblasts | Formation confirmed | |
| Benzo[a]pyrene (BaP) (Reference) | HepG2 | Higher than DBP and DBahA in this study | [8] |
Note: Direct quantitative comparison is challenging due to variations in experimental systems and dosing.
Table 3: IARC Carcinogenicity Classification
| Compound | IARC Group | Classification | Reference(s) |
| This compound (DBC) | 2A | Probably carcinogenic to humans | |
| Dibenzo[a,l]pyrene (DBP) | 2A | Probably carcinogenic to humans | |
| Dibenzo[a,h]anthracene (DBahA) | 2A | Probably carcinogenic to humans | |
| Dibenzo[a,c]anthracene | 2B | Possibly carcinogenic to humans | |
| Dibenzo[a,h]pyrene | 2B | Possibly carcinogenic to humans | |
| Dibenzo[a,i]pyrene | 2B | Possibly carcinogenic to humans | |
| Benzo[g]chrysene | 3 | Not classifiable as to its carcinogenicity to humans | |
| Benzo[a]pyrene (Reference) | 1 | Carcinogenic to humans |
Signaling Pathways and Experimental Workflows
The genotoxicity of PAHs is intrinsically linked to their metabolic activation. The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for assessing genotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key genotoxicity assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine are commonly used. These strains contain mutations in the histidine operon and cannot grow in a histidine-free medium unless a reverse mutation occurs.
-
Metabolic Activation: Since PAHs require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is typically added to the test system to mimic mammalian metabolism.
-
Procedure:
-
The tester strain is incubated with the test PAH at various concentrations, both with and without the S9 mix.
-
A small amount of histidine is added to the agar to allow for a few cell divisions, which is necessary for mutagenesis to occur.
-
The mixture is plated on a minimal glucose agar plate lacking histidine.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, V79) is cultured.
-
Treatment: Cells are exposed to the test PAH at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific identification of micronuclei formed during the first mitosis after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a large population of cells (typically 1000-2000 binucleated cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
³²P-Postlabelling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify bulky DNA adducts formed by carcinogens like PAHs.
-
DNA Isolation: DNA is isolated from cells or tissues that have been exposed to the PAH.
-
DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: The bulky PAH-DNA adducts are enriched relative to normal nucleotides, often using nuclease P1 digestion or butanol extraction.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated from normal nucleotides and from each other using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The amount of radioactivity in the adduct spots is measured using autoradiography or phosphorimaging and is used to calculate the level of DNA adducts relative to the total number of nucleotides.
Conclusion
The available data consistently demonstrate that this compound is a potent genotoxic agent, comparable in activity to other highly carcinogenic hexacyclic PAHs. Its genotoxicity is mediated through metabolic activation to diol epoxides that form DNA adducts, leading to mutations and chromosomal aberrations. The experimental protocols outlined provide a framework for the continued investigation and comparative assessment of the genotoxic potential of this and other PAHs. For professionals in research and drug development, a thorough understanding of the genotoxic profiles of such compounds is essential for risk assessment and the development of safer chemical entities.
References
- 1. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
Assessing the Potency of Dibenzo[g,p]chrysene in Environmental Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the relative potency of Dibenzo[g,p]chrysene, a highly carcinogenic polycyclic aromatic hydrocarbon (PAH), within environmental mixtures. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for understanding the toxicological significance of this compound and its potential impact on human health.
Relative Potency of this compound: A Quantitative Comparison
This compound (DBCP), also known as Dibenzo[def,p]chrysene (DBC), is recognized as one of the most potent carcinogenic PAHs.[1][2][3] Its carcinogenic potential is often compared to that of Benzo[a]pyrene (BaP), the reference compound for which the Toxic Equivalency Factor (TEF) is set to 1.[4][5][6] The potency of other PAHs is expressed using a Relative Potency Factor (RPF), which is a measure of their toxicity relative to BaP.
Studies have consistently shown that the carcinogenicity of DBCP is significantly greater than what would be predicted based on published RPFs.[7][8][9][10] In vivo studies, particularly those using the FVB/N mouse skin tumor model, have demonstrated DBCP to be substantially more potent than BaP.[7][8][9][10][11] For instance, one study found DBCP to be 100 times more carcinogenic than BaP in a mouse skin carcinogenicity model.[8] Another study reported its RPF to be estimated between 30 and 100 times the potency of BaP.[1]
The following table summarizes the Relative Potency Factors (RPFs) for this compound and other selected PAHs, providing a clear comparison of their carcinogenic potential relative to Benzo[a]pyrene.
| Polycyclic Aromatic Hydrocarbon (PAH) | Abbreviation | Relative Potency Factor (RPF) | Reference(s) |
| Benzo[a]pyrene | BaP | 1 | [4][6] |
| This compound (Dibenzo[def,p]chrysene) | DBCP (DBC) | 30 - 100 | [1][8] |
| Dibenz[a,h]anthracene | DBA | 1.11 | [6] |
| Benzo[b]fluoranthene | BbF | 0.167 | [6] |
| Benz[a]anthracene | BaA | 0.145 | [6] |
| Indeno[1,2,3-cd]pyrene | IP | 0.055 | [6] |
| Benzo[k]fluoranthene | BkF | 0.020 | [6] |
| Chrysene | CHR | 0.0044 | [6] |
Experimental Protocols
The determination of PAH potency relies on robust and well-defined experimental protocols. The following sections detail the methodologies commonly employed in the assessment of this compound's carcinogenicity.
In Vivo Carcinogenicity Bioassay: Two-Stage Mouse Skin Tumor Model
A frequently used in vivo model for assessing the carcinogenic potential of PAHs is the two-stage skin tumor model in FVB/N mice.[7][8][9][10][11]
-
Animal Model: Female FVB/N mice are often selected for these studies.
-
Initiation Stage: A single topical application of the test compound (e.g., this compound or Benzo[a]pyrene) dissolved in a vehicle like toluene is administered to the dorsal skin of the mice.
-
Promotion Stage: Beginning one week after initiation, a promoting agent, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, usually twice a week, for a period of 20 weeks or more.[7][8][9][10]
-
Endpoint Measurement: The primary endpoints are tumor incidence (the percentage of mice developing tumors) and tumor multiplicity (the average number of tumors per mouse).[7][8][9][10] The latency to tumor formation is also a critical parameter.[7][8]
-
Histopathological Analysis: Tumors are typically classified as papillomas, squamous cell carcinomas, or carcinomas in situ through histopathological examination.[7][8][9]
In Vitro Bioassays
In vitro models provide a means to investigate the mechanisms of PAH toxicity and to screen compounds more rapidly than in vivo studies.
-
Human Bronchial Epithelial Cell (HBEC) Model: Primary human bronchial epithelial cells cultured at an air-liquid interface create a 3D model that mimics the human respiratory tract epithelium.[1]
-
Exposure: Cells are treated with the test compounds (e.g., this compound, Benzo[a]pyrene, or environmental mixtures like coal tar extract) for a specified duration, for example, 48 hours.[1]
-
Endpoint Analysis: A variety of endpoints can be assessed, including:
-
Gene Expression Profiling: RNA sequencing or quantitative PCR can be used to measure changes in gene expression, particularly those related to the Aryl hydrocarbon Receptor (AhR) signaling pathway, oxidative stress, and DNA damage.[1]
-
Cell Viability: Assays such as lactate dehydrogenase (LDH) leakage are used to determine cytotoxicity.[1]
-
Barrier Integrity: Functional measurements can assess the impact on cell adhesion and the integrity of the epithelial barrier.[1]
-
-
-
Rodent and Human Hepatic Microsome Metabolism Assay: This in vitro system is used to study the metabolic activation of PAHs by cytochrome P450 enzymes.[12][13]
-
Preparation: Hepatic microsomes are isolated from the livers of rodents (e.g., Sprague-Dawley rats, B6129SF1/J mice) or humans.[12][13]
-
Incubation: The test PAH is incubated with the microsomes in the presence of NADPH to initiate metabolism.
-
Analysis: The depletion of the parent PAH and the formation of metabolites are quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[12]
-
Kinetic Parameters: This assay allows for the determination of key kinetic parameters such as the maximum rate of metabolism (Vmax), the Michaelis constant (Km), and intrinsic clearance (CLint), which provide insights into the efficiency of metabolic activation.[12][13]
-
Visualizing Key Pathways and Workflows
To better understand the processes involved in PAH-induced carcinogenesis and its assessment, the following diagrams illustrate the Aryl hydrocarbon Receptor (AhR) signaling pathway and a typical experimental workflow.
Caption: The Aryl hydrocarbon Receptor (AhR) signaling pathway, a key mechanism in PAH toxicity.
Caption: A typical experimental workflow for assessing the potency of PAHs.
References
- 1. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Tumor formation in the neonatal mouse bioassay indicates that the potent carcinogen dibenzo[def,p]chrysene (dibenzo[a,l]pyrene) is activated in vivo via its trans-11,12-dihydrodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. tandfonline.com [tandfonline.com]
- 6. epa.gov [epa.gov]
- 7. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse (Journal Article) | OSTI.GOV [osti.gov]
- 10. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 11. Polycyclic Aromatic Hydrocarbons as Skin Carcinogens: Comparison of Benzo[a]pyrene, Dibenzo[def,p]chrysene and Three Environmental Mixtures in the FVB/N Mouse | Journal Article | PNNL [pnnl.gov]
- 12. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. | Sigma-Aldrich [merckmillipore.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dibenzo[g,p]chrysene
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Dibenzo[g,p]chrysene must adhere to stringent safety protocols due to its classification as a hazardous, potentially carcinogenic compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a potent carcinogen and can cause severe skin, eye, and respiratory irritation.[1] All handling of this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of appropriate Personal Protective Equipment (PPE) are paramount when working with this compound. The following table summarizes the required PPE, drawing on safety data for the compound and structurally related PAHs.
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or heavy-duty Nitrile gloves (double-gloving recommended) | This compound is a nonpolar aromatic hydrocarbon. Viton® offers excellent resistance to aromatic hydrocarbons.[2][3] While specific breakthrough times for this compound are not readily available, nitrile gloves provide good general protection against many chemicals and are a suitable option, especially when double-gloved for added security. Butyl rubber is generally not recommended for aromatic hydrocarbons.[1][4] |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles of the compound, which can cause serious eye irritation.[1] |
| Respiratory Protection | NIOSH-approved respirator with P100 filters for particulates. For potential vapors, use a combination cartridge (e.g., organic vapor/P100). | This compound is a solid, but procedures may generate dust or aerosols. P100 filters provide the highest level of particulate filtration. If heating the compound or using it in a volatile solvent, an organic vapor cartridge is necessary.[5] |
| Protective Clothing | Disposable solid-front lab coat or coveralls | Prevents contamination of personal clothing. A solid-front garment offers better protection against splashes. |
| Footwear | Closed-toe shoes and disposable shoe covers | Protects against spills and prevents the tracking of contaminants outside the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure to this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all weighing, transfers, and manipulations of this compound exclusively within the chemical fume hood.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate after use.
-
Avoid the formation of dust. If possible, handle in solution.
-
-
Post-Handling:
-
Carefully remove outer gloves and dispose of them as hazardous waste.
-
Wipe down all surfaces in the fume hood with a suitable solvent (e.g., acetone or hexane) followed by a detergent solution. Dispose of all cleaning materials as hazardous waste.
-
Remove all other PPE in a designated doffing area, avoiding contact with the outer contaminated surfaces. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing Contaminated Materials
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable PPE (gloves, lab coats, shoe covers), contaminated bench paper, and other solid materials must be collected in a dedicated, labeled hazardous waste container. The container should be a leak-proof, rigid container with a secure lid. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container for liquids. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste. |
For larger quantities of this compound waste, controlled incineration by a licensed hazardous waste disposal company is the recommended method.[6] For small-scale laboratory waste, chemical oxidation using agents like potassium permanganate or potassium dichromate in an acidic medium can be a method of degradation, but this should only be performed by trained personnel with appropriate safety measures in place and in accordance with institutional protocols.[6]
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is small and you are trained to handle it:
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontaminate the area with a suitable solvent followed by soap and water.
-
-
For large spills, evacuate the lab and contact your institution's emergency response team.
Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure.
Logical Relationship for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. envirosafetyproducts.com [envirosafetyproducts.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
